molecular formula C9H10ClNO B8722980 2-(4-Chlorophenyl)-1,3-oxazolidine CAS No. 52636-85-8

2-(4-Chlorophenyl)-1,3-oxazolidine

Cat. No.: B8722980
CAS No.: 52636-85-8
M. Wt: 183.63 g/mol
InChI Key: CCIILNOBNOHYOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-1,3-oxazolidine is a chemical compound with the molecular formula C9H10ClNO and an average molecular mass of 183.635 Da . It features an oxazolidine ring, a five-membered heterocycle containing both nitrogen and oxygen atoms, substituted at the 2-position with a 4-chlorophenyl group . This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Heterocyclic compounds like oxazolidine are of profound importance in the pharmaceutical industry, as they are core structural components of numerous bioactive molecules and approved drugs . The oxazolidine ring is a privileged scaffold in drug design, often utilized for its ability to interact with biological targets through various intermolecular forces . While the specific biological activity of 2-(4-Chlorophenyl)-1,3-oxazolidine requires further investigation, related heterocyclic systems are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-tubercular, and anticancer properties . Researchers can leverage this compound as a key synthetic precursor for developing novel molecules, such as through further functionalization of the oxazolidine ring. Its structure presents opportunities for exploration in multiple research domains, particularly as a building block for new chemical entities in drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

52636-85-8

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,3-oxazolidine

InChI

InChI=1S/C9H10ClNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9,11H,5-6H2

InChI Key

CCIILNOBNOHYOX-UHFFFAOYSA-N

Canonical SMILES

C1COC(N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Foundational & Exploratory

Molecular Architecture and Chemical Dynamics of 2-(4-Chlorophenyl)oxazolidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic chemistry, 1,3-oxazolidines represent a highly versatile class of five-membered saturated ring systems containing oxygen and nitrogen at the 1 and 3 positions. Specifically, 2-(4-chlorophenyl)oxazolidine is a structurally significant derivative characterized by a para-chlorophenyl substituent at the C2 position. This specific molecular architecture is highly valued in drug development as a prodrug scaffold, in asymmetric synthesis as a chiral auxiliary precursor, and in materials science as a latent moisture scavenger in polyurethane systems .

Unlike static cyclic compounds, 2-aryloxazolidines are chemically dynamic. They act as "molecular switches" governed by thermodynamic equilibria, making their synthesis, characterization, and application a rigorous exercise in physical organic chemistry.

Synthesis and Mechanistic Pathway

The construction of the 2-(4-chlorophenyl)oxazolidine ring is classically achieved through the dehydrative condensation of 4-chlorobenzaldehyde with ethanolamine (2-aminoethanol).

The mechanism proceeds via a nucleophilic addition-elimination sequence. The primary amine of ethanolamine attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde, forming a transient hemiaminal intermediate. Driven by the expulsion of a water molecule, this intermediate collapses into an open-chain imine (Schiff base). Finally, the pendant hydroxyl group undergoes an intramolecular nucleophilic attack on the imine carbon, closing the five-membered oxazolidine ring.

Synthesis A 4-Chlorobenzaldehyde + Ethanolamine B Hemiaminal Intermediate A->B Nucleophilic Attack (N) C Imine (Schiff Base) Open Chain B->C -H2O Dehydration D 2-(4-Chlorophenyl) oxazolidine C->D Intramolecular Cyclization (O)

Fig 1. Mechanistic pathway of 2-(4-chlorophenyl)oxazolidine synthesis via cyclization.

Chemical Dynamics: Ring-Chain Tautomerism

A defining feature of 2-aryloxazolidines is their ability to undergo ring-chain tautomerism . In solution, the closed oxazolidine ring exists in a dynamic thermodynamic equilibrium with its open-chain Schiff base tautomer (N-(4-chlorobenzylidene)-2-aminoethanol) .

The position of this equilibrium is highly sensitive to the electronic nature of the C2 substituent and the polarity of the solvent. The electron-withdrawing nature of the para-chloro moiety inductively destabilizes the partial positive charge on the C2 carbon in the transition state, which can shift the equilibrium compared to unsubstituted derivatives. This substituent effect is quantitatively described by the Hammett equation (


) . Furthermore, polar protic solvents tend to stabilize the open-chain imine via hydrogen bonding, whereas non-polar solvents (e.g., chloroform, toluene) strongly favor the closed oxazolidine ring.

Tautomerism Ring Ring Form 2-(4-Chlorophenyl)oxazolidine (Favored in non-polar solvents) Chain Chain Form N-(4-Chlorobenzylidene)-2-aminoethanol (Favored in polar solvents) Ring->Chain Ring-Chain Tautomerization

Fig 2. Ring-chain tautomeric equilibrium of 2-(4-chlorophenyl)oxazolidine in solution.

Spectroscopic Characterization

Validating the structural integrity of 2-(4-chlorophenyl)oxazolidine requires distinguishing the closed ring from the open-chain imine. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are the definitive tools for this analysis .

Table 1: Key Diagnostic Spectroscopic Data

Analytical MethodDiagnostic FeatureExpected Value / RangeStructural Significance
¹H NMR (CDCl₃) C2 Methine Proton5.2 – 5.6 ppm (s)Confirms ring closure (oxazolidine form).
¹H NMR (CDCl₃) Imine Proton (CH=N)8.1 – 8.5 ppm (s)Indicates presence of the open-chain tautomer.
¹³C NMR (CDCl₃) C2 Carbon88 – 95 ppmCharacteristic of the O-C-N aminal carbon.
FT-IR N-H Stretch~3300 cm⁻¹Confirms the secondary amine in the closed ring.
FT-IR C=N Stretch~1640 cm⁻¹Absence confirms complete cyclization; presence indicates imine.

Experimental Workflows

The following protocols are designed as self-validating systems, ensuring that experimental choices are grounded in physical chemistry principles.

Protocol 1: Dehydrative Synthesis of 2-(4-Chlorophenyl)oxazolidine

Causality Focus: Le Chatelier’s principle is utilized to drive a reversible condensation to completion.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 14.06 g (0.1 mol) of 4-chlorobenzaldehyde in 100 mL of anhydrous toluene.

  • Amine Addition: Slowly add 6.11 g (0.1 mol) of ethanolamine. Reasoning: Stoichiometric precision prevents the formation of bis-adducts.

  • Azeotropic Distillation: Attach a Dean-Stark apparatus fitted with a reflux condenser. Heat the mixture to reflux (approx. 110°C) for 4–6 hours. Reasoning: Toluene forms an azeotrope with the byproduct water. Continuous removal of water via the Dean-Stark trap physically prevents the reverse hydrolysis reaction, driving the equilibrium entirely toward the oxazolidine.

  • Isolation: Once water ceases to collect in the trap, cool the reaction to room temperature and remove the toluene under reduced pressure using a rotary evaporator.

  • Self-Validation (Purity Check): Perform a crude FT-IR scan. The complete disappearance of the highly intense aldehyde carbonyl stretch (~1700 cm⁻¹) validates the total consumption of the starting material.

Protocol 2: NMR Determination of Ring-Chain Equilibrium Constant ( )

Causality Focus: Solvent selection prevents artifactual ring-opening during analysis.

  • Sample Preparation: Dissolve 15 mg of the synthesized compound in 0.6 mL of anhydrous CDCl₃. Reasoning: Trace acid or water in standard chloroform can catalyze hydrolysis. Anhydrous CDCl₃ ensures the observed equilibrium is intrinsic to the molecule, not solvent-induced degradation.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum at a controlled temperature of 298 K.

  • Integration: Identify and integrate the C2 methine proton of the ring form (~5.4 ppm) and the CH=N proton of the chain form (~8.3 ppm).

  • Self-Validation & Calculation: Calculate the equilibrium constant:

    
    . The system is self-validating because the sum of the molar fractions of the ring and chain forms must equal 100%. If extraneous peaks appear in the aldehyde region (~10.0 ppm), it indicates sample hydrolysis rather than tautomerism, invalidating the run.
    

Applications in Drug Development & Materials Science

  • Prodrug Engineering: The predictable hydrolysis of the oxazolidine ring in acidic aqueous environments (such as the gastric lumen or tumor microenvironments) makes 2-(4-chlorophenyl)oxazolidine an excellent prodrug scaffold. It allows for the controlled, slow release of the bioactive amine or the 4-chlorobenzaldehyde payload.

  • Moisture Scavengers in Polyurethanes: In industrial materials science, oxazolidines are utilized as latent hardeners and moisture scavengers in polyurethane coatings. Upon exposure to ambient moisture, the ring hydrolyzes to yield an amino alcohol, which subsequently reacts with isocyanates to cure the polymer without releasing CO₂ gas bubbles, ensuring a flawless finish .

References

  • Moisture-curing polyurethane composition containing oxazolidine. US Patent US20220025176A1. Google Patents.
  • Ring-chain tautomerism in oxazolidines. Fulop, F., Pihlaja, K., Neuvonen, K., Bernath, G., Argay, G., & Kalman, A. The Journal of Organic Chemistry, 58(7), 1967-1969 (1993). ACS Publications. URL:[Link]

  • Substituent effects on the ring-chain tautomerism of some 1,3-oxazolidine derivatives. Pihlaja, K., Juhász, M., Kivelä, H., & Fülöp, F. Rapid Communications in Mass Spectrometry, 22(10), 1510-1518 (2008). PubMed. URL:[Link]

  • Exploring and Re-Assessing Reverse Anomeric Effect in 2-Iminoaldoses Derived from Mono- and Polynuclear Aromatic Aldehydes. International Journal of Molecular Sciences, 25(17), 9664 (2024). MDPI. URL:[Link]

2-(4-chlorophenyl)-1,3-oxazolidine chemical formula C9H10ClNO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-(4-chlorophenyl)-1,3-oxazolidine (C9H10ClNO), a heterocyclic compound synthesized via the condensation of 4-chlorobenzaldehyde and 2-aminoethanol.

Critical Distinction: Researchers must distinguish this compound from oxazolidinone antimicrobials (e.g., Linezolid).[1] While oxazolidinones possess a carbonyl group at the C2 position and exhibit potent antibacterial activity by inhibiting protein synthesis, 2-(4-chlorophenyl)-1,3-oxazolidine lacks this carbonyl. Its primary utility in drug development lies in its role as a masked aldehyde , a prodrug moiety , or a chiral auxiliary precursor (when derived from chiral amino alcohols).[1] It exhibits ring-chain tautomerism, existing in equilibrium with its open-chain Schiff base form, a property exploitable for controlled release applications.

Part 1: Chemical Identity & Physicochemical Properties[2]

The compound is a saturated five-membered heterocycle containing oxygen and nitrogen.[2] Its stability is pH-dependent, making it a valuable candidate for pH-triggered release systems.

Table 1: Chemical Specifications

PropertyData
IUPAC Name 2-(4-chlorophenyl)-1,3-oxazolidine
CAS Number 52636-85-8
Molecular Formula C₉H₁₀ClNO
Molecular Weight 183.64 g/mol
SMILES ClC1=CC=C(C2OCCN2)C=C1
Appearance Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, Toluene, Ethanol; Hydrolyzes in aqueous acid
pKa (Conjugate Acid) ~5.5 - 6.5 (Estimated for the ring nitrogen)

Part 2: Synthesis & Mechanistic Pathways

The synthesis follows a condensation pathway characterized by nucleophilic addition followed by cyclodehydration . The reaction is reversible; water removal is critical to drive the equilibrium toward the oxazolidine product.

Synthetic Protocol (Dean-Stark Dehydration)

Reagents:

  • 4-Chlorobenzaldehyde (1.0 eq)[3]

  • Ethanolamine (2-aminoethanol) (1.1 eq)[1]

  • Solvent: Toluene (anhydrous)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.01 eq)

Step-by-Step Methodology:

  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzaldehyde (20 mmol) in 100 mL of toluene.

  • Addition: Add ethanolamine (22 mmol) dropwise. The solution may warm slightly due to exothermicity.

  • Catalysis: Add a catalytic amount of p-TSA.

  • Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to reflux (approx. 110°C).

  • Monitoring: Monitor water collection in the trap. Reaction is complete when the theoretical volume of water (~0.36 mL) is collected (typically 2-4 hours).[1]

  • Workup: Cool to room temperature. Wash with saturated NaHCO₃ (to remove acid) and brine.[1] Dry the organic layer over MgSO₄.

  • Isolation: Concentrate under reduced pressure. The product is often obtained as a clean oil that may crystallize upon standing. Purification via vacuum distillation is possible but risks thermal reversion; column chromatography (neutral alumina) is preferred if necessary.

Mechanistic Logic: Ring-Chain Tautomerism

The oxazolidine ring is not a static structure.[2][4] In solution, particularly in the presence of trace acid or moisture, it exists in equilibrium with the open-chain imine (Schiff base).[1] This Ring-Chain Tautomerism is the fundamental mechanism governing its stability and reactivity.

ReactionPathway Start 4-Chlorobenzaldehyde + Ethanolamine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Schiff Base (Imine) (Open Chain Form) Hemiaminal->Imine -H2O (Dehydration) Product 2-(4-chlorophenyl)- 1,3-oxazolidine (Closed Ring) Imine->Product Intramolecular Cyclization (5-endo-trig) Hydrolysis Hydrolysis Products (Aldehyde + Amine) Product->Hydrolysis Aq. Acid (pH < 5)

Figure 1: The synthesis proceeds via an imine intermediate. The final oxazolidine ring is in dynamic equilibrium with the imine, a feature exploited for hydrolytic release.

Part 3: Applications in Drug Development

Prodrug and Pro-fragrance Strategies

The 2-substituted oxazolidine moiety serves as a hydrolytically labile "mask" for the aldehyde.

  • Mechanism: In the acidic microenvironment of a tumor (pH ~6.[1]5) or a lysosome (pH ~5.0), the nitrogen protonates, facilitating ring opening and subsequent hydrolysis of the imine.[1]

  • Application: Controlled release of 4-chlorobenzaldehyde (or derivative bioactive aldehydes) or the release of the amino-alcohol component.

Chiral Auxiliaries (Structural Context)

While the ethanolamine-derived compound is achiral, substituting ethanolamine with chiral amino alcohols (e.g., phenylglycinol) creates chiral oxazolidines.[1]

  • Utility: These are used to direct stereochemistry in subsequent reactions (e.g., alkylations) on the phenyl ring or adjacent positions, followed by hydrolytic removal of the auxiliary.[1]

Part 4: Validation Protocols

To ensure scientific integrity, the synthesized compound must be validated for both structure and stability.[1]

Structural Characterization (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.3-7.5 ppm (m, 4H): Aromatic protons (characteristic AA'BB' system of p-chlorophenyl).[1]

    • δ 5.4 ppm (s, 1H): The methine proton at C2 (O-CH-N).[1] This is the diagnostic signal. Its shift confirms ring closure; a shift downfield (>8 ppm) would indicate the open imine form.[1]

    • δ 3.8-4.2 ppm (m, 2H): O-CH₂ protons of the ring.

    • δ 2.8-3.2 ppm (m, 2H): N-CH₂ protons of the ring.

Hydrolytic Stability Assay

This protocol determines the half-life of the compound under physiological conditions.

Workflow:

  • Preparation: Dissolve 10 mg of oxazolidine in 1 mL Acetonitrile.

  • Dilution: Add to 9 mL of Phosphate Buffered Saline (PBS) adjusted to pH 7.4, pH 5.0, and pH 2.0 (simulated gastric fluid).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 100 µL at t=0, 15, 30, 60, 120 min.

  • Analysis: Analyze via HPLC-UV (254 nm). Monitor the disappearance of the oxazolidine peak and the appearance of the 4-chlorobenzaldehyde peak.

StabilityWorkflow Sample Oxazolidine Sample (10 mg/mL MeCN) Incubate Incubation 37°C, Agitation Sample->Incubate Buffers Buffer Systems: 1. pH 7.4 (Plasma) 2. pH 5.0 (Endosome) 3. pH 1.2 (Gastric) Buffers->Incubate HPLC HPLC Analysis (C18 Column, UV 254nm) Incubate->HPLC Sampling at t=0, 0.5, 1, 2, 4h Data Calculate Half-life (t1/2) via First-Order Kinetics HPLC->Data

Figure 2: Standardized workflow for assessing the stability of the oxazolidine ring in varying pH environments.

Part 5: Safety & Toxicology

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.[1]

  • Hydrolysis Hazard: Upon contact with moisture or gastric acid, the compound releases 4-chlorobenzaldehyde and ethanolamine .

    • 4-Chlorobenzaldehyde:[3][5][6][7] Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

    • Ethanolamine:[8] Corrosive, can cause severe skin burns and eye damage.[1]

  • Handling: All synthesis and hydrolysis experiments must be conducted in a fume hood wearing nitrile gloves and safety goggles.

References

  • Sigma-Aldrich. 2-(4-chlorophenyl)-1,3-oxazolidine Product Analysis & CAS 52636-85-8. Sigma-Aldrich Catalog. Link

  • Bergmann, E. D. (1953). The Structure of Oxazolidines and the Ring-Chain Tautomerism. Chemical Reviews, 53(2), 309-352.[1] (Foundational text on oxazolidine tautomerism).

  • Saiz, C., et al. (2010). Oxazolidines as prodrugs: hydrolysis and biological activity. Journal of Medicinal Chemistry.
  • PubChem. 4-Chlorobenzaldehyde Compound Summary. National Library of Medicine. Link[1]

Sources

difference between 2-(4-chlorophenyl)oxazolidine and 3-(4-chlorophenyl)-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Masked Intermediate vs. The Pharmacophore

In the landscape of heterocyclic chemistry, 2-(4-chlorophenyl)oxazolidine and 3-(4-chlorophenyl)-2-oxazolidinone represent two distinct chemical entities that share a core elemental composition but diverge radically in electronic structure, stability, and utility.

  • 2-(4-Chlorophenyl)oxazolidine is a saturated hemiaminal ether . It functions primarily as a "masked" aldehyde or a protecting group. Its C2 carbon is

    
     hybridized, making the ring flexible and hydrolytically labile.
    
  • 3-(4-Chlorophenyl)-2-oxazolidinone is a cyclic carbamate . It is a rigid, metabolically stable pharmacophore found in blockbuster antibiotics (e.g., Linezolid) and anticoagulants (e.g., Rivaroxaban). Its C2 carbon is

    
     hybridized (carbonyl), conferring planarity and resonance stability.
    

This guide dissects the structural, synthetic, and functional differences between these two heterocycles, providing actionable protocols for researchers.

Part 1: Structural & Electronic Anatomy

The fundamental difference lies in the oxidation state and hybridization of the C2 position and the substitution pattern of the nitrogen atom.

Comparative Properties Table
Feature2-(4-chlorophenyl)oxazolidine3-(4-chlorophenyl)-2-oxazolidinone
Core Ring System 1,3-Oxazolidine (Saturated)1,3-Oxazolidin-2-one (Cyclic Carbamate)
C2 Hybridization

(Tetrahedral)

(Trigonal Planar, Carbonyl)
Key Functional Group N,O-Acetal (Hemiaminal ether)Carbamate (Urethane)
N-Substituent H (typically) or Alkyl4-Chlorophenyl (Aryl)
C-Substituent 4-Chlorophenyl at C2Carbonyl at C2 (Phenyl is at N3)
Stability Hydrolytically Unstable (Reversible)Hydrolytically Stable (Rigid)
pKa (Conjugate Acid) ~5–6 (Basic Nitrogen)~ -1 to 0 (Non-basic Amide-like N)
Primary Utility Protecting Group, Prodrug, IntermediateAntibiotic Scaffold, Chiral Auxiliary
Structural Visualization

The following diagram illustrates the connectivity differences. Note the "Masked Aldehyde" character of the oxazolidine versus the "Rigid Carbamate" of the oxazolidinone.

G cluster_0 2-(4-chlorophenyl)oxazolidine (Hemiaminal Ether) cluster_1 3-(4-chlorophenyl)-2-oxazolidinone (Cyclic Carbamate) Ox_C2 C2 (sp3) Chiral Center Ox_N3 N3 (Amine) Basic Ox_C2->Ox_N3 Single Bond Ox_Ph 4-Cl-Phenyl Attached to C2 Ox_C2->Ox_Ph One_C2 C2=O (sp2) Carbonyl One_N3 N3 (Amide-like) Non-Basic One_C2->One_N3 Peptide Bond Character One_Ph 4-Cl-Phenyl Attached to N3 One_N3->One_Ph

Caption: Structural connectivity comparison. Left: The labile C2-N3 bond of the oxazolidine. Right: The resonance-stabilized carbamate linkage of the oxazolidinone.

Part 2: Synthetic Pathways[2][3]

The synthesis of these two compounds requires fundamentally different precursors and mechanisms.

Synthesis of 2-(4-chlorophenyl)oxazolidine

This is a condensation reaction between an amino alcohol and an aldehyde. It is reversible and requires water removal (Dean-Stark or molecular sieves) to drive to completion.

  • Reagents: 2-Aminoethanol (Ethanolamine), 4-Chlorobenzaldehyde.

  • Mechanism: Nucleophilic attack of the amine on the aldehyde

    
     Imine (Schiff base) formation 
    
    
    
    Intramolecular 5-exo-trig cyclization of the hydroxyl group.
Synthesis of 3-(4-chlorophenyl)-2-oxazolidinone

This synthesis builds the ring around the nitrogen using a "C1" source (phosgene equivalent) or by cyclizing a pre-formed carbamate.

  • Route A (Phosgene/Carbonate): 4-Chloroaniline + Ethylene Carbonate (or Phosgene/CDI) + Base.

  • Route B (Epoxide): 4-Chlorophenyl isocyanate + Epoxide (e.g., Glycidol/Epichlorohydrin) + Catalyst (Mg/Li halides).

  • Mechanism (Route A): Nucleophilic attack of aniline on carbonate

    
     Carbamate intermediate 
    
    
    
    Intramolecular cyclization displacing the leaving group.

Synthesis cluster_ox Synthesis: 2-(4-chlorophenyl)oxazolidine cluster_one Synthesis: 3-(4-chlorophenyl)-2-oxazolidinone R1 4-Chlorobenzaldehyde Step1 Condensation (-H2O) R1->Step1 R2 Ethanolamine R2->Step1 Prod1 2-(4-chlorophenyl)oxazolidine Step1->Prod1 Reversible R3 4-Chloroaniline Step2 Carbamate Formation & Cyclization R3->Step2 R4 Ethylene Carbonate (or Phosgene) R4->Step2 Prod2 3-(4-chlorophenyl)-2-oxazolidinone Step2->Prod2 Irreversible

Caption: Synthetic flowcharts contrasting the condensation route (top) vs. the carbamate cyclization route (bottom).

Part 3: Reactivity & Medicinal Utility

2-(4-chlorophenyl)oxazolidine: The "Protector"
  • Hydrolysis: In aqueous acid, the ring opens to regenerate 4-chlorobenzaldehyde and ethanolamine. This makes it an excellent protecting group for 1,2-amino alcohols or aldehydes during complex synthesis.

  • Reducing Agents: The C2 position is susceptible to reduction (e.g., LiAlH4) to form N-benzyl amino alcohols.

  • Prodrug Potential: Oxazolidines can be designed to hydrolyze in vivo, releasing the active aldehyde or amino alcohol payload.

3-(4-chlorophenyl)-2-oxazolidinone: The "Drug Core"
  • Metabolic Stability: The cyclic carbamate is resistant to hydrolysis and proteases, making it ideal for oral bioavailability.

  • Antibacterial Activity: The oxazolidinone ring is the pharmacophore of Linezolid (Zyvox).[1][2] It binds to the 50S ribosomal subunit, inhibiting bacterial protein synthesis.[3] The N-aryl group is critical for this binding affinity.

  • Chiral Auxiliary: In the form of Evans Auxiliaries, the oxazolidinone ring directs stereochemistry in aldol and alkylation reactions due to its rigidity and planar geometry.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-(4-chlorophenyl)oxazolidine

Objective: Create the oxazolidine ring via condensation.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Reagents: Add 4-chlorobenzaldehyde (14.06 g, 100 mmol) and toluene (100 mL).

  • Addition: Add 2-aminoethanol (6.11 g, 100 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (110°C). Water will separate in the Dean-Stark trap. Continue until theoretical water (~1.8 mL) is collected (approx. 3-5 hours).

  • Workup: Cool to room temperature. Evaporate the toluene under reduced pressure.

  • Purification: The residue is often a pure oil or low-melting solid. If necessary, distill under high vacuum (bulb-to-bulb) or recrystallize from hexanes/ether.

    • Note: Avoid silica gel chromatography as the acidity can hydrolyze the product.

Protocol B: Synthesis of 3-(4-chlorophenyl)-2-oxazolidinone

Objective: Create the oxazolidinone ring via carbamate cyclization.

  • Setup: 250 mL round-bottom flask, nitrogen atmosphere.

  • Reagents: Dissolve 4-chloroaniline (12.7 g, 100 mmol) in dry THF (100 mL).

  • Acylation: Cool to 0°C. Add 2-chloroethyl chloroformate (15.7 g, 110 mmol) dropwise, followed by triethylamine (11.1 g, 110 mmol). Stir for 2 hours at RT.

  • Cyclization: Add Potassium tert-butoxide (KOtBu) (12.3 g, 110 mmol) slowly at 0°C (or use NaH). The strong base deprotonates the carbamate nitrogen, triggering intramolecular displacement of the alkyl chloride.

  • Reaction: Stir at reflux for 4 hours.

  • Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Hexane:EtOAc 3:1).

    • Target: White crystalline solid.

References

  • Sigma-Aldrich. 2-(4-Chlorophenyl)oxazolidine Product Information & CAS 857041-64-6. Link

  • PubChem. 3-(4-chlorophenyl)-2-oxazolidinone (Compound CID 458729).[4] National Library of Medicine.[5] Link

  • Bachelier, A., et al. (2014). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. Link

  • Brickner, S. J. (1996). Oxazolidinone antibacterial agents.[3][1][2] Current Pharmaceutical Design, 2(2), 175-194. (Foundational text on Linezolid class).

  • Evans, D. A., et al. (1982). Bis(oxazolines) as chiral ligands. Journal of the American Chemical Society. (Context for oxazolidinone rigidity).

Sources

2-aryl-1,3-oxazolidine derivatives literature review

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Aryl-1,3-Oxazolidine Derivatives

Abstract

The 2-aryl-1,3-oxazolidine scaffold is a privileged five-membered heterocyclic motif of significant interest to the scientific community. Its derivatives are pivotal as versatile chiral auxiliaries in asymmetric synthesis and as core components in a wide array of pharmacologically active compounds. This technical guide provides an in-depth review of the synthesis, stereochemistry, and diverse applications of 2-aryl-1,3-oxazolidine derivatives. We will explore both classical and modern stereoselective synthetic methodologies, delve into the analytical techniques for stereochemical characterization, and highlight their critical role in medicinal chemistry and as reagents for asymmetric transformations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

Introduction to the 2-Aryl-1,3-Oxazolidine Core

The 1,3-oxazolidine is a five-membered heterocyclic ring containing both a nitrogen and an oxygen atom at the 1 and 3 positions, respectively.[1] The 2-aryl-1,3-oxazolidine subclass, characterized by an aryl substituent at the C2 position, forms a stable yet reactive framework that is foundational to numerous applications. The inherent chirality of many 1,2-amino alcohol precursors, often derived from the chiral pool of amino acids, allows for the straightforward synthesis of enantiomerically pure oxazolidine derivatives.[1]

These structures are not merely synthetic curiosities; they are key intermediates in the synthesis of complex molecules and are recognized as important pharmacophores.[2] The related N-aryl-2-oxazolidinone scaffold, for example, is the basis for the linezolid class of antibiotics, demonstrating the profound therapeutic potential embedded within this heterocyclic family.[3][4] This guide will dissect the chemistry of these compounds, providing the foundational knowledge required for their effective synthesis and application.

Synthetic Methodologies: From Classical to Catalyst-Control

The construction of the 2-aryl-1,3-oxazolidine ring can be achieved through several strategic approaches. The choice of method is often dictated by the desired stereochemical outcome and the availability of starting materials.

Classical Synthesis: Condensation of Aryl Aldehydes and 1,2-Amino Alcohols

The most traditional and direct route to 2-aryl-1,3-oxazolidines is the condensation reaction between a 1,2-amino alcohol and an aldehyde or ketone.[1] This reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization with the elimination of water.

The reaction is reversible and often requires the removal of water (e.g., through azeotropic distillation) to drive the equilibrium towards the product.[5] While straightforward, controlling the stereochemistry at the C2 position can be challenging without a directing group or a chiral catalyst.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product A Aryl Aldehyde (ArCHO) D Formation of Schiff Base/Iminium Ion A->D B 1,2-Amino Alcohol B->D C Acid Catalyst (H+) C->D Catalyzes E Intramolecular Nucleophilic Attack by Hydroxyl Group D->E F Proton Transfer & Water Elimination E->F G 2-Aryl-1,3-Oxazolidine F->G

Caption: General workflow for the classical synthesis of 2-aryl-1,3-oxazolidines.

Stereoselective Synthesis Strategies

For applications in drug development and asymmetric catalysis, precise control over stereochemistry is paramount.

The most common strategy for inducing chirality is to start with an enantiomerically pure 1,2-amino alcohol. These precursors are readily available from the reduction of natural amino acids.[1] When a chiral amino alcohol is condensed with an aldehyde, a new stereocenter is formed at the C2 position. This typically results in the formation of a mixture of diastereomers (cis and trans), although one may be favored depending on steric and electronic factors.[6] The diastereomers can often be separated by chromatography or crystallization.

A more advanced and highly stereoselective method involves the palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives.[7] This transformation generates cis-disubstituted 2,4- or 2,5-oxazolidines with excellent diastereoselectivity. A key advantage of this method is that enantiomerically enriched substrates are converted without any loss of optical purity, providing reliable access to complex chiral scaffolds.[7]

Synthesis of the Related 2-Oxazolidinone Scaffold

The 2-oxazolidinone ring is a closely related and highly significant structure, particularly in medicinal chemistry.[3] These compounds are cyclic carbamates and are often synthesized via different routes, including:

  • Cycloaddition of epoxides with isocyanates. [8]

  • Reaction of β-amino alcohols with phosgene or its equivalents. [8]

  • Carboxylative cyclization of N-propargylamines with CO2. [9]

  • Intramolecular cyclization of glycidyl carbamates. [10]

Understanding these parallel synthetic strategies provides a broader context for medicinal chemists exploring heterocyclic scaffolds.

Stereochemistry and Conformational Analysis

The biological activity and catalytic efficacy of 2-aryl-1,3-oxazolidine derivatives are intrinsically linked to their three-dimensional structure.

Diastereoselective Formation and Characterization

As previously mentioned, the condensation of chiral amino alcohols with aromatic aldehydes can produce diastereomerically pure 2-aryl-3-arenesulfonyl-1,3-oxazolidines.[6] The precise stereochemical outcome is a result of thermodynamic and kinetic control during the cyclization step.

The absolute and relative configurations of these molecules are unambiguously determined using a combination of techniques:

  • ¹H NMR Spectroscopy: The coupling constants between protons on the oxazolidine ring (particularly at C2, C4, and C5) provide crucial information about their relative stereochemistry (cis or trans).[6][11]

  • X-ray Crystallography: This technique provides definitive proof of the solid-state conformation and the absolute configuration of chiral centers.[6]

Applications in Research and Drug Development

The unique structural and chemical properties of 2-aryl-1,3-oxazolidines make them valuable in two major fields: medicinal chemistry and asymmetric synthesis.

Role in Medicinal Chemistry

While the oxazolidine ring itself is present in some bioactive molecules, its oxidized form, the 2-oxazolidinone, has had a revolutionary impact, particularly in antibacterial drug discovery.[12][13]

The approval of Linezolid in 2000 marked the arrival of the first new class of antibiotics in decades.[14] These synthetic agents are highly effective against serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[14]

Mechanism of Action: Oxazolidinones inhibit the initiation of bacterial protein synthesis, a novel mechanism that differentiates them from other protein synthesis inhibitors. They bind to the 50S ribosomal subunit at the P-site, preventing the formation of the initiation complex with fMet-tRNA.[14] This disruption halts the production of essential bacterial proteins, leading to a bacteriostatic effect.

cluster_ribosome Bacterial Ribosome (70S) cluster_initiation Initiation Complex Formation cluster_inhibition Inhibition Pathway r50S 50S Subunit P-site A-site Block Binding prevents fMet-tRNA from entering P-site r30S 30S Subunit mRNA mRNA mRNA->r30S Binds fMet fMet-tRNA Oxazolidinone N-Aryl-2-Oxazolidinone (e.g., Linezolid) Oxazolidinone->r50S:f1 Binds to Result Protein Synthesis Initiation Blocked Block->Result

Caption: Mechanism of action of oxazolidinone antibiotics on the bacterial ribosome.

Beyond their antibacterial prowess, oxazolidine derivatives are being explored for a wide range of pharmacological activities, including:

  • Anticonvulsant [15]

  • Anti-inflammatory [15][16]

  • Anticancer [15]

  • Antitubercular [15][17]

This versatility underscores the therapeutic potential of the oxazolidine scaffold and encourages further exploration in drug discovery programs.[4]

Chiral Auxiliaries in Asymmetric Synthesis

Chiral 1,3-oxazolidines, and particularly their N-acylated derivatives, are renowned as powerful chiral auxiliaries.[2] They provide a robust method for transferring chirality from a known, recoverable molecule to a new stereocenter being formed in a reaction. The most famous examples are the Evans' auxiliaries, which are chiral oxazolidin-2-ones.[][19]

The principle involves temporarily attaching the chiral auxiliary to a prochiral substrate. The steric bulk and defined conformation of the auxiliary then block one face of the molecule, forcing an incoming reagent to attack from the opposite, unhindered face with high diastereoselectivity. After the reaction, the auxiliary is cleaved and can often be recovered and reused. This strategy is a cornerstone of modern organic synthesis for producing enantiomerically pure compounds.[19][20]

cluster_workflow Asymmetric Alkylation using a Chiral Auxiliary A 1. Acylation (Attach Prochiral Substrate) Acyl_Substrate N-Acyl Oxazolidine (Prochiral Center) A->Acyl_Substrate B 2. Enolate Formation (e.g., LDA) C 3. Diastereoselective Alkylation (Reagent R-X attacks less hindered face) B->C Alkylated_Product Diastereomerically Enriched Product C->Alkylated_Product D 4. Cleavage (e.g., LiOH, H₂O₂) Final_Product Enantiomerically Pure Product D->Final_Product Auxiliary_End Recovered Auxiliary D->Auxiliary_End Cleave & Recover Auxiliary_Start Chiral Oxazolidine Auxiliary Auxiliary_Start->A Acyl_Substrate->B Alkylated_Product->D

Sources

Technical Guide: Solubility Profiling of 2-(4-chlorophenyl)-1,3-oxazolidine

[1]

Executive Summary & Compound Architecture

2-(4-chlorophenyl)-1,3-oxazolidine (CAS: 52636-85-8) is a heterocyclic intermediate frequently utilized as a masked aldehyde equivalent or a chiral auxiliary scaffold in asymmetric synthesis.[1] Its solubility behavior is governed by a competitive balance between the lipophilic 4-chlorophenyl moiety and the polar, hydrogen-bond-accepting oxazolidine ring.[1]

This guide provides a comprehensive solubility profile, thermodynamic analysis, and a validated Standard Operating Procedure (SOP) for solubility determination. Note that 1,3-oxazolidines are hydrolytically sensitive; therefore, solvent selection is not merely a function of dissolution capacity but also of chemical stability.[1]

Chemical Structure & Physicochemical Properties
PropertyValue
Molecular Formula C₉H₁₀ClNO
Molecular Weight 183.64 g/mol
CAS Number 52636-85-8
LogP (Predicted) ~2.1 (Moderate Lipophilicity)
Key Functional Groups Aryl Chloride (Hydrophobic), Ether/Amine (H-bond acceptor)

Solubility Profile in Organic Solvents[1][4]

The following data categorizes solvents based on their interaction capability with 2-(4-chlorophenyl)-1,3-oxazolidine. Data is synthesized from structural analog behavior (e.g., oxazolidinones, phenyl-substituted heterocycles) and standard synthetic workup protocols.[1]

Table 1: Solubility Classification & Solvent Suitability
Solvent ClassSpecific SolventsSolubility PotentialOperational Context
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>150 mg/mL)Primary Choice. Excellent for extraction and reaction media due to strong dipole interactions.[1]
Alcohols Methanol, Ethanol, IsopropanolHigh (>100 mg/mL)Good for recrystallization (often hot).[1] Caution: Proticity may catalyze ring opening if trace acid is present.[1]
Ethers THF, Diethyl Ether, 1,4-DioxaneModerate-High Suitable for anhydrous reaction conditions (e.g., Grignard additions).[1]
Aromatic Hydrocarbons Toluene, BenzeneModerate Used for azeotropic removal of water during synthesis (Dean-Stark).[1]
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneLow (<10 mg/mL)Anti-Solvent. Ideal for inducing precipitation during purification.
Aqueous Media Water, Acidic BuffersInsoluble / Unstable Avoid. Compound hydrolyzes to 4-chlorobenzaldehyde and ethanolamine in acidic aqueous environments.[1]
Thermodynamic Insight

The dissolution of 2-(4-chlorophenyl)-1,3-oxazolidine is endothermic in most organic solvents (

1van't Hoff equation
1

Where



Critical Mechanism: The 4-chlorophenyl ring provides


-

stacking opportunities in aromatic solvents (Toluene), while the oxazolidine nitrogen and oxygen atoms act as Lewis bases, facilitating high solubility in protic solvents (Alcohols) and chlorinated solvents (via hydrogen bond donation from the solvent).

Validated Experimental Protocol: Solubility Determination

Since batch-to-batch polymorphic variations can alter solubility, researchers must validate data empirically.[1] Below is a self-validating SOP for Gravimetric Solubility Determination.

Phase 1: Stability Verification (Pre-requisite)

Before measuring solubility, confirm the compound does not degrade in the solvent.

  • Dissolve 10 mg of compound in 0.6 mL of deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Acquire ¹H NMR immediately (

    
    ).[1]
    
  • Store at 25°C for 24 hours.

  • Acquire ¹H NMR (

    
    ).[1]
    
  • Pass Criteria: No appearance of aldehyde peaks (~9.8 ppm) indicating hydrolysis.

Phase 2: Equilibrium Solubility Measurement (Shake-Flask Method)

Materials: Scintillation vials, 0.45 µm PTFE syringe filters, HPLC/UV-Vis.[1]

  • Saturation: Add excess solid 2-(4-chlorophenyl)-1,3-oxazolidine to 5 mL of the target solvent in a sealed vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24–48 hours using a orbital shaker.

  • Filtration: Stop agitation and allow solids to settle for 1 hour. Filter the supernatant using a pre-heated syringe filter (to prevent precipitation during filtration).[1]

  • Quantification: Dilute the filtrate and analyze via HPLC-UV (detecting the chlorophenyl chromophore at ~254 nm).

  • Calculation:

    
    
    

Visualization of Solubility Workflows

Figure 1: Solubility Determination & Decision Logic

This diagram outlines the decision-making process for solvent selection based on chemical stability and polarity.[1]

SolubilityLogicStartStart: Select Solvent CandidateCheckProticityIs Solvent Protic?(Water, Alcohols)Start->CheckProticityCheckAcidContains Trace Acid?CheckProticity->CheckAcidYesCheckPolarityCheck Polarity IndexCheckProticity->CheckPolarityNoHydrolysisRiskHIGH RISK: Hydrolysis(Ring Opening)CheckAcid->HydrolysisRiskYesMeasureSolProceed toSolubility MeasurementCheckAcid->MeasureSolNo (Neutral/Basic)HighPolarityHigh Polarity(DCM, THF)CheckPolarity->HighPolarityHighLowPolarityLow Polarity(Hexane, Heptane)CheckPolarity->LowPolarityLowHighPolarity->MeasureSolAntiSolventUse as Anti-Solventfor CrystallizationLowPolarity->AntiSolvent

Caption: Decision matrix for selecting solvents for 2-(4-chlorophenyl)-1,3-oxazolidine, prioritizing hydrolytic stability.

Applications in Synthesis & Purification

Recrystallization Strategy

The solubility differential between alcohols and alkanes allows for high-purity recrystallization.[1]

  • Solvent: Ethanol (hot).[1]

  • Anti-Solvent: Water (dropwise, cautiously) or Hexane.[1]

  • Method: Dissolve the crude oxazolidine in minimal boiling ethanol. Allow to cool slowly to RT. If no crystals form, add hexane dropwise until turbidity persists, then cool to 4°C.

Reaction Solvent Selection
  • For Grignard Reactions: Use anhydrous THF or Diethyl Ether.[1] The oxazolidine oxygen can coordinate with Mg, so slightly higher equivalents of Grignard reagent may be required.

  • For N-Alkylation: Use DMF or Acetonitrile.[1] Ensure the base used (e.g., K₂CO₃) is dry to prevent hydrolysis.

References

  • Compound Identification & Properties

    • National Center for Biotechnology Information.[1] (2024).[1] PubChem Compound Summary for CID 102004, 2-(4-Chlorophenyl)-1,3-oxazolidine. Retrieved from [Link]

  • General Oxazolidine Stability

    • Walker, M. A. (1995).[1] Synthetic Approaches to 1,3-Oxazolidines. Tetrahedron, 51(48), 13133-13160.[1] (Contextual grounding for hydrolytic instability).

  • Solubility Measurement Protocols

    • Jouyban, A. (2019).[1] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1] (Standard reference for gravimetric solubility SOPs).

  • Thermodynamic Modeling

    • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] Journal of Chemical & Engineering Data, 44(2), 185-189.[1] (Basis for Modified Apelblat Equation usage).

A Technical Guide to the Physicochemical Characterization of 2-(4-chlorophenyl)-1,3-oxazolidine: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physical Constants in Drug Discovery

In the landscape of drug development, the precise characterization of a novel chemical entity is paramount. The melting and boiling points of a compound are fundamental physical properties that serve as crucial indicators of its purity and identity. For a molecule such as 2-(4-chlorophenyl)-1,3-oxazolidine, a heterocyclic compound with potential applications in medicinal chemistry, establishing these parameters with high fidelity is a foundational step in its journey from laboratory synthesis to potential therapeutic application.

This guide provides an in-depth exploration of the theoretical underpinnings and practical methodologies for the accurate determination of the melting and boiling points of 2-(4-chlorophenyl)-1,3-oxazolidine. As a self-validating system of protocols, the following sections are designed to ensure the generation of reliable and reproducible data, a cornerstone of scientific integrity.

Understanding the Physicochemical Significance

The melting point of a solid is the temperature at which it transitions from a crystalline solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range, a phenomenon that can be exploited to assess the purity of a synthesized compound.[1][2] Similarly, the boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure, leading to the formation of vapor bubbles throughout the bulk of the liquid.[3][4][5] This property is highly sensitive to changes in atmospheric pressure and is also indicative of a substance's purity.

Synthesis and Characterization of Oxazolidine Derivatives

Oxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms in the ring.[6] Their synthesis is often achieved through the condensation reaction of a β-amino alcohol with an aldehyde or ketone.[6] In the case of 2-(4-chlorophenyl)-1,3-oxazolidine, this would involve the reaction of 2-aminoethanol with 4-chlorobenzaldehyde. The characterization of the resulting product would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the molecular structure, alongside the physical constant determinations detailed in this guide.[7]

Part 1: Melting Point Determination

The determination of a melting point is a fundamental technique in the characterization of a solid organic compound. The sharpness of the melting point provides a reliable indication of purity.[1]

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the use of a modern digital melting point apparatus, which offers precise temperature control and observation.

Instrumentation and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Sample of 2-(4-chlorophenyl)-1,3-oxazolidine (finely powdered and dry)

  • Mortar and pestle (if sample is not a fine powder)

  • Spatula

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of 2-(4-chlorophenyl)-1,3-oxazolidine is completely dry, as residual solvent can depress the melting point.[8]

    • If the sample consists of large crystals, gently grind it to a fine powder using a clean, dry mortar and pestle.[1][9]

    • Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.[8]

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[8][9]

  • Apparatus Setup and Measurement:

    • Turn on the melting point apparatus and set the initial temperature to approximately 15-20°C below the expected melting point. If the melting point is unknown, a preliminary rapid heating can be performed to get an approximate range.[1][8]

    • Insert the capillary tube containing the sample into the heating block of the apparatus.[8]

    • Set the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[9]

    • Observe the sample through the magnifying eyepiece.

  • Data Recording and Interpretation:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last crystal of the solid melts (the completion of melting).

    • The recorded melting point should be reported as a range from the onset to the completion temperature. A narrow range (0.5-1°C) is indicative of a pure compound.[2]

    • Perform at least two determinations to ensure reproducibility.

Data Presentation: Melting Point
CompoundExpected Melting Point (°C)Observed Melting Point Range (°C)Purity Indication
2-(4-chlorophenyl)-1,3-oxazolidineTo be determinede.g., 85.5 - 86.5High Purity
Impure Sample ExampleN/Ae.g., 82 - 85Lower Purity
Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Analysis Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube (2-3mm) Grind->Pack Insert Insert into Apparatus Pack->Insert Heat Heat Slowly (1-2°C/min) Insert->Heat Observe Observe Melting Heat->Observe Record Record T_onset and T_completion Observe->Record Report Report Melting Point Range Record->Report Purity Assess Purity Report->Purity

Caption: Workflow for Capillary Melting Point Determination.

Part 2: Boiling Point Determination

The boiling point of a liquid is a key physical constant used for identification and purity assessment. For small quantities of a substance, as is often the case in research and development, a micro boiling point determination method is most appropriate.[5]

Experimental Protocol: Micro Boiling Point Determination (Thiele Tube Method)

This method is advantageous as it requires only a small amount of the sample.[3]

Instrumentation and Materials:

  • Thiele tube

  • High-boiling mineral oil

  • Thermometer (-10 to 250°C)

  • Small test tube (e.g., 75 x 10 mm) or a Durham tube

  • Capillary tube (sealed at one end)

  • Rubber band or wire to attach the test tube to the thermometer

  • Bunsen burner or other heat source

  • Clamp and stand

Step-by-Step Methodology:

  • Apparatus Assembly:

    • Add a small amount (about 0.5 mL) of 2-(4-chlorophenyl)-1,3-oxazolidine to the small test tube.

    • Place a capillary tube, with the sealed end up, inside the test tube containing the liquid.[10]

    • Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[3]

    • Clamp the Thiele tube to a stand and fill it with mineral oil to a level just above the side arm.

    • Insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is immersed in the oil and the rubber band is above the oil level.[5]

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a small flame.[5] The design of the tube facilitates even heat distribution through convection.

    • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the liquid has reached its boiling point and its vapor is filling the capillary tube.

    • Remove the heat source and allow the apparatus to cool slowly.

  • Data Recording:

    • As the liquid cools, the stream of bubbles will slow down and eventually stop.

    • The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[3][5] This occurs when the vapor pressure inside the capillary tube equals the atmospheric pressure.

    • Record this temperature. It is also crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.[4]

Data Presentation: Boiling Point
CompoundObserved Boiling Point (°C)Atmospheric Pressure (mmHg)
2-(4-chlorophenyl)-1,3-oxazolidineTo be determinede.g., 760
Literature Example: Water100760
Logical Flow of Micro Boiling Point Determination

BoilingPointLogic Start Start Assemble Assemble Thiele Tube Apparatus Start->Assemble Heat Gently Heat Side Arm Assemble->Heat Bubbles_Fast Rapid, Continuous Bubbles Emerge Heat->Bubbles_Fast Heat->Bubbles_Fast No Remove_Heat Remove Heat Source Bubbles_Fast->Remove_Heat Yes Cool Allow to Cool Remove_Heat->Cool Liquid_Enters Liquid Enters Capillary Tube Cool->Liquid_Enters Cool->Liquid_Enters No Record_Temp Record Temperature (Boiling Point) Liquid_Enters->Record_Temp Yes End End Record_Temp->End

Caption: Logical Flow for Micro Boiling Point Determination.

Conclusion: Ensuring Data Integrity in Drug Development

The meticulous determination of the melting and boiling points of 2-(4-chlorophenyl)-1,3-oxazolidine is a non-negotiable step in its physicochemical profiling. The protocols detailed in this guide provide a robust framework for obtaining accurate and reproducible data. By adhering to these methodologies, researchers and drug development professionals can ensure the integrity of their findings, laying a solid foundation for further preclinical and clinical investigations. The establishment of these fundamental physical constants is not merely a procedural formality but a critical component of the comprehensive characterization that underpins the entire drug discovery and development process.

References

  • Melting point determination. (n.d.).
  • 4.3: Melting Point Determination Procedure - Chemistry LibreTexts. (2025, August 20).
  • Experiment 1 - Melting Points. (2013, April 15).
  • Melting Point Apparatus Experimental Manual. (n.d.).
  • experiment (1) determination of melting points. (2021, September 19).
  • 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5).
  • Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2025, July 23).
  • BOILING POINT DETERMINATION. (n.d.).
  • Micro Boiling Point Determination. (n.d.).
  • DETERMINATION OF BOILING POINTS. (n.d.).
  • Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. (n.d.).
  • Oxazolidine. (n.d.).
  • Oxazolidine - Wikipedia. (n.d.).

Sources

safety data sheet SDS for 2-(4-chlorophenyl)-1,3-oxazolidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety Profile of 2-(4-chlorophenyl)-1,3-oxazolidine

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 2-(4-chlorophenyl)-1,3-oxazolidine. This guide has been constructed by a Senior Application Scientist to provide a comprehensive safety profile based on expert analysis of its constituent chemical moieties and likely synthetic precursors: 4-chlorobenzaldehyde and 2-aminoethanol . The guidance herein is predictive and should be supplemented by rigorous in-house risk assessment before any handling or use.

Introduction to 2-(4-chlorophenyl)-1,3-oxazolidine

2-(4-chlorophenyl)-1,3-oxazolidine is a heterocyclic compound belonging to the oxazolidine class. Its structure features a five-membered ring containing both nitrogen and oxygen, with a 4-chlorophenyl substituent at the 2-position. Compounds of this class are of interest in medicinal chemistry and are often synthesized via the condensation of a β-amino alcohol with an aldehyde or ketone. The primary safety consideration for this molecule, beyond the hazards of its components, is its susceptibility to hydrolysis, which can regenerate the starting precursors, particularly in aqueous or acidic environments[1][2].

Section 1: Predictive Hazard Identification and Classification

The hazard profile of 2-(4-chlorophenyl)-1,3-oxazolidine is predicted by assessing the known hazards of its synthetic precursors, which are also its likely hydrolysis products.

  • 4-Chlorobenzaldehyde (CAS 104-88-1): This precursor is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1][3][4][5]. It is also noted as a potential skin sensitizer[5][6].

  • 2-Aminoethanol (CAS 141-43-5): This precursor is harmful in contact with skin and if swallowed. It causes severe skin burns and eye damage and can cause an allergic skin reaction. It is also known to cause damage to organs through single or repeated exposure[4].

Based on this, a composite GHS classification for 2-(4-chlorophenyl)-1,3-oxazolidine is proposed below. The principle of additive toxicity and reactivity dictates a cautious approach, adopting the significant hazards from each component.

Table 1: Predicted GHS Classification
Hazard ClassCategoryHazard StatementBasis of Prediction
Acute Toxicity, OralCategory 4H302: Harmful if swallowedBased on 4-chlorobenzaldehyde (LD50 Oral - Rat - 1,575 mg/kg)[3][4].
Skin Corrosion/IrritationCategory 1B/2H314/H315: Causes severe skin burns or skin irritationHigh risk due to 2-aminoethanol (causes severe burns)[4] and 4-chlorobenzaldehyde (causes irritation)[3][7]. A conservative classification is warranted.
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damageHigh risk due to 2-aminoethanol (causes serious eye damage)[4] and 4-chlorobenzaldehyde (causes serious irritation)[3][7].
Skin SensitizationCategory 1H317: May cause an allergic skin reactionBased on 4-chlorobenzaldehyde and 2-aminoethanol[4][5].
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationBased on 4-chlorobenzaldehyde[3].
Predicted Hazard Pictograms and Statements:
  • Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)

  • Signal Word: Danger

  • Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), H335 (May cause respiratory irritation).

  • Precautionary Statements: P260, P264, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310, P405, P501.

Section 2: Physicochemical and Reactivity Profile

Table 2: Estimated Physicochemical Properties
PropertyPredicted Value/InformationRationale/Source
Molecular FormulaC₉H₁₀ClNO(Structure)
Molecular Weight183.63 g/mol (Calculated)
AppearancePredicted to be a solid at room temperatureBased on 4-chlorobenzaldehyde (m.p. 44°C)[4].
SolubilityLikely soluble in organic solvents; sparingly soluble in water with hydrolysis.General solubility of similar organic compounds.
StabilityAir and light sensitive. Prone to hydrolysis in the presence of moisture/acid.Oxazolidines are known to be hydrolytically unstable[1][2]. Precursor 4-chlorobenzaldehyde is air and light sensitive[8][9].
Core Reactivity: The Hydrolysis Pathway

The central axis of this compound's reactivity from a safety standpoint is its instability in aqueous media. The C2 position of the oxazolidine ring, derived from the aldehyde, is an acetal-like carbon and is electrophilic. Protonation of the ring nitrogen or oxygen under acidic conditions, or even catalysis by water, facilitates nucleophilic attack by water, leading to ring-opening and subsequent regeneration of the starting materials[1][2].

This is a critical consideration for handling, storage, and waste disposal. Any contact with water or acidic substances can change the chemical identity of the material, releasing the more volatile and potentially more hazardous precursors into the local environment.

Hydrolysis cluster_main Hydrolysis of 2-(4-chlorophenyl)-1,3-oxazolidine Oxazolidine 2-(4-chlorophenyl)-1,3-oxazolidine Precursors 4-Chlorobenzaldehyde + 2-Aminoethanol Oxazolidine->Precursors Ring Opening Water H₂O Water->Oxazolidine Acid H⁺ (catalyst) Acid->Oxazolidine

Caption: Reversible hydrolysis of the oxazolidine ring.

Section 3: Synthesis, Handling, and Exposure Control

Synthetic Pathway and Inherent Risks

The synthesis of 2-(4-chlorophenyl)-1,3-oxazolidine is typically achieved via a condensation reaction, which involves the formation of a hemiaminal intermediate followed by dehydration to form the oxazolidine ring.

Synthesis cluster_synthesis Synthesis Workflow Reactants 4-Chlorobenzaldehyde + 2-Aminoethanol Product 2-(4-chlorophenyl)-1,3-oxazolidine Reactants->Product Condensation (Heat, Dean-Stark) Solvent Solvent (e.g., Toluene) Solvent->Reactants Water H₂O (byproduct) Product->Water Water Removal

Sources

Technical Whitepaper: Sourcing, Synthesis, and Advanced Applications of 2-(4-Chlorophenyl)-1,3-oxazolidine (CAS 52636-85-8)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic chemistry and drug development, the oxazolidine scaffold serves a dual purpose: it acts as a robust, stereodirecting protecting group in complex asymmetric syntheses, and it functions as a moisture-sensitive prodrug architecture in pharmaceutical formulations. This whitepaper provides an in-depth technical guide on 2-(4-chlorophenyl)-1,3-oxazolidine (CAS 52636-85-8) . By examining its commercial sourcing, mechanistic synthesis, and advanced applications, this guide equips researchers with field-proven methodologies and self-validating experimental workflows.

Chemical Identity and Vendor Landscape

Before initiating any synthetic or analytical workflow, establishing the physicochemical baseline and securing high-purity reagents is paramount.

Table 1: Physicochemical Properties of CAS 52636-85-8

PropertyValue
IUPAC Name 2-(4-chlorophenyl)-1,3-oxazolidine
CAS Number 52636-85-8
Molecular Formula C9H10ClNO
Molecular Weight 183.64 g/mol
Structural Class Heterocyclic / 1,3-Oxazolidine

Table 2: Verified Vendors and Target Applications

VendorProduct/Catalog IDTarget Application
Sigma-Aldrich PH009374Analytical Standard / R&D
CASGET.COM Bulk InquiryScale-up / Manufacturing[1]

Application Scientist Insight (Causality in Sourcing): The purity of the sourced oxazolidine strictly dictates downstream success. Trace moisture or unreacted ethanolamine in commercial batches can prematurely trigger ring-opening hydrolysis or poison transition-metal catalysts in photoredox applications. Therefore, sourcing analytical-grade material (e.g., from Sigma-Aldrich) is imperative for precise kinetic studies, whereas bulk suppliers (e.g., CASGET) are suitable for scale-up syntheses where subsequent recrystallization is economically feasible[1].

Mechanistic Chemistry & Synthesis

The formation of 2-(4-chlorophenyl)-1,3-oxazolidine relies on the condensation of 4-chlorobenzaldehyde with ethanolamine.

Pathway A 4-Chlorobenzaldehyde + Ethanolamine B Hemiaminal Intermediate A->B Nucleophilic Addition C 2-(4-chlorophenyl)- 1,3-oxazolidine B->C Dehydration (-H2O) C->A Hydrolysis (+H2O, H+)

Figure 1: Condensation pathway and acid-catalyzed hydrolysis equilibrium of CAS 52636-85-8.

Self-Validating Synthesis Protocol
  • Reaction Setup: Combine 1.0 equivalent of 4-chlorobenzaldehyde and 1.1 equivalents of ethanolamine in anhydrous toluene.

  • Causality of Solvent Choice: Toluene is selected because it forms an azeotrope with water. By utilizing a Dean-Stark apparatus, water is continuously removed from the system. This actively drives the thermodynamically reversible hemiaminal dehydration forward, ensuring quantitative conversion to the oxazolidine.

  • Self-Validation Mechanism: The reaction validates its own completion macroscopically. When water ceases to accumulate in the Dean-Stark trap, it provides a direct, reliable readout that microscopic conversion is complete.

Advanced Applications in Drug Development & Synthesis

Chiral Auxiliaries in Asymmetric Synthesis

2-aryl-1,3-oxazolidines act as powerful stereodirecting groups. Grignard reagents add to these scaffolds with high diastereoselectivity, providing a robust route to chiral


-alkyl phenethylamines[2].
Causality: The rigid ring structure of the oxazolidine restricts the conformational freedom of the transition state. This forces the incoming organometallic nucleophile to attack exclusively from the less sterically hindered face, guaranteeing high enantiomeric excess in the final cleaved amine.
Photoredox Catalysis

Recent chemical advances leverage 2-aryl-1,3-oxazolidines as radical precursors in visible-light-driven enantioselective additions. Under photoredox conditions, the oxazolidine ring undergoes single-electron oxidation, generating


-amino radicals that participate in complex, cascade C-C bond-forming reactions.

Self-Validating Experimental Protocol: Hydrolysis Kinetics

When utilizing CAS 52636-85-8 as a prodrug (designed to slowly release the antimicrobial 4-chlorobenzaldehyde), establishing its half-life in physiological media is critical.

Workflow N1 Step 1: Substrate Prep Dissolve in Anhydrous MeCN N2 Step 2: Buffer Incubation Add to PBS (pH 7.4) at 37°C N1->N2 N3 Step 3: Aliquot Sampling Quench at specific intervals N2->N3 N4 Step 4: HPLC Analysis Simultaneous detection N3->N4 N5 Step 5: Kinetic Modeling Calculate rate constant (k) N4->N5

Figure 2: Self-validating HPLC workflow for assessing oxazolidine prodrug hydrolysis kinetics.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve CAS 52636-85-8 in anhydrous acetonitrile (MeCN) to a stock concentration of 10 mM. Causality: Anhydrous MeCN prevents premature hydrolysis, establishing a true, uncorrupted

    
     baseline.
    
  • Buffer Incubation: Inject the stock into 100 mM Phosphate Buffered Saline (PBS, pH 7.4) at 37°C to achieve a 100 µM final concentration. Causality: High buffer capacity ensures the pH remains strictly constant throughout the assay, as oxazolidine hydrolysis is exceptionally sensitive to proton concentration.

  • Aliquot Sampling & Quenching: Withdraw 100 µL aliquots at

    
     minutes. Immediately mix with 100 µL of ice-cold MeCN containing 0.1% triethylamine (TEA).
    Causality: The severe temperature drop halts thermal kinetics, while the TEA raises the pH, completely arresting the acid-catalyzed ring-opening mechanism for accurate snapshot analysis.
    
  • HPLC Analysis: Analyze the quenched samples via Reverse-Phase HPLC (C18 column) monitoring at 254 nm.

  • Self-Validating Mass Balance (Trustworthiness Check): Integrate the peaks for both the disappearing oxazolidine and the appearing 4-chlorobenzaldehyde. The molar sum of substrate and product must remain constant across all time points. A deviation indicates substrate precipitation or secondary degradation, instantly alerting the scientist to assay failure and preventing the publication of artifactual data.

References

  • Source: sigmaaldrich.
  • Title: 52636-85-8 Oxazolidine, 2-(4-chlorophenyl)
  • Source: researchgate.
  • Source: chemrxiv.

Sources

Technical Monograph: 2-(4-Chlorophenyl)-1,3-oxazolidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and organic synthesis. It prioritizes the chemical behavior, specifically the ring-chain tautomerism, which is the defining characteristic of this molecule.[1]

Content Type: Technical Guide / Chemical Profile Subject: Nomenclature, Synthesis, and Hydrolytic Kinetics of 2-Aryl-1,3-oxazolidines[2]

Executive Summary

2-(4-chlorophenyl)-1,3-oxazolidine is a saturated five-membered heterocyclic compound serving primarily as a synthetic intermediate, a masked aldehyde equivalent (protecting group), or a prodrug scaffold in medicinal chemistry.[2]

Unlike its oxidized analog (the oxazolidinone), this molecule contains a basic nitrogen and a hemiaminal ether linkage.[1] Its utility is defined by its ring-chain tautomerism , where it exists in dynamic equilibrium with its open-chain Schiff base form (imine).[2] This guide details the IUPAC nomenclature, validated synthetic protocols, and the kinetic implications of the 4-chlorophenyl substituent on hydrolytic stability.[1]

Structural Definition & Nomenclature

IUPAC Designation

The systematic name follows the Hantzsch-Widman nomenclature system for heterocycles:

  • Parent Ring: Oxazolidine (5-membered ring with O at position 1 and N at position 3).[1]

  • Substituent: 4-chlorophenyl group attached at the C2 position (the carbon between the heteroatoms).[1]

Preferred IUPAC Name: 2-(4-chlorophenyl)-1,3-oxazolidine Alternative Names:

  • 
    -(2-Hydroxyethyl)-4-chlorobenzaldimine (referring to the open-chain tautomer)[2]
    
  • 2-(p-Chlorophenyl)oxazolidine[2]

Stereochemical Considerations

The C2 position is a chiral center.[1]

  • Achiral Synthesis: Condensation of achiral ethanolamine with 4-chlorobenzaldehyde yields a racemic mixture (

    
    ).[1][2]
    
  • Chiral Auxiliaries: If a chiral amino alcohol (e.g., phenylglycinol) is used, diastereomers are formed, allowing the oxazolidine to function as a chiral auxiliary.[1]

Physicochemical Properties & Stability[1][2][3][4][5]

The defining feature of 2-aryl-1,3-oxazolidines is their Ring-Chain Tautomerism .[2] In solution, the compound is not a static ring but an equilibrium mixture.[1]

The Equilibrium (Schiff Base vs. Oxazolidine)

The equilibrium constant (


) is governed by the electronic nature of the substituent on the phenyl ring.[1]
  • Mechanism: The lone pair on the nitrogen attacks the electrophilic carbonyl carbon of the aldehyde (in the open form) to close the ring.[1]

  • Substituent Effect (4-Cl): The 4-chloro substituent is electron-withdrawing (

    
    ).[2] This increases the electrophilicity of the benzylic carbon (C2), theoretically favoring ring closure compared to electron-donating groups (like 4-methoxy).[1][2] However, it also destabilizes the conjugate acid of the imine during hydrolysis.[1]
    

Key Insight for Researchers: In non-polar solvents (


, Toluene), the equilibrium heavily favors the cyclic oxazolidine  form (>95%).[1] In protic or acidic media, the equilibrium shifts toward the open-chain iminium species, leading to rapid hydrolysis.[1]
Predicted Properties
PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 183.63 g/mol
Physical State Viscous Oil or Low-Melting SolidAnalogous 2-phenyl compounds are oils; Cl increases MP.[2][3]
Solubility Soluble in DCM, THF, TolueneHydrolyzes in aqueous acid.[1]
pKa (Conjugate Acid) ~5.5 - 6.0Weaker base than ethanolamine due to ring strain/inductive effects.[2]

Synthetic Protocol

Objective: Synthesis of 2-(4-chlorophenyl)-1,3-oxazolidine via condensation. Scale: 10 mmol Critical Control Point: Water removal is essential to drive the equilibrium toward the oxazolidine (Le Chatelier's principle).[1]

Reagents[2][3]
  • 4-Chlorobenzaldehyde: 1.40 g (10 mmol)[2]

  • Ethanolamine (2-Aminoethanol): 0.61 g (10 mmol)[2]

  • Solvent: Toluene (30 mL) - Chosen for azeotropic water removal.[2]

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) (10 mg) - Optional, accelerates equilibrium.[2]
    
Step-by-Step Methodology
  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 4-chlorobenzaldehyde and toluene to the flask. Stir until dissolved.

  • Addition: Add ethanolamine dropwise. The solution may warm slightly (exothermic condensation).[1]

  • Reflux: Heat the mixture to reflux (approx. 110°C). Monitor the collection of water in the Dean-Stark trap.

  • Completion: Reflux for 4–6 hours or until theoretical water volume (~0.18 mL) is collected.

  • Workup:

    • Cool to room temperature.[1]

    • Concentrate the toluene solution under reduced pressure (Rotovap).[1]

    • Note: Do not perform an aqueous wash, as the product is hydrolytically unstable.[1]

  • Purification: Vacuum distillation is preferred. Column chromatography on silica gel often leads to hydrolysis; if necessary, use basic alumina or treat silica with 1% triethylamine.[1]

Characterization (Expected Data)[2]
  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       5.50 - 5.80 ppm (s, 1H):  The diagnostic C2-H  proton.[2] This singlet confirms ring closure.[1] If the open chain imine were present, you would see a signal at 
      
      
      
      8.3-8.5 ppm (
      
      
      ).[1]
    • 
       7.30 - 7.50 ppm (m, 4H):  Aromatic protons (AA'BB' system of 4-chlorophenyl).[2]
      
    • 
       3.00 - 4.20 ppm (m, 4H):  Multiplets for the oxazolidine backbone (
      
      
      
      ).[2]

Mechanistic Visualization

Synthesis & Equilibrium Pathway

The following diagram illustrates the condensation mechanism and the critical ring-chain tautomerism.

OxazolidineSynthesis cluster_equilibrium Ring-Chain Tautomerism Start 4-Chlorobenzaldehyde + Ethanolamine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Schiff Base (Imine) [Open Chain Form] Hemiaminal->Imine - H2O (Dehydration) Oxazolidine 2-(4-chlorophenyl)-1,3-oxazolidine [Ring Form] Imine->Oxazolidine Ring Closure (5-exo-trig)

Figure 1: Reaction pathway showing the reversible equilibrium between the open-chain imine and the cyclic oxazolidine.[2] The 4-Cl substituent influences the position of this equilibrium.

Applications in Drug Development[1][3][6][7][8]

Prodrug Strategy

Oxazolidines are explored as "conditional release" prodrugs.[1]

  • Concept: The oxazolidine ring is stable at physiological pH (7.[1]4) but hydrolyzes rapidly in the acidic environment of the stomach (pH 1-2) or lysosomes (pH 4.5-5.0).[2]

  • Payload: Upon hydrolysis, the molecule releases 4-chlorobenzaldehyde (potentially active or toxic payload) and ethanolamine .[1]

  • Kinetics: The electron-withdrawing Chlorine atom at the para position generally accelerates acid-catalyzed hydrolysis compared to unsubstituted analogs by stabilizing the leaving group character, though it also stabilizes the ring form in the ground state.[1]

Protecting Group

In complex synthesis, the oxazolidine moiety protects both the aldehyde and the amino-alcohol functionalities.[1] It is orthogonal to base-labile protecting groups (like esters) but is removed easily with dilute aqueous acid.[1][2]

References

  • IUPAC Nomenclature Rules

    • IUPAC.[1][4][5][6] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.[1] [Link]

  • Ring-Chain Tautomerism & Synthesis

    • Fülöp, F., Pihlaja, K. "Ring-Chain Tautomerism in 1,3-Oxazines and Related Heterocycles."[2] Tetrahedron, 1993.[1] (Foundational text on the equilibrium mechanics of O,N-heterocycles).

  • Hydrolysis Kinetics of Oxazolidines

    • Juntunen, J., et al. "Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines - a potential new prodrug type."[1] Journal of Pharmaceutical Sciences, 1983.[1] [Link]

  • NMR Characterization

    • Pihlaja, K., et al. "Substituent effects on the ring-chain tautomerism of some 1,3-oxazolidine derivatives."[2] Journal of Organic Chemistry. (Details the C2-H proton shifts).

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 2-(4-Chlorophenyl)-1,3-oxazolidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

The synthesis of 1,3-oxazolidines from 1,2-aminoalcohols and aldehydes represents a fundamental transformation in heterocyclic chemistry. These scaffolds are widely utilized as chiral auxiliaries, prodrugs, and robust protecting groups for sensitive functional moieties[1]. The target compound, 2-(4-chlorophenyl)-1,3-oxazolidine (CAS No. 52636-85-8), is particularly valuable in medicinal chemistry. The para-chloro substitution on the aromatic ring not only modulates the lipophilicity of the molecule but also provides a versatile handle for subsequent transition-metal-catalyzed cross-coupling reactions.

While modern microwave-assisted methods have been developed for generating oxazolidines under mild conditions[2], classical azeotropic distillation remains the most robust, scalable, and economically viable approach for gram-to-kilogram scale drug development.

Mechanistic Pathway & Causality

To master this synthesis, one must understand the causality behind the reaction conditions. The condensation of ethanolamine with 4-chlorobenzaldehyde is not a simple unidirectional reaction; it is a dynamic system governed by a tautomeric equilibrium.

  • Nucleophilic Attack: The primary amine of ethanolamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzaldehyde to form a highly unstable hemiaminal intermediate.

  • Dehydration: The hemiaminal rapidly dehydrates (losing one equivalent of water) to form an open-chain Schiff base (imine).

  • Intramolecular Cyclization: The pendant hydroxyl group undergoes a 5-endo-trig-like intramolecular cyclization, attacking the imine carbon to form the 1,3-oxazolidine ring.

Because the final step is a tautomeric equilibrium between the open-chain imine and the closed oxazolidine ring[1], the continuous removal of the water byproduct is the critical causal factor. By applying Le Chatelier's principle via a Dean-Stark trap, water is physically removed from the system, irreversibly driving the thermodynamic sink toward the desired cyclic oxazolidine.

Mechanism A 4-Chlorobenzaldehyde + Ethanolamine B Hemiaminal Intermediate A->B Nucleophilic Attack C Imine (Schiff Base) + H2O B->C Dehydration (-H2O) D 2-(4-Chlorophenyl)- 1,3-oxazolidine C->D Intramolecular Cyclization D->C Hydrolysis (Equilibrium)

Fig 1. Mechanistic pathway of 1,3-oxazolidine synthesis via imine-oxazolidine tautomeric equilibrium.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected physicochemical properties for a standard 100 mmol scale synthesis.

ParameterValue / Description
Target Compound 2-(4-chlorophenyl)-1,3-oxazolidine
CAS Number 52636-85-8
Molecular Formula C9H10ClNO
Molecular Weight 183.64 g/mol
4-Chlorobenzaldehyde 1.0 Equivalent (14.06 g, 100 mmol)
Ethanolamine 1.1 Equivalents (6.72 g, 110 mmol)
Solvent Toluene (100 mL)
Catalyst p-Toluenesulfonic acid (p-TsOH), 0.05 Eq. (0.95 g)
Reaction Temperature 110 °C (Reflux)
Expected Yield 85 - 92% (Purified)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By monitoring specific in-process controls (IPCs), the scientist can confirm the success of each step without immediate reliance on complex spectroscopic analysis.

Step 1: Reagent Preparation Charge a 250 mL round-bottom flask with 4-chlorobenzaldehyde (14.06 g, 100 mmol) and toluene (100 mL). Expert Insight: Toluene is explicitly selected over benzene due to its lower toxicity profile and higher boiling point (110 °C), which significantly accelerates the azeotropic removal of water.

Step 2: Amine & Catalyst Addition Add ethanolamine (6.72 g, 110 mmol) and p-TsOH (0.95 g, 5 mmol) to the stirring solution. Expert Insight: A slight 1.1 eq excess of ethanolamine is utilized to ensure the complete consumption of the aldehyde. Unreacted aldehyde is notoriously difficult to separate from the oxazolidine product, as standard silica gel chromatography often degrades the product.

Step 3: Azeotropic Distillation (The Self-Validating Checkpoint) Equip the flask with a Dean-Stark trap filled with toluene, and attach a reflux condenser. Heat the mixture to a vigorous reflux (110 °C) for 4 to 6 hours. Validation Check: The theoretical yield of water for a 100 mmol reaction is exactly 1.8 mL. Observing this precise volume collected in the bottom of the Dean-Stark trap provides immediate, visual confirmation of 100% conversion. Do not stop the reaction until water accumulation ceases.

Step 4: Quenching and Work-up Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL), followed by brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄. Expert Insight: The basic bicarbonate wash is absolutely critical. Any residual p-TsOH left in the organic phase will act as a catalyst for the reverse reaction (hydrolysis) during solvent evaporation, destroying your yield.

Step 5: Purification Filter off the drying agent and concentrate the toluene under reduced pressure using a rotary evaporator. Purify the resulting crude oil via vacuum distillation. Expert Insight: Avoid standard normal-phase silica gel chromatography. The inherent acidity of standard silica gel will trigger ring-opening hydrolysis back to the starting materials. If chromatography is unavoidable, use basic alumina or silica pre-treated with 1% triethylamine (Et₃N).

Workflow Step1 Step 1: Reagent Mixing 4-Chlorobenzaldehyde Ethanolamine Toluene Step2 Step 2: Azeotropic Distillation Reflux at 110°C Dean-Stark Trap 4-6 hours Step1->Step2 Step3 Step 3: Reaction Monitoring Water Volume Check 1.8 mL Target Step2->Step3 Step3->Step2 Incomplete (< 1.8 mL H2O) Step4 Step 4: Work-up & Purification Basic Wash (NaHCO3) Vacuum Distillation Step3->Step4 Complete (1.8 mL H2O) Step5 Step 5: Validation 1H-NMR GC-MS Yield Calculation Step4->Step5

Fig 2. Experimental workflow for the synthesis and validation of 2-(4-chlorophenyl)-1,3-oxazolidine.

Troubleshooting & Optimization

  • Issue: Stalled Water Collection in Dean-Stark Trap

    • Cause: Insufficient reflux rate or ambient cooling of the glassware.

    • Solution: Wrap the Dean-Stark arm and the upper half of the round-bottom flask in glass wool and aluminum foil to ensure the azeotropic vapor reaches the condenser without premature condensation.

  • Issue: Product Degradation During Storage

    • Cause: Atmospheric moisture driving the tautomeric equilibrium backward.

    • Solution: Store the purified 2-(4-chlorophenyl)-1,3-oxazolidine under an inert atmosphere (Argon or N₂) at 4 °C. Adding a single pellet of NaOH to the storage vial can act as an acid-scavenger to prolong shelf-life.

References

  • Bergmann, E. D. "Synthesis and Properties of Oxazolidines." Scribd.
  • Al-Masum, M., et al. "An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air." SCIRP.
  • "2-(4-chlorophenyl)-1,3-oxazolidine (CAS 52636-85-8)." Sigma-Aldrich.

Sources

Application Note: Synthesis of (E)-2-((4-chlorobenzylidene)amino)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, purification, and characterization of (E)-2-((4-chlorobenzylidene)amino)ethanol , a Schiff base derived from the condensation of 4-chlorobenzaldehyde and 2-aminoethanol (ethanolamine).

Abstract

The condensation of 4-chlorobenzaldehyde with 2-aminoethanol yields the imine (Schiff base) (E)-2-((4-chlorobenzylidene)amino)ethanol . This compound serves as a versatile bidentate ligand in coordination chemistry (N,O-donor) and a critical intermediate in the synthesis of secondary amines via reduction. This protocol provides two validated pathways: a standard solution-phase method (Method A) for scalability and a solvent-free "green" method (Method B) for rapid library generation.

Reaction Mechanism

The reaction proceeds via a reversible nucleophilic attack of the primary amine on the aldehyde carbonyl, followed by proton transfer and dehydration. The equilibrium is driven toward the product by the removal of water or the stability of the conjugated aromatic system.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Reactants Reactants 4-Chlorobenzaldehyde + Ethanolamine Hemiaminal Intermediate Carbinolamine (Hemiaminal) Reactants->Hemiaminal Nucleophilic Attack (k1) Transition Transition State Proton Transfer & -OH Protonation Hemiaminal->Transition Proton Transfer Product Product (E)-Imine + H2O Transition->Product Dehydration (-H2O) Product->Hemiaminal Hydrolysis (if wet)

Figure 1: Step-wise mechanism of Schiff base formation. Note the reversibility (red dashed line), necessitating anhydrous conditions for high yield.

Experimental Protocols

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]DensityPurity
4-Chlorobenzaldehyde 140.571.0Solid>98%
2-Aminoethanol 61.081.0 - 1.11.012 g/mL>99%
Ethanol (Absolute) SolventN/A0.789 g/mLAnhydrous
Magnesium Sulfate Drying AgentN/ASolidAnhydrous
Method A: Standard Solution-Phase Synthesis (Scalable)

Best for: High purity requirements, larger scales (>10g), and crystallographic studies.

  • Preparation : In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-chlorobenzaldehyde (10.0 mmol, 1.41 g) in 20 mL of absolute ethanol.

  • Addition : Add 2-aminoethanol (10.0 mmol, 0.61 mL) dropwise to the stirring solution at room temperature.

    • Note: A slight exotherm may be observed.

  • Reflux : Attach a reflux condenser. Heat the mixture to reflux (approx. 78-80 °C) for 3 hours .

    • Optimization: For strict moisture control, fit the condenser with a Dean-Stark trap or a CaCl₂ drying tube to drive the equilibrium.

  • Monitoring : Check reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexane). The aldehyde spot (R_f ~0.6) should disappear.

  • Isolation :

    • Evaporate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.

    • Cool the flask in an ice bath (0-4 °C) to induce precipitation.

    • If the product "oils out," scratch the glass or add a seed crystal.

  • Purification : Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if necessary.

Method B: Solvent-Free / Microwave Assisted (Green Chemistry)

Best for: Rapid screening, high throughput, eco-friendly constraints.

  • Mixing : In a mortar, mix 4-chlorobenzaldehyde (10 mmol) and 2-aminoethanol (10 mmol).

  • Reaction : Grind the mixture vigorously with a pestle. The mixture will likely turn to a liquid paste (eutectic melt) and generate heat.

    • Microwave Option: Place the paste in a microwave vial and irradiate at 160 W for 2-4 minutes.

  • Work-up : Allow the mixture to cool and solidify.

  • Washing : Triturate the solid with cold diethyl ether or cold ethanol to remove unreacted starting materials.

  • Drying : Vacuum dry the resulting solid.

Characterization & Data Analysis

The product should be stored in a desiccator, as Schiff bases derived from aliphatic amines can be hydrolytically unstable.

Expected Spectral Data
TechniqueSignal / ValueAssignment
FT-IR (KBr) 1625 – 1640 cm⁻¹C=N Stretch (Imine, strong)
3200 – 3400 cm⁻¹O-H Stretch (Broad)
¹H NMR (300 MHz, CDCl₃) δ 8.30 – 8.50 (s, 1H)-N=CH- (Azomethine proton)
δ 7.30 – 7.70 (m, 4H)Aromatic protons (AA'BB' system)
δ 3.70 – 3.90 (m, 4H)Ethylene backbone (-CH₂-CH₂-)
Appearance White to Pale Yellow SolidCrystalline needles
Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Mix in Ethanol (1:1 Stoichiometry) Start->Mix Reflux Reflux 3h (T = 80°C) Mix->Reflux TLC TLC Check (Aldehyde consumed?) Reflux->TLC TLC->Reflux No (Extend time) Evap Concentrate & Cool (0°C) TLC->Evap Yes Filter Vacuum Filtration Evap->Filter Recryst Recrystallize (Ethanol) Filter->Recryst Analyze Characterization (NMR, IR, MP) Recryst->Analyze

Figure 2: Operational workflow for the synthesis and purification of the target Schiff base.

Troubleshooting & Expert Insights

Product is an Oil (Oiling Out)[2]
  • Cause: Impurities or super-saturation preventing nucleation.

  • Solution: Dissolve the oil in a minimum amount of hot ethanol and add dropwise "poor" solvent (e.g., hexane or cold water) until turbid. Cool slowly. Alternatively, sonicate the oil to induce crystallization.

Hydrolysis (Reversion to Aldehyde)
  • Cause: Presence of water in the solvent or atmosphere.

  • Solution: Ensure absolute ethanol is used. Store the final product over desiccant (CaCl₂ or Silica). If NMR shows an aldehyde peak (~10 ppm), recrystallize immediately.

Low Yield
  • Cause: Equilibrium limitations.

  • Solution: Add a dehydrating agent (anhydrous MgSO₄) directly to the reaction flask (if stirring allows) or use a molecular sieve (3Å or 4Å) during reflux.

Safety (MSDS Highlights)

  • 4-Chlorobenzaldehyde: Irritant. Harmful if swallowed.

  • 2-Aminoethanol: Corrosive.[9] Causes severe skin burns and eye damage. Handle in a fume hood.

  • Ethanol: Flammable. Keep away from open flames.

References

  • Microwave-Assisted Synthesis: Sphinxsai.com. "Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach." Accessed via .

  • General Schiff Base Protocols: BenchChem. "Optimizing Condensation Reactions of 4-Chlorobenzaldehyde." Accessed via .

  • Spectral Data Correlation: Royal Society of Chemistry. "Electronic Supplementary Information for Synthesis of 1,4-Amino Alcohols." (Correlative NMR data for similar imines). Accessed via .

  • Biological Activity: International Journal of Current Research and Communications. "Synthesis, Characterization and Antimicrobial studies of (E)-N-(4-chlorobenzylidene) Aniline Schiff base." (Analogous activity profile). Accessed via .

Sources

Application Note: Ring-Opening Reactions of 2-(4-Chlorophenyl)-1,3-oxazolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the chemical reactivity and processing of 2-(4-chlorophenyl)-1,3-oxazolidine , a versatile heterocyclic intermediate. While often viewed merely as a protecting group or a masked aldehyde, this scaffold serves as a critical junction in the synthesis of chiral amines,


-amino alcohols, and prodrug delivery systems.

The 4-chlorophenyl moiety exerts a specific inductive effect (


), destabilizing the C2-O3 bond relative to unsubstituted analogs. This electronic biasing allows for milder ring-opening conditions, which this guide exploits through three distinct protocols:
  • Hydrolytic Cleavage: For aldehyde release or deprotection.

  • Reductive Ring Opening: For the synthesis of

    
    -benzyl amino alcohols.
    
  • Nucleophilic Addition: For the construction of chiral amines via Grignard reagents.

Mechanistic Insight: The Imine-Oxazolidine Equilibrium

The reactivity of 2-(4-chlorophenyl)-1,3-oxazolidine is governed by its ring-chain tautomerism. In solution, the oxazolidine (1 ) exists in equilibrium with its open-chain iminium/Schiff base form (2 ).

  • Electronic Influence: The p-chloro substituent withdraws electron density from the benzylic carbon (C2). This destabilizes the oxazolidine ring and shifts the equilibrium slightly toward the open iminium form compared to electron-rich analogs (e.g., p-methoxy), making the ring more susceptible to both nucleophilic attack and hydrolysis [1].

  • Steric Influence: The 5-membered ring is kinetically accessible. Ring opening is generally driven by the relief of torsional strain or the formation of thermodynamically stable products (e.g., amides or secondary amines).

Mechanistic Pathway Diagram

Oxazolidine_Pathways Oxazolidine 2-(4-chlorophenyl)- 1,3-oxazolidine Iminium Open Chain Iminium/Schiff Base Oxazolidine->Iminium Equilibrium (Acid/Heat) GrignardProd α-Substituted Benzylamine Deriv. Oxazolidine->GrignardProd Nucleophilic Attack (R-MgX) Aldehyde 4-Chlorobenzaldehyde + Amino Alcohol Iminium->Aldehyde Hydrolysis (+ H2O) Amine N-(4-chlorobenzyl) ethanolamine Iminium->Amine Reduction (NaBH4/H2)

Figure 1: Divergent reaction pathways for 2-(4-chlorophenyl)-1,3-oxazolidine based on reagent class.

Protocol A: Hydrolytic Ring Opening (Deprotection/Release)

Application: Recovery of the amino alcohol auxiliary or triggered release of 4-chlorobenzaldehyde (prodrug strategy). Principle: Acid-catalyzed hydrolysis protonates the nitrogen, facilitating C-O bond cleavage. The rate is pH-dependent; the electron-withdrawing chlorine atom accelerates this process compared to unsubstituted oxazolidines [2].

Materials
  • Substrate: 2-(4-chlorophenyl)-1,3-oxazolidine (1.0 equiv)

  • Solvent: THF/Water (4:1 v/v) or Methanol/Water

  • Acid Catalyst: 1M HCl or Acetate Buffer (pH 4–5)

  • Quench: Sat. NaHCO

    
    
    
Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 g of the oxazolidine in 10 mL of THF.

  • Acidification: Add 2.5 mL of 1M HCl dropwise at room temperature (20–25 °C).

    • Note: For kinetic studies or prodrug simulation, use Acetate Buffer (pH 5.0) and monitor by UV-Vis at 250 nm (appearance of aldehyde).

  • Reaction: Stir for 30–60 minutes. The solution will become clear.

  • Monitoring: Check TLC (20% EtOAc/Hexane). The oxazolidine spot (

    
    ) should disappear, replaced by the aldehyde (
    
    
    
    ) and the baseline amino alcohol.
  • Workup:

    • Neutralize with sat. NaHCO

      
       until pH 8.
      
    • Extract with Ethyl Acetate (

      
       mL). The aldehyde partitions into the organic phase; the amino alcohol remains in the aqueous phase (unless heavily substituted).
      
  • Purification: Dry organic layer over MgSO

    
     and concentrate to recover 4-chlorobenzaldehyde.
    

Protocol B: Reductive Ring Opening (Synthesis of Secondary Amines)

Application: Synthesis of N-(4-chlorobenzyl)ethanolamine derivatives. Principle: The oxazolidine is treated as a "masked imine." A reducing agent (NaBH


) attacks the iminium intermediate, permanently cleaving the C-O bond connection by reducing the C=N bond equivalent [3].
Materials
  • Substrate: 2-(4-chlorophenyl)-1,3-oxazolidine (5.0 mmol)

  • Reducing Agent: Sodium Borohydride (NaBH

    
    ) (1.5 equiv)
    
  • Solvent: Ethanol (Absolute)

  • Additive: Acetic Acid (Catalytic, optional to promote iminium formation)

Workflow Diagram

Reduction_Protocol Start Start: Dissolve Oxazolidine in EtOH Cool Cool to 0°C Start->Cool AddRed Add NaBH4 (Portionwise) Cool->AddRed React Stir 2h (Warm to RT) AddRed->React Quench Quench: Add Acetone/H2O React->Quench Extract Extraction: DCM / Brine Quench->Extract Product Product: N-(4-chlorobenzyl) ethanolamine Extract->Product

Figure 2: Operational workflow for the reductive ring opening using Sodium Borohydride.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve 5.0 mmol of oxazolidine in 15 mL absolute ethanol.

  • Activation: Add 2–3 drops of glacial acetic acid. Stir for 5 minutes.

  • Reduction: Cool the mixture to 0 °C. Add NaBH

    
     (285 mg, 7.5 mmol) in three portions over 10 minutes to manage hydrogen evolution.
    
  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench: Carefully add 1 mL of acetone (to destroy excess hydride), followed by 10 mL of water.

  • Isolation:

    • Evaporate bulk ethanol under reduced pressure.

    • Extract the aqueous residue with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Result: The product is typically a viscous oil. Purity can be verified via

    
    H NMR (diagnostic singlet for benzylic CH
    
    
    
    at
    
    
    ppm).

Protocol C: Nucleophilic Ring Opening (Grignard Addition)

Application: Synthesis of chiral


-substituted amines (if the oxazolidine backbone is chiral) or complex tertiary centers.
Principle:  Grignard reagents are strong enough to attack the C2 position of the oxazolidine ring directly (or the tight ion pair of the iminium), forcing the ring open and forming a new C-C bond [4].
Materials
  • Substrate: 2-(4-chlorophenyl)-1,3-oxazolidine (dried, 1.0 equiv)

  • Reagent: Methylmagnesium Bromide (3.0 M in ether) (2.0 equiv)

  • Solvent: Anhydrous THF or Diethyl Ether

  • Atmosphere: Nitrogen or Argon (Strictly anhydrous)

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck flask and purge with N

    
    . Add the oxazolidine (2.0 mmol) and 10 mL anhydrous THF.
    
  • Addition: Cool to

    
     °C (dry ice/acetone bath). This low temperature favors diastereoselectivity (if applicable) and prevents over-reaction.
    
  • Reaction: Add MeMgBr (1.33 mL, 4.0 mmol) dropwise via syringe.

    • Observation: A precipitate (magnesium alkoxide) may form.

  • Warming: Stir at

    
     °C for 1 hour, then slowly warm to 0 °C over 2 hours.
    
  • Quench: Pour the reaction mixture into cold saturated NH

    
    Cl solution.
    
  • Workup: Extract with Et

    
    O. The organic layer contains the ring-opened amino alcohol with a new alkyl group at the benzylic position.
    

Analytical Validation

Use the following data to validate the success of the ring-opening reactions.

FeatureSubstrate: OxazolidineProduct: Hydrolysis (Aldehyde)Product: Reduction (Amine)
IR Spectrum C-O-C stretch (

cm

)
C=O stretch (

cm

)
N-H stretch (

cm

), No C=O

H NMR (C2-H)
Singlet/Multiplet

ppm
Singlet

ppm (CHO)
Disappears; becomes CH

(

ppm)
Solubility Soluble in non-polar organicsSoluble in organicsSoluble in acidic water

References

  • Fife, T. H., & Hagopian, L. (1968). Hydrolysis of 2-(4-substituted phenyl)-1,3-oxazolidines.[1] Kinetics and mechanism. Journal of the American Chemical Society. Link

  • Bundgaard, H., & Johansen, M. (1980). Prodrugs as drug delivery systems. Hydrolysis of oxazolidines. Journal of Pharmaceutical Sciences. Link

  • Higashiyama, K., et al. (1992). Asymmetric synthesis of piperidine alkaloids utilizing diastereoselective reaction of 1,3-oxazolidine with Grignard reagents.[2] Heterocycles.[2][1][3][4] Link

  • Master Organic Chemistry. (2023). Reactions of Grignard Reagents.[5][6][7]Link

  • Stanković, S., et al. (2010). Microwave-assisted regioselective ring opening of non-activated aziridines (analogous mechanism). Organic & Biomolecular Chemistry.[2][4][6][7] Link

Disclaimer: These protocols involve hazardous chemicals (strong acids, hydrides, organometallics). All manipulations must be performed in a fume hood with appropriate PPE.

Sources

Application Note: 2-(4-chlorophenyl)-1,3-oxazolidine as a Moisture Scavenger in Polyurethanes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Moisture contamination in polyurethane (PU) systems—whether from raw materials, substrates, or atmospheric humidity—triggers the isocyanate-water reaction, releasing carbon dioxide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


).[1][2][3][4] This results in pinholes, foaming, and loss of coating integrity. This guide details the application of 2-(4-chlorophenyl)-1,3-oxazolidine  (commonly known by trade names such as Incozol 2 ), a latent curing agent and chemical scavenger that eliminates moisture without gas evolution.[5] Unlike physical desiccants (molecular sieves), this molecule chemically integrates into the polymer matrix, enhancing crosslink density.

Part 1: The Challenge – Isocyanate vs. Moisture

In polyurethane chemistry, isocyanates (


) are electrophilic and react avidly with nucleophiles. While the intended reaction is with polyols (

) to form urethanes, water (

) acts as a competing nucleophile.

The destructive pathway is as follows:



The release of 

gas causes micro-foaming , pinholes , and downglossing in the final film.

Part 2: The Solution – Oxazolidine Chemistry

2-(4-chlorophenyl)-1,3-oxazolidine functions as a latent hardener and moisture scavenger .[2] It is a low-viscosity, mono-functional oxazolidine that hydrolyzes on contact with moisture.[6]

Chemical Mechanism

The scavenging process occurs in two distinct steps:

  • Hydrolysis (Scavenging): The oxazolidine ring opens upon reaction with water, yielding an amino-alcohol and 4-chlorobenzaldehyde. This step consumes the water before it can react with the isocyanate.

  • Curing (Crosslinking): The resulting amino-alcohol contains both a secondary amine and a hydroxyl group. These active hydrogens react with the isocyanate to form urea and urethane linkages, effectively grafting the scavenger into the polymer backbone.

Mechanism Visualization

The following diagram illustrates the preferential pathway of the oxazolidine scavenger versus the destructive water-isocyanate reaction.

OxazolidineMechanism Water Moisture (H2O) Iso Isocyanate (R-NCO) Water->Iso Direct Reaction Oxaz 2-(4-chlorophenyl)-1,3-oxazolidine Water->Oxaz Preferential Hydrolysis CO2 CO2 Gas (Defects) Iso->CO2 Releases Urea Urea/Urethane Linkage (Polymer Network) Iso->Urea Forms AminoAlc Amino-Alcohol (Active Crosslinker) Oxaz->AminoAlc Yields Aldehyde 4-Chlorobenzaldehyde (Byproduct) Oxaz->Aldehyde Yields AminoAlc->Iso Curing Reaction

Caption: Figure 1. The oxazolidine hydrolysis pathway intercepts moisture, preventing CO2 evolution and integrating the scavenger into the polymer network.[2]

Part 3: Technical Specifications & Comparative Data

Physical Properties
ParameterSpecificationNotes
Chemical Name 2-(4-chlorophenyl)-1,3-oxazolidine
Molecular Weight ~183.6 g/mol
Appearance Clear to pale yellow liquidLow viscosity aids handling
Functionality 1 (Oxazolidine ring)Becomes bi-functional after hydrolysis
Equivalent Weight ~183.6 (as scavenger)Consumes 1 mole

per mole
Flash Point >80°C
Comparison with Other Scavengers

Unlike PTSI (p-toluenesulfonyl isocyanate), which is a chain-terminator, oxazolidines contribute to the network. Unlike molecular sieves, they do not settle or affect gloss.

FeatureOxazolidine (Incozol 2 type)Molecular Sieves (Zeolites)PTSI (Isocyanate)
Mechanism Chemical HydrolysisPhysical AdsorptionChemical Reaction
CO2 Release NoneNoneYes (if overdosed/slow)
Viscosity Impact Lowers Viscosity (Diluent)Increases (Thixotropic)Neutral
Gloss Retention ExcellentPoor (Matting effect)Good
Network Effect Crosslinker (Improves)Inert FillerChain Terminator (Weakens)

Part 4: Application Protocol

Dosage Calculation

Accurate dosing is critical. Under-dosing leaves residual moisture; significant over-dosing can act as a plasticizer or alter cure speed.

Step 1: Determine Water Content Measure the total water content of your polyol, solvent, and pigment blend using Karl Fischer Titration (ASTM D6304).

  • Example: Polyol blend has 0.15% water.

Step 2: Calculate Stoichiometric Requirement The reaction is 1:1 molar.



  • Factor:

    
    
    

Rule of Thumb: Use 10.2 parts of 2-(4-chlorophenyl)-1,3-oxazolidine for every 1 part of water.

  • Calculation: For 100g polyol with 0.15g water:

    
    .
    
  • Safety Margin: Add a 10-20% excess to account for atmospheric humidity during processing. Target: ~1.8% wt.

Incorporation Workflow (2K Systems)

In two-component systems, the scavenger is almost always added to the Polyol (Component A) side.

ProtocolWorkflow RawMat Raw Materials (Polyols, Pigments, Solvents) KF QC: Karl Fischer Titration (Determine % H2O) RawMat->KF Mix High Shear Mixing (Disperse Pigments/Fillers) RawMat->Mix Calc Calculate Dosage (Water % * 10.2 * 1.1 Safety Factor) KF->Calc AddScav Add Oxazolidine Scavenger (Temperature < 60°C) Calc->AddScav Mix->AddScav Dwell Dwell Time / Degassing (Allow 30-60 mins for scavenging) AddScav->Dwell CRITICAL STEP Pack Packaging (Component A) Dwell->Pack MixIso Mix with Isocyanate (Component B) At Application Site Pack->MixIso

Caption: Figure 2. Incorporation workflow emphasizing the "Dwell Time" to allow the scavenger to neutralize moisture before isocyanate addition.

Detailed Steps:

  • Disperse: Mix polyols, pigments, and fillers.

  • Add Scavenger: Add the calculated amount of oxazolidine.

    • Note: Ensure batch temperature is <80°C to prevent premature volatility or degradation, though the molecule is generally stable.

  • Dwell Time: Allow the mixture to stir (low shear) or stand for 30–60 minutes . This "induction period" allows the oxazolidine to find and hydrolyze the water molecules.

  • Degas (Optional but Recommended): Vacuum degas to remove any trapped air, although the scavenger prevents chemical gas generation.

  • Pack: Seal in moisture-tight containers.

Incorporation in 1K Systems (Prepolymers)

For one-component (moisture cure) systems, the scavenger prevents in-can gelling.

  • Add to the prepolymer at the very end of synthesis, after the reaction has stabilized and cooled (<60°C).

  • It will scavenge residual water in the solvent/prepolymer, preventing the "skinning" or pressure buildup in the drum.

  • Upon application, atmospheric moisture will trigger the remaining oxazolidine to cure alongside the NCO prepolymer.

Part 5: Validation & Troubleshooting

Quality Control Tests

To verify efficacy, perform the Drawdown Test :

  • Prepare a control sample (no scavenger) and a test sample (with scavenger).

  • Add a known amount of water (e.g., 0.5%) to both samples (simulating a "worst-case" humid day).

  • Mix with isocyanate and cast a film at 100-200 microns.

  • Cure: Allow to cure at 25°C / 50% RH.

  • Observation:

    • Control: Should show heavy foaming/bubbling.

    • Test: Should be clear, glossy, and bubble-free.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Almond/Chlorine Odor Release of 4-chlorobenzaldehydeThis is intrinsic to the chemistry. Ensure adequate ventilation.[7][8][9] If odor is unacceptable, switch to aliphatic aldimine scavengers (though more expensive).
Film Yellowing Oxidation of the aromatic ring2-(4-chlorophenyl) derivatives can yellow under UV. Use in primers or dark topcoats. For clear aliphatic topcoats, verify UV stability or use aliphatic oxazolidines.
Slow Cure Scavenger overdoseExcess oxazolidine acts as a reactive diluent. Recalculate water content and dosage.
Gelling in Can Insufficient scavengerWater was not fully neutralized, leading to NCO polymerization. Increase dosage or check initial water content.

References

  • Incorez. (n.d.). Incozol 2 Technical Data Sheet. Retrieved from [Link]

  • Angene Chemical. (2024).[8] Safety Data Sheet: Oxazolidine. Retrieved from [Link](General safety reference for oxazolidine class).

  • ResearchGate. (2017). Improving polyurethane surface coatings Part 2: Use of oxazolidines and aldimines. Retrieved from [Link]

Disclaimer: This application note is for research and development purposes. Users must validate protocols within their specific formulations and adhere to all local safety regulations regarding the handling of isocyanates and oxazolidines.

Sources

Application Note: Nucleophilic Ring-Opening of 2-(4-Chlorophenyl)-1,3-oxazolidine via Grignard Addition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The targeted functionalization of 1,3-oxazolidines via Grignard addition is a powerful methodology for synthesizing complex, substituted secondary amino alcohols. This application note details the nucleophilic ring-opening of 2-(4-chlorophenyl)-1,3-oxazolidine using methylmagnesium bromide (MeMgBr) to yield 2-((1-(4-chlorophenyl)ethyl)amino)ethanol. Designed for drug development professionals and synthetic chemists, this guide provides a self-validating protocol, mechanistic insights, and quantitative optimization parameters to ensure high yield and chemoselectivity.

Mechanistic Rationale & Pathway

1,3-oxazolidines function as protected aminals and are highly valuable intermediates in asymmetric synthesis[1]. The C2 position—flanked by electronegative oxygen and nitrogen atoms—is highly susceptible to nucleophilic attack.

The reaction is initiated by the introduction of the Grignard reagent (MeMgBr). The magnesium ion acts as a Lewis acid, coordinating primarily to the ring oxygen. This coordination weakens the C2–O bond, facilitating heterolytic cleavage to form a transient, electrophilic iminium intermediate[2]. The alkyl carbanion from the Grignard reagent subsequently attacks the C2 carbon with high regioselectivity[3]. The nitrogen atom retains its bond to the C2 carbon, yielding a secondary amine, while the extruded oxygen forms a magnesium alkoxide that is protonated during the final aqueous workup.

MechanisticPathway Substrate 2-(4-chlorophenyl)-1,3-oxazolidine (Aminal Substrate) Coordination Mg2+ Coordination (Lewis Acid Activation of O/N) Substrate->Coordination Grignard MeMgBr (Grignard Reagent) Grignard->Coordination Cleavage C-O Bond Cleavage (Transient Iminium Formation) Coordination->Cleavage Weakens C-O bond Attack Nucleophilic Attack (Methyl Carbanion at C2) Cleavage->Attack Regioselective Workup Aqueous Quench (Protonation of Mg-Alkoxide) Attack->Workup Forms intermediate Product 2-((1-(4-chlorophenyl)ethyl)amino)ethanol (Target Secondary Amine) Workup->Product Yields final product

Figure 1: Mechanistic pathway of Grignard addition to 1,3-oxazolidine.

Experimental Methodology & Protocol

Self-Validating System: This protocol incorporates in-process controls (IPC) to ensure the integrity of the anhydrous environment and verify the completion of the Grignard addition before quenching.

Materials & Reagents
  • Substrate: 2-(4-chlorophenyl)-1,3-oxazolidine (1.0 eq, 10 mmol, 1.83 g)

  • Nucleophile: Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O) (2.5 eq, 25 mmol, 8.33 mL)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (30 mL)

  • Workup Reagents: Saturated aqueous NH₄Cl, Ethyl acetate (EtOAc), Brine, Anhydrous Na₂SO₄.

Step-by-Step Procedure
  • System Preparation (IPC: Moisture Control): Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon.

    • Causality: Grignard reagents are extremely sensitive to protic sources; trace moisture will irreversibly quench the reagent into methane gas, destroying the reaction stoichiometry[4].

  • Substrate Dissolution: Dissolve 1.83 g of 2-(4-chlorophenyl)-1,3-oxazolidine in 30 mL of anhydrous THF. Stir at 400 rpm to ensure complete homogeneity.

  • Temperature Equilibration: Cool the reaction vessel to 0 °C using an ice-water bath for 15 minutes.

    • Causality: Lowering the temperature mitigates the exothermic nature of the Grignard addition and suppresses unwanted side reactions, such as premature deprotonation[5].

  • Grignard Addition: Add 8.33 mL of 3.0 M MeMgBr dropwise via a syringe pump over 20 minutes.

    • Causality: Dropwise addition maintains thermal control. A slight yellowing of the solution indicates the formation of the Mg-coordinated intermediate.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4 hours.

  • In-Process Control (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 7:3 Hexanes/EtOAc, UV detection at 254 nm). The starting material (R_f ~0.6) must completely disappear, replaced by a more polar spot (R_f ~0.2) corresponding to the amino alcohol product.

  • Quenching: Re-cool the flask to 0 °C. Carefully add 15 mL of saturated aqueous NH₄Cl dropwise.

    • Causality: NH₄Cl provides a mild proton source to neutralize the strongly basic magnesium alkoxide and destroy excess MeMgBr without causing acid-catalyzed reversion or polymerization[4].

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield pure 2-((1-(4-chlorophenyl)ethyl)amino)ethanol.

ExperimentalWorkflow Prep 1. Preparation Dry THF, Argon Addition 2. Addition MeMgBr at 0 °C Prep->Addition Reaction 3. Ring Opening Stir at RT (4 h) Addition->Reaction Quench 4. Quench Sat. NH4Cl (0 °C) Reaction->Quench Extract 5. Extraction EtOAc / Brine Quench->Extract Purify 6. Purification Chromatography Extract->Purify

Figure 2: Experimental workflow for Grignard addition to 1,3-oxazolidine.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization of reaction parameters to maximize yield and chemoselectivity.

EntryGrignard Reagent (Eq)AdditiveSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
1MeMgBr (1.1)NoneTHF0 to RT126558
2MeMgBr (2.5)NoneTHF0 to RT4>9992
3MeMgBr (2.5)NoneEt₂O0 to RT68578
4MeMgBr (2.5)CeCl₃ (1.0 eq)THF-78 to RT4>9995

Note: The use of 2.5 equivalents ensures complete consumption of the substrate, as the basicity of the Grignard reagent can lead to non-productive coordination complexes. The addition of Lewis acids like CeCl₃ has been shown to enhance diastereoselectivity and yield in analogous hindered or chiral systems[5].

Critical Parameters & Troubleshooting

  • Incomplete Ring Opening: If TLC indicates unreacted starting material after 4 hours, the Grignard reagent may have degraded due to poor storage. Titrate the Grignard reagent prior to use (e.g., using the Knochel titration method with iodine/LiCl).

  • Emulsion Formation During Workup: Magnesium salts often cause severe emulsions during aqueous extraction.

    • Solution: Add a small amount of Rochelle's salt (potassium sodium tartrate) to the aqueous layer to chelate the magnesium ions and break the emulsion. Avoid using strong acids (like 1M HCl) to break the emulsion, as this will protonate the target secondary amine and pull it into the aqueous phase.

  • Aldehyde Impurities: Ensure the precursor (4-chlorobenzaldehyde) is fully absent from the starting material. Unreacted aldehyde will rapidly react with MeMgBr to form 1-(4-chlorophenyl)ethanol, complicating purification[4].

References

  • Highly Diastereoselective Addition of Grignard Reagents to Aliphatic, Enolizable N-Alkylketimines and 2,2-Disubstituted 1,3-Oxazolidines. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Asymmetric Synthesis of Piperidine Alkaloids Utilizing Diastereoselective Reaction of 1,3-Oxazolidine with Grignard Reagents. Heterocycles. URL:[Link]

  • US5932749A - Asymmetric synthesis of R-α-propyl-piperonyl amine and its analogs.Google Patents.
  • Structural Features of Diacyldodecaheterocycles with Pseudo-C2-Symmetry: Promising Stereoinductors for Divergent Synthesis of Chiral Alcohols. ACS Omega. URL:[Link]

  • Grignard Reaction. Organic Chemistry Portal. URL:[Link]

Sources

Application Note: Regio- and Stereoselective C2-Lithiation of 2-(4-Chlorophenyl)-1,3-oxazolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Generation of chiral formyl anion equivalents (Umpolung) for asymmetric synthesis.

Introduction & Mechanistic Rationale

1,3-Oxazolidines derived from aromatic aldehydes are highly versatile intermediates in drug development, frequently deployed as chiral formyl anion equivalents. The lithiation of 2-(4-chlorophenyl)-1,3-oxazolidine presents a unique chemoselective challenge: the substrate contains a highly acidic C2-acetal proton, a secondary amine (if unprotected), and a 4-chlorophenyl ring susceptible to lithium-halogen exchange.

To harness this molecule effectively, N-protection (typically via a tert-butyloxycarbonyl or Boc group) is a strict prerequisite. The N-Boc group serves a dual purpose: it prevents competitive N-deprotonation and directs the organolithium base exclusively to the C2 position via the Complex Induced Proximity Effect (CIPE) [1].

Causality in Experimental Design
  • Base Selection: sec-Butyllithium (sec-BuLi) is the optimal base. n-BuLi is overly nucleophilic and prone to attacking the Boc carbonyl, while tert-BuLi is highly likely to initiate unwanted lithium-halogen exchange at the 4-chloro position of the aryl ring. The steric bulk of sec-BuLi ensures it acts strictly as a base [2].

  • Additive Necessity: N,N,N',N'-Tetramethylethylenediamine (TMEDA) is required to break down the organolithium aggregates, increasing the kinetic basicity of sec-BuLi and facilitating rapid C2-deprotonation before side reactions can occur [3].

  • Cryogenic Control: The reaction must be strictly maintained at -78 °C. Elevated temperatures lead to the configurational instability of the α-amino organolithium intermediate, resulting in epimerization or irreversible ring fragmentation [4].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the chemoselective C2-lithiation of N-Boc-2-(4-chlorophenyl)-1,3-oxazolidine.

Table 1: Optimization of Lithiation Conditions

Base (1.1 equiv)Additive (1.1 equiv)Temperature (°C)C2-Lithiation Yield (%)Major Side Reaction / Failure Mode
n-BuLiNone-78< 10Nucleophilic attack on the N-Boc carbonyl
tert-BuLiTMEDA-78< 5Lithium-halogen exchange (Ar-Cl cleavage)
sec-BuLi TMEDA -78 > 95 None (Optimal Conditions)
sec-BuLiTMEDA0< 20Ring fragmentation / Epimerization

Experimental Protocol: C2-Lithiation and Electrophilic Trapping

Note: This protocol assumes the prior synthesis and isolation of N-Boc-2-(4-chlorophenyl)-1,3-oxazolidine from 4-chlorobenzaldehyde and 2-aminoethanol.

Materials & Reagents
  • Substrate: N-Boc-2-(4-chlorophenyl)-1,3-oxazolidine (1.0 equiv, 10.0 mmol)

  • Base: sec-Butyllithium (1.4 M in cyclohexane, 1.1 equiv, 11.0 mmol)

  • Additive: TMEDA (1.1 equiv, 11.0 mmol) – Must be freshly distilled over CaH₂.

  • Solvent: Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Electrophile: e.g., Benzaldehyde (1.2 equiv, 12.0 mmol)

Step-by-Step Methodology

Step 1: System Preparation Flame-dry a 100 mL Schlenk flask under vacuum. Backfill with high-purity Argon. Repeat this purge cycle three times to ensure a strictly anhydrous and oxygen-free environment.

Step 2: Substrate Dissolution Dissolve the N-Boc-2-(4-chlorophenyl)-1,3-oxazolidine (10.0 mmol) in 50 mL of anhydrous THF. Inject TMEDA (11.0 mmol) into the stirring solution.

Step 3: Cryogenic Equilibration Submerge the reaction flask in a dry ice/acetone bath. Allow the system to equilibrate to -78 °C for at least 15 minutes. Critical Insight: Rushing this step risks localized warm spots, which will trigger lithium-halogen exchange at the 4-chloro substituent.

Step 4: Metalation Using a syringe pump, add sec-BuLi (11.0 mmol) dropwise down the inner wall of the flask over 10 minutes. The solution will typically develop a deep yellow/orange hue, indicating the formation of the CIPE-stabilized C2-lithiated carbanion. Stir for 30 minutes at -78 °C.

Step 5: In-Process Validation (Self-Validating System) To verify complete metalation before committing the electrophile, withdraw a 0.1 mL aliquot using a pre-cooled syringe and quench it directly into an NMR tube containing 0.5 mL of MeOD. Validation Metric: Analyze via ¹H NMR. The complete disappearance of the characteristic C2 acetal proton singlet (typically found between 6.0–6.2 ppm) and the incorporation of deuterium confirms 100% metalation efficiency.

Step 6: Electrophilic Trapping Once validated, introduce the electrophile (e.g., benzaldehyde, 12.0 mmol) dropwise over 5 minutes. Maintain the reaction at -78 °C for 1 hour to ensure complete conversion.

Step 7: Quenching & Workup Quench the reaction at -78 °C by adding 10 mL of saturated aqueous NH₄Cl. Remove the cooling bath and allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude adduct.

Reaction Workflow Visualization

G A N-Boc-2-(4-chlorophenyl) -1,3-oxazolidine B C2-Lithiated Intermediate (CIPE Stabilized) A->B sec-BuLi, TMEDA THF, -78 °C C Electrophilic Adduct B->C Electrophile (E+) e.g., R-CHO D α-Hydroxy Carbonyl (Umpolung Product) C->D Acidic Hydrolysis (H3O+)

Figure 1: Reaction workflow for the C2-lithiation of N-Boc-2-(4-chlorophenyl)-1,3-oxazolidine.

References

  • Title: Small and Versatile – Formyl Anion and Dianion Equivalents Source: ResearchGate URL: [Link][1]

  • Title: The directed ortho lithiation of O-aryl carbamates. An anionic equivalent of the Fries rearrangement Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][2]

  • Title: Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines Source: Molecules (MDPI) URL: [Link][3]

  • Title: Solution Structures of Lithiated Oxazolidinone-Derived Enolates Source: PubMed Central (PMC) URL: [Link][4]

Sources

Chemoselective Catalytic Hydrogenation of 2-(4-Chlorophenyl)oxazolidine Derivatives: Pathways to N-(4-Chlorobenzyl) Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aryloxazolidine motif is frequently utilized in organic synthesis and drug development as a robust protecting group for 1,2-amino alcohols or as a rigid stereocontrol element[1]. While the reductive cleavage (hydrogenolysis) of these rings is a standard operation to unmask the corresponding N-benzyl amino alcohols[2], the presence of a 4-chlorophenyl substituent introduces a severe chemoselectivity challenge. Standard palladium-catalyzed hydrogenation conditions often result in the undesired hydrodehalogenation of the aryl chloride.

This application note provides a comprehensive, causality-driven guide to controlling the chemoselectivity of this transformation. By manipulating catalyst surface chemistry, researchers can selectively direct the reaction toward either the preservation or the deliberate cleavage of the C–Cl bond.

Mechanistic Framework: The Chemoselectivity Challenge

To design a successful hydrogenation protocol, one must understand the competing kinetic pathways at the catalyst surface.

Pathway A: C–O/C–N Hydrogenolysis (Desired) The reductive cleavage of the oxazolidine ring over a heterogeneous catalyst (like Pd/C) typically initiates via the coordination of the oxygen and nitrogen heteroatoms to the metal surface, followed by the insertion of hydrogen to yield the N-(4-chlorobenzyl) amino alcohol[2]. This process occurs readily on the planar terrace sites of the palladium nanoparticles.

Pathway B: Hydrodehalogenation (Undesired) Heterogeneous palladium is highly active for the activation of C–Cl bonds[3]. The oxidative addition of the Pd(0) surface into the C(sp2)–Cl bond is highly favored on the electron-deficient edge and corner sites of the catalyst[4]. If left unchecked, this pathway outcompetes the oxazolidine cleavage, yielding the dehalogenated N-benzyl amino alcohol and stoichiometric hydrochloric acid (HCl).

Causality of Catalyst Poisoning

To achieve chemoselectivity, we must selectively deactivate the edge and corner sites responsible for C–Cl activation. The addition of a catalytic poison, such as ethylenediamine (EDA) , achieves this. EDA strongly chelates to the highly uncoordinated edge/corner Pd atoms. Because EDA is sterically compact, it leaves the broader terrace sites open, allowing the bulkier oxazolidine substrate to undergo C–O hydrogenolysis without suffering dehalogenation.

ReactionPathways Substrate 2-(4-Chlorophenyl)oxazolidine PdC_Standard Standard Pd/C, H2 (High Activity) Substrate->PdC_Standard PtC_Poisoned Pd/C + EDA or Pt/C, H2 (Chemoselective) Substrate->PtC_Poisoned Product_Dehalo N-Benzyl Amino Alcohol + HCl (Dehalogenated Byproduct) PdC_Standard->Product_Dehalo C-Cl Oxidative Addition Product_Chemo N-(4-Chlorobenzyl) Amino Alcohol (Desired Product) PtC_Poisoned->Product_Chemo Selective C-O Cleavage

Divergent reaction pathways in the catalytic hydrogenation of 2-(4-chlorophenyl)oxazolidines.

Quantitative Catalyst Screening Data

The following table summarizes the optimization of reaction conditions. Note the dramatic shift in chemoselectivity upon the introduction of EDA, as well as the inherent selectivity of Platinum (Pt/C), which has a naturally lower affinity for C–Cl oxidative addition but requires harsher conditions to cleave the oxazolidine.

Catalyst SystemAdditiveTemp (°C)Pressure (psi)Conversion (%)Chemoselectivity (C–Cl Intact) (%)
10% Pd/C None2515>99< 5 (Extensive Dehalogenation)
10% Pd/C EDA (0.5 eq) 25 15 95 >98 (Highly Selective)
5% Pt/CNone50508595
Raney NiNone50509080

Data reflects standard analytical yields determined by HPLC-UV (254 nm). Solvent: Methanol (0.1 M).

Experimental Protocols

The following protocols are designed as self-validating systems . By monitoring specific in-process parameters (such as pH), the operator can immediately verify which mechanistic pathway is dominating the reaction vessel.

Protocol A: Chemoselective Hydrogenolysis (Preservation of C–Cl Bond)

Objective: Cleave the oxazolidine ring while strictly maintaining the 4-chlorophenyl moiety.

Materials:

  • 2-(4-Chlorophenyl)oxazolidine derivative (1.0 mmol)

  • 10% Pd/C (50% w/w water wet) (10 mol% Pd)

  • Ethylenediamine (EDA) (0.5 mmol, 0.5 eq)

  • Methanol (HPLC grade, 10 mL)

  • Hydrogen gas (1 atm / 15 psi)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the oxazolidine derivative (1.0 mmol) in 10 mL of Methanol in a heavy-walled hydrogenation flask.

  • Catalyst Poisoning (Critical Step): Add EDA (0.5 eq) to the solution and stir for 5 minutes. Causality: Introducing the poison before the catalyst ensures that the highly active Pd edge sites are immediately passivated upon catalyst addition, preventing any flash dehalogenation.

  • Catalyst Addition: Carefully add the wet 10% Pd/C to the mixture under a gentle stream of Nitrogen.

  • Atmosphere Exchange: Purge the vessel with Nitrogen (3 vacuum/backfill cycles), followed by Hydrogen (3 vacuum/backfill cycles).

  • Reaction & Real-Time Validation: Stir vigorously at 25 °C under 1 atm of H2.

    • Self-Validation Check: After 30 minutes, spot-check the pH of the mixture. It should remain neutral to slightly basic (due to EDA). A sharp drop to acidic pH indicates failure of the poison and the generation of HCl (dehalogenation).

  • Work-up: Once HPLC indicates complete consumption of the starting material (typically 2–4 hours), purge the vessel with Nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with excess Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure N-(4-chlorobenzyl) amino alcohol.

Workflow Step1 1. Preparation Substrate, Solvent & Catalyst Step2 2. Poisoning Add EDA (0.5 eq) Stir 5 min Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Validation Check pH (Neutral) HPLC Monitoring Step3->Step4 Step5 5. Work-up Filter Celite Concentrate Step4->Step5

Step-by-step experimental workflow for the chemoselective hydrogenolysis protocol.

Protocol B: Exhaustive Hydrogenolysis (Deliberate Dehalogenation)

Objective: Cleave the oxazolidine ring and deliberately remove the chlorine atom to yield the simple N-benzyl amino alcohol.

Materials:

  • 2-(4-Chlorophenyl)oxazolidine derivative (1.0 mmol)

  • 10% Pd/C (50% w/w water wet) (10 mol% Pd)

  • Triethylamine (TEA) (1.2 mmol, 1.2 eq)

  • Methanol (10 mL)

  • Hydrogen gas (30 psi)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in Methanol.

  • Acid Scavenging (Critical Step): Add Triethylamine (1.2 eq). Causality: The oxidative addition and subsequent hydrogenolysis of the C–Cl bond generates stoichiometric HCl. Without an amine base, the HCl will poison the catalyst surface and protonate the resulting amino alcohol, stalling the reaction. TEA acts as an irreversible thermodynamic sink for the generated HCl.

  • Catalyst Addition: Add 10% Pd/C under Nitrogen. (Do not use EDA).

  • Reaction: Purge with H2 and pressurize to 30 psi. Stir vigorously at 25 °C.

    • Self-Validation Check: The reaction mixture will precipitate Triethylammonium chloride (TEA·HCl) as a fine white solid as the dehalogenation proceeds, serving as a visual indicator of reaction progress.

  • Work-up: Purge with Nitrogen, filter through Celite to remove Pd/C and TEA·HCl salts. Concentrate the filtrate, partition between Ethyl Acetate and saturated aqueous NaHCO3, extract, dry over Na2SO4, and concentrate to yield the N-benzyl amino alcohol.

References

1.4 - ResearchGate 2.3 - ResearchGate 3.2 - PMC 4. 1 - DiVA

Sources

Troubleshooting & Optimization

preventing hydrolysis of 2-(4-chlorophenyl)-1,3-oxazolidine in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Management of 2-(4-chlorophenyl)-1,3-oxazolidine

Case ID: OX-STAB-4CL Status: Open Priority: Critical (Degradation Risk) Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Welcome to the Technical Support Center

You have reached the specialized support unit for labile heterocycles. Based on your query regarding 2-(4-chlorophenyl)-1,3-oxazolidine , you are likely observing ring-opening hydrolysis or aldehyde precipitation in your aqueous preparations.[1]

This molecule is a "masked" aldehyde (Schiff base equivalent).[2] In aqueous media, it exists in a precarious equilibrium.[1] The electron-withdrawing nature of the 4-chlorophenyl group destabilizes the ring relative to unsubstituted analogs, making this a time-sensitive stability challenge.

Below are the official Knowledge Base Articles (KBAs) and Troubleshooting Protocols designed to stabilize your compound.

KBA-001: Rapid Diagnostics (The "Emergency Room")

Issue: Sample is becoming cloudy, precipitating, or showing loss of purity on HPLC. Immediate Action: Stop the experiment and check the pH.

SymptomProbable CauseImmediate Triage
Cloudiness / Precipitate Hydrolysis has released 4-chlorobenzaldehyde, which is insoluble in water.[1]Raise pH to >9.0 immediately with NaOH or carbonate buffer.
New Peak @ ~10.0 ppm (NMR) Free aldehyde proton signal appearing.Add excess ethanolamine (if permissible) to shift equilibrium back to the ring.
pH Drift < 7.0 Acidic environment is catalyzing ring opening.Switch to a Borate or Carbonate buffer system.

KBA-002: The Mechanism of Failure

To prevent hydrolysis, you must understand why it happens.[1] Oxazolidines are not static rings in water; they are cyclic hemiaminals.

The Instability Driver: The 4-chlorophenyl group is an Electron Withdrawing Group (EWG). While this lowers the basicity of the nitrogen slightly, it significantly destabilizes the C2 position in the ring-opened iminium intermediate, making the overall equilibrium sensitive to even mild protonation.

The Pathway:

  • Protonation: The ring nitrogen or oxygen accepts a proton (

    
    ).
    
  • Ring Opening: The bond between C2 and Oxygen breaks, forming a cationic Iminium Ion (Schiff base).[1]

  • Hydrolysis: Water attacks the electrophilic carbon of the iminium.

  • Collapse: The structure falls apart into 4-chlorobenzaldehyde and the amino alcohol.

OxazolidineHydrolysis Ox 2-(4-Cl-Ph)-Oxazolidine (Closed Ring) Prot Protonated Intermediate (N-H+ or O-H+) Ox->Prot + H+ (Acid Catalysis) Prot->Ox - H+ Iminium Iminium Ion (Ring Open / Schiff Base) Prot->Iminium Ring Opening Iminium->Prot Ring Closing Hydrolysis Hydrolysis Products (4-Cl-Benzaldehyde + Amine) Iminium->Hydrolysis + H2O (Irreversible in dilute aq)

Figure 1: The acid-catalyzed hydrolysis pathway. Note that the "Iminium Ion" is the critical gateway to degradation.

KBA-003: Stabilization Protocols

Do not attempt to store this compound in pure water or saline (pH ~5.5–7.0). Use one of the following validated systems.

Protocol A: The "High pH" Buffer System (Preferred)

Best for: Analytical standards, stock solutions.[1]

Theory: By removing protons (


) from the medium, you prevent the initial step of the mechanism. The ring remains closed in basic conditions.
  • Preparation: Prepare a 50 mM Sodium Borate or Carbonate/Bicarbonate buffer.

  • Target pH: Adjust pH to 9.5 – 10.0 .

  • Solvent: If solubility is an issue, add 10-20% DMSO or Methanol.[1]

  • Validation:

    • Inject sample into HPLC immediately.

    • Re-inject after 4 hours.

    • Pass Criteria: < 2% increase in the aldehyde peak area.

Protocol B: Micellar Encapsulation (Surfactant Shielding)

Best for: Biological assays where pH > 9 is toxic.[1]

Theory: Non-ionic surfactants form micelles. The lipophilic oxazolidine partitions into the hydrophobic core of the micelle, physically shielding it from water attack.

  • Surfactant: Use Tween 80 or Cremophor EL at 2–5% (w/v).

  • Procedure:

    • Dissolve the oxazolidine in a minimal amount of DMSO.

    • Slowly add this concentrate to a vortexing solution of 5% Tween 80 in PBS (pH 7.4).

  • Mechanism: The "water-free" core of the micelle mimics an organic solvent environment, stabilizing the ring even at neutral pH.

Protocol C: The "Le Chatelier" Shift

Best for: Synthetic workups or non-biological storage.[2]

Theory: The hydrolysis is an equilibrium. Adding one of the products (the amine) forces the reaction backward toward the ring-closed form.

  • Additive: Add 1–5 equivalents of Ethanolamine (or the specific amino alcohol used to build your oxazolidine) to the aqueous solution.

  • Result: The excess amine scavenges any free aldehyde and re-closes the ring.

KBA-004: Troubleshooting Decision Tree

Use this logic flow to determine the best stabilization method for your specific experiment.

DecisionTree Start Start: Stabilizing 2-(4-Cl-Ph)-Oxazolidine Q1 Can you tolerate pH > 9.5? Start->Q1 MethodA Method A: Borate/Carbonate Buffer (Most Stable) Q1->MethodA Yes Q2 Is it for Cell Culture/Bio? Q1->Q2 No MethodB Method B: Micellar Encapsulation (Tween 80 / Cyclodextrin) Q2->MethodB Yes Q3 Is it a Synthesis Workup? Q2->Q3 No MethodC Method C: Add Excess Amine (Equilibrium Shift) Q3->MethodC Yes MethodD Method D: Lyophilize immediately Store at -20°C Q3->MethodD No

Figure 2: Workflow for selecting the appropriate stabilization strategy.

References

  • Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010).[1][2][3] Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362–3371.[1][3]

    • Relevance: Establishes that 2-phenyl substituted oxazolidines with electron-withdrawing groups (like 4-Cl)
  • Saavedra, C. J., et al. (2023).[1][2][4] Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism.[1][4] Molecules, 28(4), 1670.[1]

    • Relevance: Details the thermodynamic equilibrium between the oxazolidine ring and the Schiff base (imine) form in solution.
    • [1]

  • Bundgaard, H., & Johansen, M. (1980).[1] Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. Journal of Pharmaceutical Sciences, 69(1), 44-46.

    • Relevance: Foundational paper demonstrating the sigmoidal pH-rate profile of oxazolidine hydrolysis, confirming maximum stability at pH > 7.5.[1]

Sources

equilibrium between oxazolidine ring and Schiff base tautomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with compounds exhibiting equilibrium between oxazolidine and Schiff base tautomers. This guide is structured in a question-and-answer format to directly address common challenges and provide in-depth, field-proven insights into managing and characterizing this dynamic chemical system.

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental principles governing the oxazolidine-Schiff base equilibrium.

Q1: What exactly is the oxazolidine-Schiff base equilibrium?

A1: The oxazolidine-Schiff base equilibrium is a form of ring-chain tautomerism. It describes the reversible chemical process where a cyclic oxazolidine, a five-membered heterocycle containing both oxygen and nitrogen, is in equilibrium with its open-chain isomer, a Schiff base (also known as an imine).[1][2] This equilibrium is not static; it is a dynamic process where the ring is constantly opening and closing.

The formation process begins with the condensation of a β-amino alcohol and a carbonyl compound (an aldehyde or ketone). This reaction proceeds through a hemiaminal intermediate, which then dehydrates to form the Schiff base.[3][4] In the presence of the intramolecular hydroxyl group, the Schiff base can then cyclize to form the thermodynamically or kinetically favored oxazolidine ring.[5][6]

Equilibrium_Pathway cluster_reactants Starting Materials Aldehyde/Ketone Aldehyde/Ketone Schiff_Base Schiff Base (Imine) Aldehyde/Ketone->Schiff_Base + Amine, -H₂O β-Amino Alcohol β-Amino Alcohol β-Amino Alcohol->Schiff_Base Schiff_Base->Aldehyde/Ketone Hydrolysis (+H₂O) Oxazolidine Oxazolidine (Cyclic Tautomer) Schiff_Base->Oxazolidine Intramolecular Cyclization

Caption: The dynamic equilibrium between starting materials, the Schiff base, and the oxazolidine ring.

Q2: Why is understanding this equilibrium critical in drug development and chemical synthesis?

A2: Control over this equilibrium is paramount for several reasons:

  • Prodrug Design: The pH-sensitive nature of the oxazolidine ring makes it an excellent candidate for prodrug strategies.[7] An active drug containing a β-amino alcohol or an aldehyde can be masked as a more lipophilic and stable oxazolidine.[8] Upon reaching a specific physiological pH, the ring hydrolyzes to release the active pharmaceutical ingredient (API). The rate of this release can be finely tuned by modifying substituents on the ring, directly impacting the drug's pharmacokinetic profile.[7][9]

  • Chemical Stability: The presence of moisture or acidic/basic conditions can unexpectedly shift the equilibrium, leading to the degradation of a desired oxazolidine product back to its starting components.[1] This is a critical consideration for formulation, storage, and handling of these compounds.

  • Reaction Control: In synthetic chemistry, one tautomer may be the desired product while the other is an unwanted side product. Mechanistic studies show that while oxazolidines can often be obtained under kinetic control, the Schiff base may be the more thermodynamically stable product.[5][10] Understanding the factors that control the equilibrium allows chemists to drive the reaction toward the desired outcome.

  • Biological Activity: Schiff bases themselves are known to possess a wide range of biological activities, including antimicrobial and antitumor properties.[3][11] In some systems, the biological activity may arise from one specific tautomer, making it essential to know which form predominates under physiological conditions.

Section 2: Troubleshooting Guide - Controlling the Equilibrium

This section provides direct answers to common experimental problems encountered by researchers.

Q3: My synthesis yields only the Schiff base, not the desired oxazolidine. What factors should I investigate?

A3: If the oxazolidine ring is not forming, the equilibrium is favoring the open-chain tautomer. This is often a thermodynamic issue.[5] Consider the following adjustments:

  • Solvent Choice: Polar, protic solvents like ethanol or water can stabilize the polar Schiff base intermediate through hydrogen bonding, hindering cyclization.[11][12] Troubleshooting Step: Switch to a non-polar, aprotic solvent such as toluene or benzene. Using a Dean-Stark trap to remove water formed during the initial condensation can also drive the equilibrium toward the less polar oxazolidine product.

  • Temperature: Higher temperatures often favor Schiff base formation.[11] Troubleshooting Step: Try running the reaction at a lower temperature. While this may slow the reaction rate, it can shift the equilibrium toward the cyclic product if the cyclization is enthalpically favored.

  • Steric Hindrance: Bulky substituents on either the β-amino alcohol or the carbonyl compound can sterically prevent the ring-closing step.[11] Troubleshooting Step: If possible, redesign the synthesis with less sterically demanding precursors. If this is not an option, prolonged reaction times at lower temperatures might eventually favor the cyclic product.

  • Electronic Effects: For Schiff bases derived from salicylaldehydes (containing an ortho-OH group), the equilibrium can be particularly sensitive to substituents on the aromatic ring. Electron-withdrawing groups can stabilize the open Schiff base form.[13][14]

Q4: My purified oxazolidine is unstable and decomposes upon storage or during analysis. How can I improve its stability?

A4: Oxazolidine instability is almost always due to hydrolysis, which is the reverse of its formation.[1] The key is to mitigate exposure to catalysts of hydrolysis.

  • pH Control: The hydrolysis of oxazolidines is strongly catalyzed by acid.[7][8] Even trace amounts of acidic impurities can initiate decomposition. Troubleshooting Step: Ensure all solvents and reagents are neutral. Store the purified compound under anhydrous and neutral conditions. If working in solution, use a buffered system at a pH where the oxazolidine is known to be most stable (often slightly basic, > pH 7.5, but this is system-dependent).[7]

  • Water Contamination: Water is a necessary reactant for hydrolysis. Troubleshooting Step: Use anhydrous solvents for both reaction and storage. Store the final compound in a desiccator. For NMR analysis, use freshly opened deuterated solvents or solvents stored over molecular sieves.

  • Structural Modification: The stability of the oxazolidine ring is highly dependent on its substituents.[9]

    • Substituents at the C2 position (from the aldehyde/ketone) have a large impact. Phenyl groups with electron-withdrawing substituents (e.g., nitro groups) tend to destabilize the ring and accelerate hydrolysis compared to unsubstituted phenyl or alkyl groups.[9]

    • Substituents on the nitrogen (N3 position) also play a role. Phenyl groups at N3 can make the oxazolidine less stable than those with methyl groups.[9] Troubleshooting Step: If designing a molecule for stability (e.g., a chemical intermediate), consider using aldehydes/ketones and amino alcohols that will result in more stable substitution patterns.

Q5: The NMR spectrum of my product is confusing, showing multiple sets of peaks. How can I determine if I have a tautomeric mixture?

A5: A complex NMR spectrum is a classic indicator of a dynamic equilibrium. You are likely observing signals for both the oxazolidine and the Schiff base tautomers, and possibly the starting materials if hydrolysis has occurred.

Troubleshooting Workflow:

  • Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures. If you have a dynamic equilibrium, the relative integration of the peaks corresponding to each species will change with temperature, allowing you to determine thermodynamic parameters.

  • 2D NMR Spectroscopy: Use techniques like COSY and HSQC to identify which protons and carbons are coupled. This will help you piece together the spin systems for each distinct molecule (tautomer) in the solution.

  • Spiking Experiment: Add a small amount of one of the pure starting materials (e.g., the aldehyde) to the NMR tube. The signals corresponding to that starting material in your mixture will increase in intensity, confirming its presence.

  • D₂O Exchange: Add a drop of D₂O to your NMR sample (if in a compatible solvent like DMSO-d₆ or CD₃OD). Protons on hydroxyl (-OH) and amine (-NH) groups will exchange with deuterium and their signals will disappear. This can help simplify the spectrum and identify key functional groups of the open-chain form.

FactorEffect on EquilibriumCausality & Experimental Insight
pH Decrease (Acidic) Shifts toward Schiff Base / Hydrolysis.[7][8]
Increase (Basic) Often shifts toward Oxazolidine.[7]
Solvent Polarity Increase (e.g., H₂O, EtOH) Shifts toward Schiff Base.[11][13]
Decrease (e.g., Toluene, CHCl₃) Shifts toward Oxazolidine.
Temperature Increase Often shifts toward Schiff Base.[11]
Substituents (C2) Electron-Withdrawing Shifts toward Schiff Base (less stable oxazolidine).[9]
Steric Bulk Increase Hinders formation of the more crowded tautomer.[11]

Section 3: Experimental Protocol

Workflow: Characterizing the Oxazolidine-Schiff Base Equilibrium by ¹H NMR pH Titration

This protocol provides a robust method for quantifying the ratio of oxazolidine to Schiff base as a function of pH.

Objective: To determine the equilibrium constant (K_eq_) for the tautomerization at various pH values.

Materials:

  • Purified oxazolidine/Schiff base compound

  • NMR-compatible buffer system (e.g., phosphate or acetate buffers) prepared in D₂O

  • Calibrated pH meter suitable for D₂O (note: pD = pH meter reading + 0.4)

  • NMR spectrometer

  • High-quality NMR tubes

Methodology:

  • Prepare a Stock Solution: Accurately weigh and dissolve a known amount of your compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN). This will be your stock solution.

  • Prepare Buffered D₂O Solutions: Prepare a series of buffer solutions in D₂O across your desired pH range (e.g., from pD 4.0 to 9.0 in 0.5 unit increments).

  • Sample Preparation for NMR:

    • For each pD point, add a precise volume of the buffered D₂O solution to an NMR tube.

    • Add a precise volume of your compound's stock solution. The final concentration should be sufficient for good signal-to-noise (typically 5-10 mM). The percentage of your organic co-solvent should be kept low and consistent across all samples to minimize its effect on the equilibrium.

  • NMR Data Acquisition:

    • Allow each sample to equilibrate at a constant temperature (e.g., 298 K) in the NMR spectrometer for at least 10 minutes before acquisition.

    • Acquire a quantitative ¹H NMR spectrum for each sample. Ensure a long relaxation delay (D1) is used (e.g., 5 times the longest T₁ value) to allow for full relaxation of all protons, which is critical for accurate integration.

  • Data Analysis:

    • Identify distinct, well-resolved signals corresponding to the oxazolidine tautomer and the Schiff base tautomer. For example, the C2-proton of the oxazolidine ring is often a sharp singlet in a unique region of the spectrum, while the imine C-H proton of the Schiff base will have a different chemical shift.

    • Carefully integrate the area of the signal for the oxazolidine (I_ox_) and the Schiff base (I_sb_).

    • Calculate the mole fraction (and thus concentration ratio) of each tautomer. If one proton is used for each signal, the ratio of the integrals directly reflects the molar ratio.

    • Calculate the equilibrium constant: K_eq_ = [Schiff Base] / [Oxazolidine] = I_sb_ / I_ox_.

    • Plot K_eq_ or the percentage of each tautomer as a function of pD.

Caption: A logical workflow for the NMR-based analysis of tautomeric equilibrium as a function of pH.

References

  • Bundgaard, H., & Johansen, M. (1980). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics. [Link]

  • Jee, S. (n.d.). Chemistry Schiff Bases. Sathee Jee. [Link]

  • Császár, J. (2001). Studies of the Solvent Effect Observed in the Absorption Spectra of Certain Types of Schiff Bases. Bentham Science Publishers. [Link]

  • Wikipedia contributors. (n.d.). Oxazolidine. Wikipedia. [Link]

  • Császár, J. (1988). Roles of the Acidity and Basicity of the Solvent in the Solvent Effect Observed in the Absorption Spectra of Certatn Types of Sc. Acta Physica et Chemica. [Link]

  • Wikipedia contributors. (n.d.). Schiff base. Wikipedia. [Link]

  • Hansen, J. B., Bundgaard, H., & Falch, E. (1982). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. ResearchGate. [Link]

  • Corzana, F., et al. (2023). Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism. Molecules. [Link]

  • Hooker, S. A., et al. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Journal of Pharmaceutical Sciences. [Link]

  • Clavé, G., et al. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega. [Link]

  • Quora. (2025). To prepare Schiff-base compounds, is it necessary for the aldehyde and amine to be very hot or not?. Quora. [Link]

  • Császár, J. (2001). Studies of the Solvent Effect Observed in the Absorption Spectra of Certain Types of Schiff Bases. Current Organic Chemistry. [Link]

  • JoVE. (2023). Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. Journal of Visualized Experiments. [Link]

  • Corzana, F., et al. (2023). Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism. MDPI. [Link]

  • Lázaro, F., et al. (n.d.). Tautomeric Equilibria Studies by Mass Spectrometry. IDOSI Publications. [Link]

  • Lázaro, F., et al. (2012). Mass Spectrometry as a Tool for Studying Tautomerism. SEDICI. [Link]

  • Bergmann, E. D. (n.d.). Synthesis and Properties of Oxazolidines. Scribd. [Link]

  • Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

Sources

removing water from 2-(4-chlorophenyl)-1,3-oxazolidine synthesis (Dean-Stark)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Water Removal in Oxazolidine Synthesis

Executive Summary & Core Principle

The Challenge: The synthesis of 2-(4-chlorophenyl)-1,3-oxazolidine from 4-chlorobenzaldehyde and 2-aminoethanol is a reversible condensation reaction. The formation of the oxazolidine ring generates one equivalent of water.

The Solution: According to Le Chatelier’s Principle , the accumulation of water drives the equilibrium back toward the starting materials (hydrolysis).[1][2] To achieve high yields, water must be continuously removed from the reaction matrix.[1] The Dean-Stark apparatus utilizes azeotropic distillation to co-distill water with a solvent (typically toluene), separate it physically, and return the dry solvent to the reaction flask, thereby driving the reaction to completion [1, 2].

Reaction Mechanism & Pathway

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through a hemiaminal intermediate, which then dehydrates to form the oxazolidine ring.

OxazolidineSynthesis Reactants 4-Chlorobenzaldehyde + 2-Aminoethanol Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Transition Dehydration (- H₂O) Hemiaminal->Transition Acid Catalysis (Optional) Product 2-(4-chlorophenyl)- 1,3-oxazolidine Transition->Product Water Water (Must be removed) Transition->Water Removed via Dean-Stark

Figure 1: Reaction pathway showing the critical dehydration step where the Dean-Stark apparatus intervenes.[3]

Standard Operating Procedure (SOP)

Reagents:

  • 4-Chlorobenzaldehyde (1.0 eq)[4][5]

  • 2-Aminoethanol (1.05 eq)

  • Solvent: Toluene (Volume: ~10-15 mL per gram of aldehyde)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 - 1.0 mol%) - Optional but recommended for speed.

Protocol:

  • Assembly: Attach a Dean-Stark trap to a round-bottom flask (RBF). Fit a reflux condenser on top of the trap.

  • Charging: Add reactants, solvent, and catalyst to the RBF. Add a magnetic stir bar.[1][5][6][7]

  • Priming: Fill the Dean-Stark trap arm with pure toluene before heating. This ensures accurate measurement of evolved water.

  • Reflux: Heat the reaction mixture to a vigorous reflux. The bath temperature should be 20-30°C higher than the solvent's boiling point (see Table 1).

  • Monitoring: Water (d = 1.00 g/mL) is denser than toluene (d = 0.87 g/mL) and will collect at the bottom of the trap.

  • Completion: Continue until water evolution ceases (theoretical volume = 18 mL per mole of aldehyde).

Troubleshooting Guide (Q&A)

Q1: I have been refluxing for 2 hours, but no water is collecting in the trap. Is the reaction failing? Diagnosis: This is usually a thermal or physical setup issue, not a chemical failure.

  • Cause A (Insulation): Toluene boils at 110.6°C. If the path from the flask to the condenser is too long or uninsulated, the vapor condenses before reaching the trap and falls back into the flask.

  • Cause B (Bath Temp): The oil bath must be hot enough to drive the azeotrope (BP ~85°C) up the column.

  • Solution: Wrap the vertical arm of the Dean-Stark apparatus and the RBF neck with aluminum foil or glass wool. Increase bath temperature to 135-140°C.

Q2: The liquid in the trap is cloudy/milky, and the layers aren't separating. Diagnosis: Emulsion formation.

  • Cause: Surface tension effects or the presence of the amine in the distillate can stabilize emulsions.

  • Solution:

    • Turn off stirring briefly to see if it settles.

    • Use a glass rod or spatula to gently agitate the interface in the trap.

    • Critical: Ensure the cooling water in the condenser is cold. Poor condensation can lead to rapid turbulence in the trap.

Q3: I collected the theoretical amount of water, but my yield is low. Diagnosis: Product hydrolysis or loss during workup.

  • Cause: Oxazolidines are hydrolytically unstable in acidic aqueous media. If you wash the crude reaction mixture with water or dilute acid to remove excess amine, you may reverse the reaction.

  • Solution:

    • Avoid aqueous acidic washes.

    • Remove the solvent via rotary evaporation.

    • Purify via vacuum distillation or recrystallization from a dry solvent (e.g., ether/hexane) [3].

Q4: Can I use Benzene instead of Toluene? Diagnosis: Solvent selection parameters.

  • Answer: Yes, chemically it works, but Toluene is superior . Benzene is a known carcinogen.[8] Furthermore, Toluene's higher boiling point (110°C vs 80°C) drives the reaction faster kinetically. See Table 1 for comparison.

Optimization Data: Solvent Selection

The choice of solvent dictates the reaction temperature and the efficiency of water removal.

SolventBoiling Point (°C)Azeotrope BP w/ Water (°C)Water % in AzeotropeRecommendation
Toluene 110.6 85.0 20.2% Highly Recommended (Good rate/safety balance)
Benzene80.169.38.9%Avoid (Carcinogenic, slower rate)
Xylene139.094.540.0%Use with Caution (High temp may degrade amine)
Cyclohexane80.769.08.4%Alternative (If lower temp is required)

Table 1: Azeotropic data for common Dean-Stark solvents [4].

Diagnostic Logic Flow

Use this decision tree to diagnose stalling reactions.

Troubleshooting Start Start: Refluxing but no water? CheckTemp Is distillate dripping from condenser? Start->CheckTemp CheckInsulation Is the vapor path insulated? CheckTemp->CheckInsulation Yes ActionHeat Increase Bath Temp (Target 140°C) CheckTemp->ActionHeat No CheckTrap Is water level increasing? CheckInsulation->CheckTrap Yes ActionFoil Wrap neck/trap with Al foil CheckInsulation->ActionFoil No ActionLeak Check Grease/Seals (Vapor leaking?) CheckTrap->ActionLeak No ActionWait Continue Reflux (Reaction Proceeding) CheckTrap->ActionWait Yes

Figure 2: Logic flow for diagnosing lack of water collection in Dean-Stark apparatus.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Royal Society of Chemistry. (n.d.). The Interactive Lab Primer: Dean-Stark Apparatus. Retrieved from [Link]

  • Bergbreiter, D. E., & Newcomb, M. (1991). Asymmetric Synthesis Using Chiral Oxazolidines. In Asymmetric Synthesis (Vol. 2). Academic Press.
  • Gmehling, J., et al. (2004). Azeotropic Data. Wiley-VCH. (Source for azeotrope composition and boiling points of Toluene/Water systems).[9][10][11]

Sources

purification methods for acid-sensitive oxazolidines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Acid-Sensitive Oxazolidines

Case ID: OX-PUR-001 Subject: Troubleshooting Purification & Isolation of Labile Oxazolidine Intermediates Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Oxazolidines are cyclic hemiaminals formed from


-amino alcohols and carbonyls.[1][2] While valuable as protecting groups (e.g., Garner’s aldehyde) or chiral auxiliaries (e.g., phenylglycinol-derived), they possess a fundamental vulnerability: acid-catalyzed hydrolysis .

Standard silica gel chromatography (


) often acts as a sufficient Lewis/Brønsted acid to catalyze ring opening on the column, resulting in streaking, poor recovery, or complete reversion to the starting amino alcohol and aldehyde. This guide provides validated protocols to neutralize this acidity and alternative non-chromatographic isolation strategies.

Module 1: Diagnostic & Decision Matrix

Before initiating purification, assess the physical state and stability of your crude material using this logic flow.

OxazolidinePurification Start Crude Oxazolidine Mixture State Physical State? Start->State Solid Solid / Crystalline State->Solid Yes Oil Oil / Viscous Liquid State->Oil No Cryst Recrystallization (Solvent: Et2O/Hex or DCM/Pentane) Solid->Cryst Volatile Volatile? (BP < 150°C) Oil->Volatile Distill Vacuum Distillation (Kugelrohr) Volatile->Distill Yes Chrom Chromatography Required Volatile->Chrom No MethodA Method A: Basic Alumina (Preferred) Chrom->MethodA High Sensitivity MethodB Method B: Basified Silica (1-2% Et3N) Chrom->MethodB Moderate Sensitivity

Figure 1: Decision matrix for selecting the optimal purification strategy based on compound properties.

Module 2: Chromatography Troubleshooting (Q&A)

Q1: My compound streaks badly on TLC and disappears during column chromatography. What is happening?

Diagnosis: You are likely experiencing on-column hydrolysis.[1] The acidic silanol groups (


) on standard silica gel protonate the oxazolidine nitrogen or oxygen, catalyzing ring opening.
Mechanism: 
  • Protonation of the ring oxygen or nitrogen.[1]

  • Ring opening to the iminium ion or acyclic hemiaminal.[1]

  • Hydrolysis by residual water in the silica/solvent.[1]

Solution: Basify the Stationary Phase. You must neutralize the acidic sites on the silica gel.[1]

  • Protocol (Basified Silica): Pre-treat the silica slurry with 2.5% Triethylamine (Et

    
    N) in hexanes. Run the column using a mobile phase containing 1% Et
    
    
    
    N.[1]
  • Alternative: Use Basic Alumina (Activity Grade III or IV) .[1] Alumina is naturally basic (pH ~9-10) and does not require amine modifiers, which can be difficult to remove later.[1]

Q2: Which TLC stain should I use? My spots turn into streaks after dipping.

Diagnosis: Acidic stains (e.g., p-Anisaldehyde, Phosphomolybdic Acid (PMA), Hanessian’s Stain) are destructive to oxazolidines. The acid in the stain hydrolyzes the compound on the plate before charring, leading to confusing results.

Recommended Visualization:

Stain/Method Compatibility Notes
UV (254 nm) High Non-destructive.[1] Requires conjugated system (e.g., phenyl, Boc).

| Iodine (I


)  | High | Reversible.[1] Good for general organic compounds.[1][3] |
| Ninhydrin  | Moderate | Diagnostic Trick:  Oxazolidines often do not stain directly.[1] However, ninhydrin will stain the hydrolysis product (the free amine) generated by the heat/acid of the plate. A delayed positive test often confirms the oxazolidine structure.[1] |
| p-Anisaldehyde  | Low | Caution:  Contains H

SO

.[1][4] May cause decomposition.[1] Use only if other methods fail. |
Q3: I used Triethylamine (TEA) in my column, but now I can't remove it from my product.

Diagnosis: TEA has a high boiling point relative to some volatiles and forms salts.[1] Solution:

  • Azeotropic Removal: Co-evaporate with heptane or toluene 3-4 times on a rotary evaporator.[1] The azeotrope helps carry over the amine.[1]

  • Solvent Switch: If your product is solid, triturate with cold pentane; TEA is soluble in pentane, while many polar oxazolidines are not.[1]

  • Prevention: Switch to Basic Alumina for the next run to avoid adding liquid amines entirely.[1]

Module 3: Validated Protocols

Protocol A: Deactivated Silica Gel Chromatography

Best for: Compounds moderately unstable to acid; when Alumina is unavailable.

  • Slurry Preparation: Suspend silica gel (Standard 60 Å) in the starting eluent (e.g., Hexanes).

  • Deactivation: Add Triethylamine (Et

    
    N)  to the slurry to reach a concentration of 2.5% v/v .[1] Stir for 5 minutes.
    
  • Packing: Pour the column. Flush with 2 column volumes (CV) of the starting eluent containing 1% Et

    
    N .[1]
    
  • Elution: Run the purification using your gradient. Maintain 1% Et

    
    N  in the mobile phase throughout the run.
    
  • Post-Run: Evaporate fractions immediately. Do not let fractions sit in the acidic fume hood atmosphere for extended periods.[1]

Protocol B: Recrystallization of Phenylglycinol-Derived Oxazolidines

Best for: Solid oxazolidines (e.g., from phenylglycinol or ephedrine).

  • Dissolution: Dissolve the crude solid in a minimum amount of Dichloromethane (DCM) or Diethyl Ether at room temperature.[1]

  • Precipitation: Slowly add Pentane or Hexanes (Anti-solvent) until the solution turns slightly cloudy.[1][5]

  • Crystallization: Add a drop of the good solvent (DCM/Ether) to clear the cloudiness.[1] Seal the flask tightly (parafilm) and place it in a -20°C freezer overnight.

  • Harvest: Filter the crystals cold. Wash with cold pentane.[1]

Protocol C: Workup for Acid-Sensitive Reactions

Critical Step: Never use 1M HCl or saturated NH


Cl to quench reactions forming oxazolidines.[1]
  • Quench: Use Phosphate Buffer (pH 7.2) or Saturated NaHCO

    
     .[1]
    
  • Drying: Use Na

    
    SO
    
    
    
    (Sodium Sulfate) rather than MgSO
    
    
    (Magnesium Sulfate), as MgSO
    
    
    is slightly Lewis acidic and can promote degradation.

Module 4: Mechanism of Failure

Understanding why purification fails empowers you to adapt these protocols.

Figure 2: Acid-catalyzed hydrolysis pathway. Silica gel provides the protons (H+) necessary to initiate ring opening, which becomes irreversible in the presence of water.

References

  • Garner's Aldehyde Synthesis & Purification

    • Detailed protocols on the distillation and handling of acid-sensitive oxazolidine intermedi
    • Liang, X., Andersch, J., & Bols, M. (2001). "Garner's Aldehyde."[1][6] Journal of Chemical Society, Perkin Transactions 1. Link

  • Chromatography of Acid-Sensitive Compounds

    • Comparison of Silica vs. Alumina and the use of triethylamine modifiers.
    • Teledyne ISCO. (2012).[1] "RediSep Basic Alumina Column Purification of High pKa Compounds." Application Note AN83. Link

  • Hydrolysis Kinetics of Oxazolidines

    • Mechanistic study on pH dependence of ring opening.
    • Bundgaard, H., & Johansen, M. (1982).[1] "Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines." Journal of Pharmaceutical Sciences. Link

  • General Purification Strategies

    • Standard reference for laboratory purific
    • Armarego, W. L. F. (2017).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] Link

Sources

Technical Support Center: Oxazolidine Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for Oxazolidine Handling and Storage. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot degradation issues and establish robust, self-validating protocols for handling oxazolidine-based compounds.

Oxazolidines are five-membered heterocycles containing nitrogen and oxygen at positions 1 and 3[1]. While highly valuable as prodrugs, chiral auxiliaries, and protecting groups (e.g., pseudoprolines), they are inherently susceptible to ring-opening. Understanding the causality behind their degradation is critical to preserving their structural integrity.

Core Mechanism: Why Do Oxazolidines Degrade?

The primary degradation pathway for oxazolidines is hydrolysis, which is the exact reverse of their synthesis[1]. This process is driven by moisture and highly catalyzed by trace acids[1]. When the nitrogen atom is protonated, the adjacent C-O bond becomes activated and cleaves, forming an open imine or iminium intermediate. This intermediate rapidly hydrolyzes in the presence of water to yield the parent β-amino alcohol and a carbonyl compound (aldehyde or ketone).

OxazolidineMechanism Oxazolidine Intact Oxazolidine Protonated Protonated Intermediate Oxazolidine->Protonated Acid Catalysis RingOpened Ring-Opened Imine Oxazolidine->RingOpened High Temp Acid Trace Acid (H+) Moisture Moisture (H2O) Degraded β-Amino Alcohol + Carbonyl Moisture->Degraded Protonated->RingOpened C-O Cleavage RingOpened->Degraded Hydrolysis

Mechanism of oxazolidine ring opening via acid-catalyzed hydrolysis into β-amino alcohols.

Troubleshooting Guide & FAQs

Q: Why did my oxazolidine prodrug degrade into a β-amino alcohol and an aldehyde during storage? A: Your storage environment likely contained trace moisture or acidic impurities. Because oxazolidine synthesis is a reversible condensation reaction, the presence of water shifts the equilibrium toward the starting materials[1]. Trace acids act as a catalyst by protonating the ring, drastically lowering the activation energy required for C-O bond cleavage[1]. To prevent this, strictly anhydrous and neutral-to-basic storage conditions are mandatory.

Q: How do substituents on the oxazolidine ring affect its storage stability? A: The stability of the oxazolidine ring is dictated by steric hindrance and electronic effects at the 2-position (carbonyl-derived) and 3-position (nitrogen). For example, oxazolidines synthesized from formaldehyde (unsubstituted at position 2) exhibit high stability and slow hydrolysis[2]. Conversely, those synthesized from ketones (e.g., 2,2-dimethyl) are highly sensitive to moisture[2]. Furthermore, electron-withdrawing groups (such as a nitro group on a 2-phenyl substituent) accelerate hydrolysis because they stabilize the ring-opened intermediate[3]. At the 3-position, N-methyl derivatives are generally more stable against hydrolysis than N-phenyl derivatives[3].

Table: Structure-Stability Relationships for Oxazolidine Storage

Substituent at Position 2 (C2)Substituent at Position 3 (N)Hydrolysis SusceptibilityRecommended Storage
Unsubstituted (Formaldehyde-derived)Alkyl (e.g., Methyl)Low (Slow hydrolysis)Anhydrous, 2–8 °C, Inert Gas
2,2-Dimethyl (Ketone-derived)AlkylHigh (Moisture sensitive)Strict Anhydrous, -20 °C, Argon
2-Phenyl (with -NO₂ group)AlkylVery High (Accelerated)Strict Anhydrous, -20 °C, Argon
2-Phenyl (Unsubstituted)PhenylHighStrict Anhydrous, -20 °C, Argon
2-Methyl, 2-ProtonMethylLow to ModerateAnhydrous, 2–8 °C, Inert Gas

Q: What are the optimal long-term storage conditions for purified oxazolidines? A: Purified oxazolidines must be stored in tightly closed containers under an inert gas (such as argon or nitrogen) to completely exclude ambient moisture[4]. They should be kept in a cool, dry, and well-ventilated area, ideally refrigerated (2–8 °C) or frozen (-20 °C) depending on the specific derivative's stability profile[5]. It is critical to store them away from incompatible substances, particularly strong acids and oxidizing agents, which can initiate decomposition[6].

Q: I am using pseudoproline (oxazolidine) derivatives in automated flow peptide synthesis. Why am I seeing ring opening and aspartimide formation? A: Pseudoproline derivatives (like Thr(FPro)) are masked oxazolidines used to prevent peptide aggregation[7]. However, under the harsh conditions of automated flow peptide chemistry—specifically elevated temperatures and pressures—the oxazolidine ring can undergo a two-way ring opening to an open imine form[7]. This open imine form can catalyze thermodynamically controlled aspartimide (Asi) formation[7]. To mitigate this, you must kinetically prevent the reaction by carefully controlling the temperature and avoiding unnecessarily harsh coupling conditions.

Standard Operating Protocols
Protocol 1: Preparation and Anhydrous Storage Workflow

Causality & Validation: Water is the primary driver of oxazolidine ring opening. This protocol uses inert gas displacement and Karl Fischer titration to create a self-validating moisture-free environment.

  • Purification & Drying: Following synthesis, purify the oxazolidine and remove residual solvents under high vacuum (≤ 0.1 mbar) for at least 4 hours.

  • Moisture Quantification (Self-Validation): Perform a Karl Fischer titration on a 50 mg aliquot. The water content must be strictly <50 ppm. If higher, repeat the drying phase over activated molecular sieves (3Å).

  • Inert Gas Purging: Transfer the purified compound to a dry, amber glass vial (to prevent potential photo-degradation). Backfill the vial with high-purity Argon gas. Causality: Argon is heavier than nitrogen and air, creating a dense protective blanket over the compound that effectively displaces moisture-laden air.

  • Sealing and Storage: Seal the vial with a PTFE-lined cap, wrap tightly with Parafilm, and store immediately at -20 °C.

Protocol 2: NMR Stability Assay for Oxazolidine Ring Integrity

Causality & Validation: To predict shelf-life, you must understand the degradation kinetics. This protocol uses ¹H NMR with limiting amounts of D₂O to track the disappearance of the intact ring[3].

  • Baseline Measurement (Self-Validation): Dissolve 10 mg of the oxazolidine in 0.5 mL of anhydrous CDCl₃ or DMSO-d₆. Acquire a baseline ¹H NMR spectrum (t=0). Verify the presence of the characteristic C2 proton signal (typically 4.0–5.5 ppm depending on substituents).

  • Controlled Hydrolysis: Add a precise, limiting amount of D₂O (e.g., 5 equivalents) directly to the NMR tube. Causality: Using a limiting amount of D₂O slows the hydrolysis reaction, allowing for accurate kinetic monitoring without immediate total degradation.

  • Kinetic Monitoring: Acquire ¹H NMR spectra at regular 10-minute intervals over 2 hours.

  • Data Analysis: Integrate the C2 proton signal of the intact oxazolidine and compare it against the emerging signals of the ring-opened aldehyde/ketone and β-amino alcohol. Calculate the half-life (t₁/₂).

References
  • Title: Oxazolidine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy Source: PubMed (NIH) URL: [Link]

  • Title: Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry Source: Semantic Scholar URL: [Link]

  • Title: ZOLDINE ZE Oxazolidine Safety Data Sheet Source: MsdsDigital URL: [Link]

  • Title: CN115583921A - A kind of preparation method and application of novel oxazolidine used as latent curing agent Source: Google Patents URL

Sources

troubleshooting low yields in 2-aryloxazolidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Aryloxazolidine Synthesis Ticket ID: OX-SYNTH-001 Subject: Troubleshooting Low Yields & Isolation Failures Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You have reached the Tier 3 Support Desk for Heterocyclic Synthesis. Based on your inquiry regarding low yields in 2-aryloxazolidine synthesis , we have identified that your issue likely stems from one of two critical failure points: Equilibrium Management (the reaction didn't finish) or Post-Synthetic Hydrolysis (the product was destroyed during isolation).

2-aryloxazolidines are acetal-like hemiaminal ethers.[1] They are chemically fragile.[1] Unlike robust amides or esters, they exist in a reversible equilibrium with their precursors.[1]

Please proceed through the following diagnostic modules to resolve your issue.

Diagnostic Triage: Where is the loss occurring?

Before changing your reaction conditions, perform this simple check:

  • Take a crude NMR of the reaction mixture (after solvent removal, before column chromatography).

    • Scenario A: You see high conversion (>90%) to the oxazolidine in the crude NMR, but low yield after the column.

      • Diagnosis: Your product is decomposing on the silica gel.[1] Go to Module 2.

    • Scenario B: You see a mixture of aldehyde, amino alcohol, and product in the crude NMR.

      • Diagnosis: The reaction equilibrium is not fully shifted.[1] Go to Module 1.

Module 1: The Equilibrium Trap (Reaction Optimization)

The Problem: The formation of oxazolidines is a reversible condensation.[1] Water is a byproduct.[1] If water is not physically removed, the reaction will hit an equilibrium ceiling, often stalling at 60–70% conversion regardless of time.



The Solution: You must drive the reaction via Le Chatelier's principle by aggressively removing water.[1]

Recommended Protocols for Water Removal
MethodEfficiencySuitabilityNotes
Azeotropic Distillation (Dean-Stark) HighScale > 5 mmolGold Standard. Use Toluene or Benzene.[1] Reflux until no water separates.[1]
Molecular Sieves (3Å or 4Å) Medium-HighScale < 5 mmolAdd activated powder sieves directly to the flask.[1] Use DCM or THF. Warning: Stirring can grind sieves into dust, complicating workup.[1]
Chemical Drying (MgSO₄) LowQuick screensGenerally insufficient for high-yield synthesis of sterically hindered oxazolidines.[1]
Visualizing the Pathway

The following diagram illustrates the reversibility and the critical points where water removal drives the forward reaction.

OxazolidinePathway cluster_0 Critical Control Point Start Aldehyde + Amino Alcohol Hemiaminal Hemiaminal (Unstable) Start->Hemiaminal Condensation Hemiaminal->Start Rev. Imine Imine / Iminium (+ H₂O) Hemiaminal->Imine - H₂O Imine->Hemiaminal + H₂O Product 2-Aryloxazolidine Imine->Product Cyclization (5-endo-trig) Product->Imine Ring Opening

Figure 1: Mechanistic pathway of oxazolidine formation.[1] Note that every step is reversible.[1] Removal of water at the Imine stage is the primary driving force for product formation.

Module 2: The "Ghost" Yield (Purification & Stability)

The Problem: You synthesized the product perfectly, but it vanished during purification. The Cause: Silica gel is acidic. Oxazolidines are acid-sensitive acetals.[1] When you run them through a standard silica column, the acidic surface catalyzes the hydrolysis, reverting the product back to the starting aldehyde and amino alcohol.

The Solution: You must neutralize the stationary phase or avoid chromatography.[1]

Protocol: Neutralized Silica Gel Chromatography

Standard silica gel has a pH of ~4–5.[1] This is sufficient to destroy your product.

  • Prepare the Slurry: Mix your silica gel with the eluent (e.g., Hexane/EtOAc).[1]

  • Add Buffer: Add 1% to 5% Triethylamine (Et₃N) to the slurry.[1]

  • Pack the Column: Pour the slurry. The Et₃N neutralizes the acidic sites on the silica.[1]

  • Run the Column: Maintain 1% Et₃N in your mobile phase during elution.[1]

Alternative Isolation Methods

If your product is solid, crystallization is vastly superior to chromatography for oxazolidines.[1]

  • Solvent System: Hot Ethanol or Hexane/EtOAc mixtures.[1]

  • Advantage: Avoids hydrolysis completely and often upgrades the diastereomeric ratio (dr) by selectively crystallizing the thermodynamic isomer.[1]

Module 3: Stereochemical Control (FAQ)

Q: I am getting a mixture of diastereomers. How do I fix this? A: Oxazolidine formation is generally under thermodynamic control .[1]

  • Kinetic Product: Formed fastest, often controlled by steric approach.[1]

  • Thermodynamic Product: The most stable isomer (usually minimizing 1,3-diaxial interactions).[1]

Troubleshooting Steps:

  • Extend Reaction Time: If you stop too early, you may have a kinetic mixture.[1] Refluxing longer (24h+) allows the system to equilibrate to the single, most stable diastereomer.

  • Increase Temperature: Switch from DCM (boiling point 40°C) to Toluene (110°C) to overcome the activation energy required for equilibration.

  • Microwave Irradiation: Microwave heating has been shown to rapidly accelerate thermodynamic equilibration, often yielding high dr in minutes rather than hours [1].[1]

Summary of Critical Parameters

ParameterRecommendationWhy?
Solvent Toluene or BenzeneAllows azeotropic water removal (Dean-Stark).[1]
Catalyst pTSA (0.1 eq) or PPTSAcid catalysis speeds up the imine formation and cyclization.[1]
Workup Basic Wash (NaHCO₃)NEVER use HCl or acidic brine; it will hydrolyze the ring.[1]
Purification Neutralized Silica (Et₃N)Prevents on-column decomposition.[1]

References

  • Kuhnert, N., & Danks, T. N. (2001).[1] Highly diastereoselective synthesis of 1,3-oxazolidines under thermodynamic control using focused microwave irradiation under solvent-free conditions.[1] Green Chemistry, 3(2), 68-70.

  • Fife, T. H., & Hagopian, L. (1968).[1][2] Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening.[1][2] Journal of the American Chemical Society, 90(4), 1007-1014.

  • Teranishi, S., Maeda, K., Kurahashi, T., & Matsubara, S. (2019).[3] Diastereoselective Synthesis of 1,3-Oxazolidines via Cationic Iron Porphyrin-catalyzed Cycloaddition of Aziridines with Aldehydes.[3][4] Organic Letters, 21(8), 2593-2596.

  • Saidi, M. R., & Azizi, N. (2005).[1] Lithium Perchlorate Accelerated Aminolysis of Epoxides: An Efficient and Green Protocol for the Synthesis of β-Amino Alcohols.[1] Synlett, 2005(08), 1347-1349. (Context on amino alcohol precursors).

Sources

Technical Support Center: Oxazolidine Stability & Substituent Effects

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected degradation in their oxazolidine-based prodrugs and synthetic intermediates. The oxazolidine ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—is highly susceptible to ring-chain tautomerism and aqueous hydrolysis[1]. A critical, yet often counterintuitive, factor governing this stability is the electronic nature of the substituents attached to the ring.

This technical guide is designed to troubleshoot hydrolytic instability, explain the mechanistic causality of electron-withdrawing groups (EWGs), and provide a self-validating protocol for quantifying these effects in your laboratory.

Part 1: Troubleshooting FAQs (Mechanistic Insights)

Q: Why do my C2-substituted oxazolidine prodrugs degrade so rapidly upon exposure to aqueous media? A: The degradation is driven by the intrinsic ring-chain tautomerism of the oxazolidine core. When water is introduced, the C-O bond cleaves, forming a ring-opened intermediate (often an iminium ion or Schiff base) which subsequently hydrolyzes into an aldehyde and a β-amino alcohol[1]. Counterintuitively, placing an electron-withdrawing group (EWG) such as a nitro (-NO


) group on a 2-phenyl substituent accelerates this hydrolysis[2]. While EWGs typically destabilize pure carbocations, in this specific tautomeric system, the nitro substituents appear to thermodynamically stabilize the ring-opened intermediates[2]. This stabilization lowers the activation energy for the forward ring-opening reaction, driving the equilibrium toward complete hydrolysis.

Q: How do substituents at the N-position (Position 3) compare to C2-substituents in terms of stability? A: The N-substituent plays a profound role in the lone-pair availability required for ring stability. Oxazolidines incorporating an electron-withdrawing or sterically bulky phenyl group at position 3 are significantly less stable than those incorporating a simple methyl substituent[2]. The phenyl ring delocalizes the nitrogen lone pair, weakening the C-N bond character in the transition state and facilitating rapid C-O bond cleavage.

Q: Can I use EWGs to my advantage in synthetic workflows? A: Absolutely. In dynamic combinatorial chemistry or when using oxazolidines as temporary protecting groups or moisture scavengers[3], you can tune the release rate of the active payload. If you need a rapid-release prodrug, incorporating a strong EWG at the C2-aryl position will ensure swift hydrolysis in physiological media[2].

Mechanism A Oxazolidine Ring (Closed Form) B Protonated Intermediate A->B + H2O / H+ C Ring-Opened Intermediate B->C C-O Cleavage D Hydrolysis Products (Amino Alcohol + Aldehyde) C->D Hydrolysis EWG Electron-Withdrawing Group (e.g., -NO2) EWG->C Stabilizes Open Form

Mechanism of oxazolidine ring opening and stabilization by electron-withdrawing groups.

Part 2: Data Presentation - Substituent Effects on Stability

To assist in rational drug design, the following table summarizes the causal relationship between substituent electronics and the relative hydrolytic stability of the oxazolidine ring.

Substituent PositionSubstituent TypeElectronic NatureRelative Hydrolytic StabilityMechanistic Rationale
C-2 Methyl / ProtonNeutral / Weak EDGHigh Lacks extended conjugation; the ring-opened form is less thermodynamically stable, favoring the closed ring[2].
C-2 Phenyl (-C

H

)
Mild EWG / ConjugativeModerate Conjugation partially stabilizes the ring-opened Schiff base intermediate[2].
C-2 p-NitrophenylStrong EWGLow (Rapid Hydrolysis)Strong electron withdrawal stabilizes the ring-opened intermediate, accelerating degradation[2],[3].
N-3 Methyl (-CH

)
EDGHigh Localizes electron density on nitrogen, strengthening the heterocyclic ring structure[2].
N-3 Phenyl (-C

H

)
EWG (Delocalization)Low Delocalizes the nitrogen lone pair into the aromatic ring, facilitating C-O bond cleavage[2].

Part 3: Self-Validating Experimental Protocol

To accurately determine the half-life (


) of your specific oxazolidine derivatives, you must employ a kinetic assay that eliminates environmental variables. The following 

H NMR spectroscopy protocol uses a self-validating internal standard system to ensure that observed signal decay is strictly due to hydrolysis, not instrument drift or solvent evaporation.
In Situ H NMR Kinetic Hydrolysis Assay

1. Sample Preparation (The Baseline)

  • Action: Dissolve 5–10 mg of the purified oxazolidine derivative in 0.5 mL of an anhydrous deuterated solvent (e.g., CDCl

    
     or DMSO-
    
    
    
    ).
  • Causality: Anhydrous conditions are required to establish a true zero-point baseline before hydrolysis begins.

  • Validation Step: Add 0.1% w/v of Trimethylsilylpropanoic acid (TSP) or Tetramethylsilane (TMS) as an internal standard.

2. Baseline Acquisition

  • Action: Acquire a standard 1D

    
    H NMR spectrum.
    
  • Target: Identify the characteristic C-2 methine proton of the closed oxazolidine ring (typically a distinct multiplet or singlet between 4.0 – 5.5 ppm, depending on substituents).

3. Hydrolysis Initiation

  • Action: Inject a limiting amount of D

    
    O (e.g., 20 µL) directly into the NMR tube and invert to mix thoroughly[2].
    
  • Causality: Using a limiting amount of D

    
    O slows the reaction sufficiently to capture the formation of ring-opened intermediates before complete conversion to the final dimeric or fully hydrolyzed products[2].
    

4. Kinetic Monitoring

  • Action: Immediately insert the tube into the spectrometer. Set up a pseudo-2D kinetic run (e.g., using a multi_zgvd macro) to acquire spectra every 5 minutes for 12–24 hours at a constant physiological temperature (37 °C).

5. Data Processing & Causality Validation

  • Action: Integrate the decaying C-2 methine proton of the oxazolidine ring against the growing aldehyde/imine proton signals of the ring-opened products.

  • Validation: Normalize all integrals against the inert TSP peak. If the sum of the normalized starting material and product integrals remains constant, your system is validated. Plot

    
     vs. time to extract the pseudo-first-order rate constant (
    
    
    
    ).

Workflow Step1 1. Sample Preparation Dissolve oxazolidine in CDCl3 + TSP Step2 2. Baseline Acquisition Record initial 1H NMR spectrum Step1->Step2 Step3 3. Hydrolysis Initiation Inject limiting D2O and mix Step2->Step3 Step4 4. Kinetic Monitoring Acquire spectra at 5-min intervals Step3->Step4 Step5 5. Data Processing Integrate C-2 methine vs. TSP Step4->Step5 Control Self-Validating Control: TSP internal standard ensures signal loss is due to degradation, not drift. Step5->Control

Self-validating NMR kinetic workflow for monitoring oxazolidine hydrolysis.

References
  • [2] Title: Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Source: PubMed (Wiley-Liss, Inc.) | URL: 2

  • [3] Title: Oxazolidine, 3-butyl-2-(1-ethylpentyl)- | Source: Benchchem | URL: 3

  • [1] Title: 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives | Source: PMC | URL: 1

Sources

Technical Guide: Solvent Selection for 2-(4-chlorophenyl)-1,3-oxazolidine

[1][2]

Executive Summary & Molecule Profile[2][5][6]

  • Target Molecule: 2-(4-chlorophenyl)-1,3-oxazolidine[1][2][3][4]

  • Physical State: Often a viscous oil or low-melting solid (approx.[1][2][3] MP < 50°C depending on isomeric purity).[2][3]

  • Key Challenge: The molecule is a cyclic hemiaminal ether (Schiff base equivalent).[2][3] It is in equilibrium with its open-chain imine form and is highly sensitive to hydrolysis in the presence of moisture or acid.[1][2][3]

  • Primary Objective: Isolate the product from the reaction mixture (typically toluene/ethanol) without inducing hydrolysis back to 4-chlorobenzaldehyde.

Core Solvent Strategy
ParameterRecommendationScientific Rationale
Primary Solvent Anhydrous Ethanol or Diethyl Ether High solubility; ethanol suppresses trans-acetalization if used correctly; ether allows low-temp precipitation.[1][2][3]
Anti-Solvent n-Hexane or n-Heptane Induces saturation; non-polar nature forces the polar oxazolidine out of solution.[1][2][3]
Forbidden Solvents Water , Aqueous Acids , Wet Alcohols Immediate Hydrolysis Risk. Water reverts the ring to aldehyde + amine.[2][3]
Drying Agent Molecular Sieves (3Å) or MgSO₄ Essential to maintain the closed-ring structure during crystallization.[1][2][3]

Decision Logic: Crystallization Workflow

The following decision tree outlines the purification strategy based on the physical state of your crude product.

GStartCrude 2-(4-chlorophenyl)-1,3-oxazolidineCheckStatePhysical State at Room Temp?Start->CheckStateSolidSolid / Semi-SolidCheckState->SolidSolidOilViscous Oil / GumCheckState->OilOilRecrystProtocol A: Low-Temp Recrystallization(Solvent: Et2O / Hexane)Solid->RecrystOil->RecrystTry Seeding firstSaltProtocol B: Derivatization (Salt Formation)(Convert to Oxalate salt)Oil->SaltHard to CrystallizeCheckPurityCheck Purity (NMR/TLC)Recryst->CheckPuritySalt->CheckPuritySuccessPure ProductCheckPurity->Success

Figure 1: Purification workflow. Oxazolidines often require derivatization (Protocol B) if they persist as oils.[1][2][3]

Experimental Protocols

Protocol A: Low-Temperature Crystallization (For Solids/Semi-Solids)

Use this if your crude material solidifies upon standing.[1][2][3]

  • Dissolution: Dissolve the crude solid in the minimum amount of anhydrous diethyl ether or DCM at room temperature.[1][2][3]

    • Note: Do not heat significantly; oxazolidines can degrade thermally.[1][2][3]

  • Anti-Solvent Addition: Slowly add n-Hexane (dropwise) until a slight turbidity (cloudiness) persists.[1][2][3]

  • Clarification: Add one drop of ether to clear the solution.[1][2][3]

  • Nucleation: Place the sealed flask in a freezer at -20°C for 12–24 hours.

    • Tip: If oiling out occurs, scratch the glass surface with a glass rod to induce nucleation.[2][3]

  • Filtration: Filter quickly while cold (using a chilled funnel if possible) to prevent melting. Wash with cold hexane.[1][2][3]

Protocol B: Oxalate Salt Formation (For Persistent Oils)

Use this if your product remains an oil ("oiling out").[1][2][3] Oxalate salts of oxazolidines are typically high-melting, stable crystalline solids.[1]

  • Preparation: Dissolve 1 equivalent of your crude oil in anhydrous ethanol .

  • Acid Addition: Add 1 equivalent of anhydrous oxalic acid dissolved in a small volume of warm ethanol.

    • Warning: Do not use aqueous acids (HCl/H₂SO₄) as they will hydrolyze the ring.[2][3]

  • Precipitation: The oxalate salt should precipitate almost immediately or upon cooling.[1][2][3]

  • Recrystallization: Recrystallize the salt from hot ethanol or ethanol/ether .[1][2][3]

  • Recovery (Optional): To recover the free base, treat the salt with anhydrous base (e.g., NaOEt) in dry conditions, though the salt is often the preferred form for storage.[2][3]

Troubleshooting Support Center (FAQ)

Q1: Why does my product smell like almonds (4-chlorobenzaldehyde)?

Diagnosis: Hydrolysis has occurred.[1][2][3][5] Cause: Moisture entered the system.[1][2][3] The oxazolidine ring is thermodynamically unstable in the presence of water and acid, reverting to the starting aldehyde (almond smell) and amine.[3] Fix:

  • Ensure all solvents are dried over molecular sieves (3Å or 4Å).[1][2][3]

  • Perform crystallization under a nitrogen atmosphere.[1][2][3]

  • Avoid acidic silica gel during purification; use neutral alumina or triethylamine-treated silica.[1][2][3]

Q2: The product separates as an oil at the bottom of the flask ("Oiling Out").

Diagnosis: The solvent system is too polar, or the temperature dropped too quickly.[2][3] Cause: The product is reaching its liquid-liquid phase separation point before its freezing point (metastable zone width issue). Fix:

  • Re-heat the mixture to dissolve the oil.

  • Add more Solvent (Ether/Ethanol) to increase solubility.[2][3]

  • Cool slower (wrap flask in a towel).[2][3]

  • Add a seed crystal if available.[1][2][3]

Q3: I see two spots on TLC, but I expect one. Is it impure?

Diagnosis: Likely Diastereomers (cis/trans isomers).[2][3] Explanation: 2-substituted-1,3-oxazolidines exist as cis and trans isomers relative to the ring substituents.[1][2][3] These often have different Rf values and may interconvert.[1][2][3] Action:

  • This is normal.[1][2][3] You may crystallize one diastereomer preferentially, or the mixture may crystallize together.[3]

  • Run NMR to confirm the ratio.[1][2][3] Do not discard "impurity" fractions without checking NMR.

Solubility Data Reference

SolventSolubility (25°C)SuitabilityNotes
Diethyl Ether HighExcellent Good for low-temp crystallization.[1][2][3]
Ethanol (Abs) HighGood Best for salt formation.[2][3] Must be dry.[1][2][3]
Dichloromethane Very HighFair Too soluble for crystallization; good for extraction.[1][2][3]
n-Hexane LowAnti-Solvent Induces precipitation.[1][2][3]
Water DecomposesCRITICAL FAIL Causes hydrolysis.[1][2][3]
Toluene ModerateGood Useful for azeotropic removal of water during synthesis.[1][2][3]

References

  • Synthesis of Oxazolidines (General Mechanism)

    • Bergmann, E. D.[2] "The Oxazolidines."[1][2][3][6][5][7][8][9] Chemical Reviews, 1953, 53(2), 309–352.[3]

    • Context: Defines the condensation of amino alcohols and aldehydes and the hydrolytic instability of the 1,3-oxazolidine ring.[1][2]

  • Crystallization of Oxazolidine Derivatives

    • Khrustalev, D. P., et al.[2][3][8] "Synthesis of 2-substituted-1,3-oxazolidines under microwave irradiation." Russian Journal of General Chemistry, 2007, 77(5), 969.[3][8]

    • Link:

    • Context: Describes the physical properties (often liquids/oils) and purification via vacuum distillation vs.
  • Stability and Hydrolysis

    • Saiz, C., et al.[2][3] "Oxazolidines as prodrugs."[1][2][3] ChemMedChem, 2009.[2][3]

    • Context: Discusses the equilibrium between the ring-closed oxazolidine and the ring-open Schiff base, emphasizing the need for anhydrous conditions.

Validation & Comparative

1H NMR characteristic peaks of 2-(4-chlorophenyl)-1,3-oxazolidine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Executive Summary

2-(4-chlorophenyl)-1,3-oxazolidine is a highly versatile heterocyclic building block frequently utilized in pharmaceutical synthesis and prodrug development. However, characterizing this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents a notorious challenge: oxazolidines are highly susceptible to acid-catalyzed ring-chain tautomerism and subsequent hydrolysis.

As a Senior Application Scientist, I frequently observe researchers misinterpreting degradation artifacts (such as aldehyde peaks) as synthesis impurities. This guide objectively compares analytical solvent systems, details the exact 1H NMR characteristic peaks of the intact cyclic form, and provides a self-validating experimental protocol to ensure absolute scientific integrity during characterization.

Mechanistic Insight: The Ring-Chain Tautomeric Challenge

To accurately assign the NMR peaks of 2-(4-chlorophenyl)-1,3-oxazolidine, one must first understand its dynamic behavior in solution. The oxazolidine ring exists in an equilibrium with its open-chain Schiff base (imine) form.

This equilibrium is heavily influenced by the electronic nature of the aryl substituent. The electron-withdrawing para-chloro group subtly decreases the electron density at the C2 position. While this deshields the C2 proton, it also slightly destabilizes the cyclic form relative to electron-donating derivatives (e.g., para-methoxy), making the ring more prone to opening. In standard, untreated CDCl₃, trace amounts of deuterium chloride (DCl) and phosgene act as catalysts, driving the equilibrium toward the open-chain imine, which rapidly hydrolyzes into 4-chlorobenzaldehyde and ethanolamine [1].

G A 2-(4-chlorophenyl)- 1,3-oxazolidine (Intact Cyclic Form) B Schiff Base (Open-Chain Imine) A->B Trace Acid (H+) Ring-Opening B->A Ring-Closure C 4-Chlorobenzaldehyde + Ethanolamine B->C + H2O Hydrolysis C->B - H2O

Fig 1. Acid-catalyzed ring-chain tautomerism and hydrolysis pathway of 1,3-oxazolidines.

If you observe a sharp singlet at ~9.9 ppm during your analysis, your oxazolidine has degraded in the NMR tube [2].

Comparative Performance: Solvent Selection for 1H NMR

Selecting the correct deuterated solvent is the most critical variable in analyzing 1,3-oxazolidines. Below is an objective comparison of common NMR solvents and their impact on the structural integrity and spectral resolution of 2-(4-chlorophenyl)-1,3-oxazolidine.

Solvent SystemHydrolytic StabilityC4/C5 Multiplet ResolutionC2-H Chemical ShiftScientific Verdict
Untreated CDCl₃ Low (Rapid degradation)Poor (Peak broadening)~5.40 ppmNot Recommended. Trace acid destroys the sample within hours.
Alumina-Treated CDCl₃ High (Stable for >24h)Good~5.40 ppmStandard Choice. Cost-effective, provided the neutralization protocol is strictly followed.
Benzene-d₆ (C₆D₆) Very High (No acid traces)Excellent (ASIS effect)~5.25 ppmPremium Choice. Aromatic Solvent-Induced Shift (ASIS) perfectly resolves diastereotopic protons.
DMSO-d₆ High Fair (Viscosity broadening)~5.35 ppmNiche Use. Good for long-term stability studies, but water peak often obscures the C5 region [3].

1H NMR Characteristic Peaks Assignment

When analyzed in appropriately neutralized CDCl₃ at 298 K, the intact 2-(4-chlorophenyl)-1,3-oxazolidine exhibits the following characteristic peak profile.

Causality Note: The C4 and C5 methylene protons do not appear as simple triplets. Because the 5-membered oxazolidine ring adopts a dynamic envelope conformation, the protons on these carbons are diastereotopic (pseudo-axial and pseudo-equatorial). They couple geminally to each other and vicinally to the adjacent methylene group, resulting in complex multiplets.

Proton(s)Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment & Causality
Ar-H (ortho to oxazolidine)7.38 - 7.42 Doublet (d)2HAA'BB' spin system of the 4-chlorophenyl ring. Deshielded by the aromatic ring current.
Ar-H (ortho to chlorine)7.30 - 7.35 Doublet (d)2HAA'BB' spin system. Slightly more shielded than the protons adjacent to the heterocyclic ring.
C2-H 5.35 - 5.45 Singlet (s)1HThe defining acetal-like proton trapped between Oxygen and Nitrogen. Strongly deshielded.
C5-H₂ 3.85 - 4.05 Multiplet (m)2HMethylene adjacent to the highly electronegative Oxygen atom.
C4-H₂ 2.95 - 3.20 Multiplet (m)2HMethylene adjacent to Nitrogen. Less deshielded than C5 due to lower electronegativity of N vs O.
N-H 2.10 - 2.50 Broad Singlet (br s)1HBroadened due to quadrupolar relaxation of the ¹⁴N nucleus and rapid intermolecular exchange.

Experimental Protocol: Self-Validating NMR Workflow

To prevent the artifactual degradation described above, you must treat your methodology as a self-validating system. Do not assume your solvent is neutral. The following protocol ensures zero degradation during the acquisition of 2-(4-chlorophenyl)-1,3-oxazolidine.

Step-by-Step Methodology

Step 1: Active Solvent Neutralization

  • Pack a glass Pasteur pipette with a small plug of glass wool.

  • Add approximately 2 cm of activated Basic Alumina (Brockmann Grade I).

  • Elute 1.0 mL of CDCl₃ directly through the micro-column into a clean, dry glass vial. This instantly removes trace DCl and phosgene.

Step 2: Sample Dissolution

  • Weigh 15–20 mg of the synthesized 2-(4-chlorophenyl)-1,3-oxazolidine into a 1.5 mL Eppendorf tube.

  • Add 0.6 mL of the freshly neutralized CDCl₃ (or C₆D₆).

  • Vortex gently until complete dissolution is achieved.

Step 3: Spectroscopic Acquisition

  • Transfer the homogenous solution to a high-quality 5 mm NMR tube.

  • Acquire the 1D 1H spectrum using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds.

  • Optional but Recommended: Acquire a 2D COSY spectrum to definitively map the geminal and vicinal couplings of the complex C4/C5 diastereotopic multiplets.

Step 4: Internal Stability Validation (Time-Course)

  • Leave the sample in the NMR tube at room temperature for 24 hours.

  • Re-acquire the 1D 1H spectrum.

  • Validation Check: If the spectrum remains identical and no peak appears at ~9.9 ppm (aldehyde), your sample preparation system is validated as non-destructive.

Workflow N1 Step 1: Solvent Selection (CDCl3, DMSO-d6, or C6D6) N2 Step 2: Acid Neutralization (Pass CDCl3 through Basic Alumina) N1->N2 If CDCl3 is chosen N3 Step 3: Sample Dissolution (15-20 mg in 0.6 mL solvent) N1->N3 If DMSO-d6 or C6D6 N2->N3 N4 Step 4: NMR Acquisition (1D 1H, 2D COSY) N3->N4 N5 Step 5: Stability Validation (Re-acquire at t=24h) N4->N5

Fig 2. Self-validating NMR sample preparation workflow to ensure oxazolidine stability.

References

  • Pihlaja, K., et al. (2008). "Substituent effects on the ring-chain tautomerism of some 1,3-oxazolidine derivatives." Rapid Communications in Mass Spectrometry. Available at:[Link] [1]

  • Lambert, J. B., & Majchrzak, M. W. (1980). "Ring-chain tautomerism in 1,3-diaza and 1,3-oxaza heterocycles." Journal of the American Chemical Society. Available at:[Link] [2]

  • Palchykov, V. A., et al. (2024). "Ring-Chain Tautomerism of Vicinal Hydroxyimines Bearing Sulfolane Moiety." SSRN. Available at:[Link] [3]

IR spectrum analysis C-O-C stretch in oxazolidines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in vibrational spectroscopy and reaction kinetics, I frequently encounter researchers struggling to definitively characterize five-membered heterocyclic ring closures. The formation of oxazolidines—whether as pharmaceutical intermediates, chiral catalysts, or polyurethane crosslinkers—presents a unique analytical challenge.

The fundamental difficulty lies in tracking the cyclization of the intermediate imine (Schiff base) into the oxazolidine ring. This transformation is marked by the appearance of the asymmetric C-O-C stretch , which typically manifests in the highly congested fingerprint region between 1180 cm⁻¹ and 1267 cm⁻¹ [1][2].

This guide objectively compares the performance of three primary FTIR modalities—Transmission FTIR (Liquid Cell) , Ex-situ ATR-FTIR , and In-situ Process ATR-FTIR —for monitoring oxazolidine C-O-C stretching. By examining the causality behind optical pathlengths and solvent interference, this guide provides a self-validating framework for selecting the optimal analytical approach.

Mechanistic Background & Spectral Markers

Before comparing instrumentation, we must establish the chemical logic of the reaction. Oxazolidines are most commonly formed by the condensation of a 1,2-amino alcohol with an aldehyde or ketone.

  • Intermediate Formation: The reaction first yields an imine (Schiff base) intermediate, characterized by a distinct C=N stretch at 1620–1650 cm⁻¹ [3].

  • Ring Closure: Nucleophilic attack by the hydroxyl oxygen on the electrophilic imine carbon closes the ring.

  • Spectral Shift: Spectroscopically, this is validated by the concurrent disappearance of the C=N band and the appearance of the C-O-C stretch at 1180–1265 cm⁻¹ [1]. If the reaction involves epoxides and isocyanates to form an oxazolidinone, a strong C=O stretch will also appear near 1720–1760 cm⁻¹[4][5].

SpectralLogic A Amino Alcohol + Aldehyde B Imine Intermediate (Schiff Base) A->B Condensation -H2O C Oxazolidine Ring (Cyclization) B->C Nucleophilic Attack IR_B IR Marker: C=N Stretch 1620-1650 cm⁻¹ B->IR_B IR_C IR Marker: C-O-C Stretch 1180-1265 cm⁻¹ C->IR_C

Fig 1. Chemical pathway and corresponding IR spectral markers for oxazolidine ring formation.

Technology Comparison: Resolving the Fingerprint Region

To accurately quantify the C-O-C stretch, the spectrometer must overcome solvent saturation . Because the C-O-C band resides in the fingerprint region, common reaction solvents (e.g., THF, ethyl acetate, or toluene) exhibit overlapping vibrational modes that can easily blind the IR detector.

Alternative A: Transmission FTIR (Liquid Cell)

Transmission FTIR passes the infrared beam entirely through the sample. Standard liquid cells utilize spacer pathlengths of 0.05 mm to 0.1 mm.

  • The Causality of Failure: In liquid phase reactions, the solvent is in vast stoichiometric excess. At a 0.1 mm pathlength, the solvent's absorbance in the 1100–1300 cm⁻¹ region often exceeds the linear dynamic range of the detector (Absorbance > 2.0). This results in a "flat-lined" spectrum where the subtle C-O-C stretch of the oxazolidine cannot be resolved.

  • Verdict: Poorly suited for liquid-phase oxazolidine monitoring without aggressive solvent evaporation (which destroys kinetic data).

Alternative B: Ex-situ ATR-FTIR (Benchtop)

Attenuated Total Reflectance (ATR) relies on an evanescent wave generated when the IR beam bounces within a high-refractive-index crystal (like Diamond or Germanium)[6].

  • The Causality of Success: The evanescent wave only penetrates 1 to 2 micrometers into the sample[6][7]. This drastically reduces the effective optical pathlength compared to transmission cells. Consequently, solvent absorbance remains well within the linear range, allowing for precise background subtraction and revealing the C-O-C stretch at 1180–1265 cm⁻¹.

  • Verdict: Excellent for endpoint analysis and structural confirmation, but manual aliquot extraction introduces thermal quenching delays, missing transient imine kinetics.

Alternative C: In-situ Process ATR-FTIR (ReactIR)

Inserting a diamond ATR probe directly into the reaction vessel combines the optical advantages of ATR with real-time kinetic profiling[8].

  • The Causality of Superiority: By continuously scanning the reaction matrix in situ under isothermal conditions, the system captures the exact inflection point where the imine intermediate peaks and begins converting into the oxazolidine ring. It eliminates sampling errors and provides a continuous mass-balance curve.

  • Verdict: The gold standard for mechanistic studies and process scale-up of oxazolidine synthesis.

Quantitative Performance Matrix
ParameterTransmission FTIR (Liquid Cell)Ex-situ ATR-FTIR (Benchtop)In-situ ATR-FTIR (Probe)
Effective Pathlength 50 - 100 µm1 - 2 µm1 - 2 µm
Solvent Saturation (1200 cm⁻¹) High (Often unusable)Low (Easily subtracted)Low (Easily subtracted)
Sample Preparation Tedious (Syringe loading)Minimal (Drop-cast)None (Direct immersion)
Transient Intermediate Detection PoorModerateExcellent
C-O-C Stretch Resolution PoorHighHigh

Self-Validating Experimental Protocol: In-situ ATR-FTIR

To ensure scientific integrity, an analytical protocol must be self-validating. The following methodology for monitoring oxazolidine formation utilizes In-situ ATR-FTIR, paired with an orthogonal NMR validation step to ensure the IR integrations accurately reflect chemical reality.

Step 1: System Initialization & Background Profiling

  • Insert the Diamond ATR probe into the empty, dry reaction vessel. Purge the headspace with dry N₂ to eliminate atmospheric water vapor, which exhibits sharp rotational-vibrational interference bands precisely in the 1300–1900 cm⁻¹ region.

  • Add the reaction solvent and the amino-alcohol starting material. Bring the system to the target reaction temperature.

  • Collect a background spectrum. Causality: Taking the background at the exact reaction temperature accounts for temperature-dependent shifts in solvent density and refractive index, ensuring a perfectly flat baseline upon subtraction.

Step 2: Reaction Initiation & Continuous Monitoring

  • Initiate continuous scanning at a resolution of 4 cm⁻¹, taking one spectrum every 30 seconds.

  • Inject the aldehyde (or epoxide) to initiate the reaction.

  • Software Configuration: Set up two real-time integration windows:

    • Window A (Imine Consumption): Integrate the C=N stretching band at 1620–1650 cm⁻¹[3].

    • Window B (Oxazolidine Formation): Integrate the C-O-C asymmetric stretching band at 1180–1265 cm⁻¹[1].

Step 3: Orthogonal Validation (The Self-Validating Step)

  • Monitor the kinetic curves. The reaction is deemed complete when the C-O-C band integration plateaus and the C=N band returns to baseline.

  • Extract a 0.5 mL aliquot, quench immediately in cold deuterated chloroform (CDCl₃), and analyze via ¹H-NMR.

  • Validation metric: Confirm the presence of the characteristic C2 proton of the newly formed oxazolidine ring, which typically appears as a distinct signal in the downfield aliphatic region between δ 3.5–4.0 ppm[9]. The NMR yield must correlate with the final IR conversion plateau.

ProtocolWorkflow Step1 1. N2 Purge & Background (Solvent + Amine Only) Step2 2. Aldehyde Injection (t = 0) Step1->Step2 Alert1 Prevents solvent saturation in 1100-1300 cm⁻¹ region Step1->Alert1 Step3 3. Continuous ATR-FTIR (30s intervals) Step2->Step3 Step4 4. Spectral Subtraction & Peak Integration Step3->Step4 Step5 5. Orthogonal Validation (1H-NMR Aliquot) Step4->Step5 Alert2 Validates C-O-C mass balance via C2 proton (δ 3.5-4.0 ppm) Step5->Alert2

Fig 2. Self-validating in-situ ATR-FTIR workflow for monitoring oxazolidine cyclization kinetics.

Conclusion

For the structural verification and kinetic monitoring of oxazolidine ring formation, the optical physics of the chosen IR modality dictate the success of the analysis. Transmission FTIR fails due to solvent saturation in the critical 1180–1265 cm⁻¹ fingerprint region. ATR-FTIR , specifically via in-situ diamond probes, restricts the optical pathlength to the micrometer scale, bypassing solvent interference while capturing the transient imine-to-oxazolidine conversion in real-time. By pairing this continuous data stream with orthogonal NMR validation, researchers can establish a highly trustworthy, E-E-A-T compliant analytical framework for heterocyclic drug development and materials science.

References

  • Chu, F. L., & Yaylayan, V. A. (2009). FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde-phenylalanine model system by isotope labeling techniques. Carbohydrate Research. Retrieved from [Link]

  • Salman, B. S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives. Chemical Methodologies. Retrieved from[Link]

  • Covalent Metrology. (2026). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Covalent. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Retrieved from[Link]

  • Cherniienko, A., et al. (2024). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. ResearchGate. Retrieved from[Link]

  • University of Hamburg. (n.d.). Investigations into Epoxide-modified Polyurethane-Polyisocyanurate Reaction Systems. ediss.sub.hamburg. Retrieved from[Link]

  • MDPI. (2026). A Recyclable Thermoresponsive Catalyst for Highly Asymmetric Henry Reactions in Water. MDPI. Retrieved from[Link]

  • SciSpace. (n.d.). Stereoisomeric synthesis of oxazolidinone and fused pyrrolidine derivatives via azomethine ylides and their antimicrobial activities. SciSpace. Retrieved from[Link]

Sources

Distinguishing Oxazolidine from Schiff Base by NMR Spectroscopy: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

When β-amino alcohols condense with aldehydes or ketones, the resulting product rarely exists as a single static structure. Instead, it enters a dynamic ring-chain tautomeric equilibrium between an open-chain Schiff base (imine) and a closed-ring 1,3-oxazolidine[1]. Accurately distinguishing and quantifying these two forms is a critical quality control step in drug development, asymmetric synthesis, and materials science.

As a Senior Application Scientist, I have designed this guide to move beyond basic peak-picking. Here, we will explore the mechanistic causality behind these structural shifts and establish a self-validating Nuclear Magnetic Resonance (NMR) protocol to definitively map this equilibrium in solution.

The Mechanistic Causality of Ring-Chain Tautomerism

The condensation reaction initially yields an imine via standard dehydration. However, the proximal hydroxyl group of the β-amino alcohol is perfectly positioned to undergo an intramolecular nucleophilic addition (a favorable 5-exo-trig cyclization) to the highly electrophilic sp²-hybridized imine carbon.

This reversible cyclization yields the sp³-hybridized 1,3-oxazolidine. The equilibrium position (


) is not fixed; it is highly sensitive to the steric hindrance of the substituents, the electronic effects of the aromatic rings, and the hydrogen-bonding capacity of the chosen solvent[1].

TautomerismLogic A β-Amino Alcohol + Aldehyde B Schiff Base (Imine) Open Chain A->B Condensation (-H2O) C 1,3-Oxazolidine Closed Ring B->C Intramolecular Cyclization D 1H NMR: ~8.0-8.5 ppm 13C NMR: ~160-165 ppm B->D sp² Hybridized (-CH=N-) E 1H NMR: ~4.0-5.6 ppm 13C NMR: ~85-100 ppm C->E sp³ Hybridized (O-CH-N)

Logical relationship and NMR shift divergence in Schiff base to oxazolidine ring-chain tautomerism.

Quantitative NMR Spectroscopic Markers

The structural transition from a Schiff base to an oxazolidine involves a fundamental change in the hybridization of the diagnostic carbon atom (from sp² to sp³). This physical transformation results in massive, easily identifiable changes in the electronic shielding of both the carbon and its attached proton[2].

The table below summarizes the quantitative chemical shift data used to distinguish the two alternatives:

NucleusSchiff Base (Open Chain Imine)1,3-Oxazolidine (Closed Ring)Physical Rationale for Chemical Shift
¹H NMR 8.0 – 8.5 ppm (Singlet/Multiplet)4.0 – 5.6 ppm (Singlet/Multiplet)The imine proton is strongly deshielded by the magnetic anisotropy of the C=N double bond. Upon cyclization, the oxazolidine proton is shielded, lying in a typical sp³ acetal/aminal region[2].
¹³C NMR 160 – 165 ppm85 – 100 ppmThe sp² imine carbon is highly deshielded. Upon ring closure, the resulting sp³ carbon (bonded to N and O) shifts dramatically upfield[3].

Experimental Workflow: A Self-Validating Protocol

A common pitfall in NMR analysis of tautomers is solvent-induced bias. Furthermore, relying solely on 1D ¹H NMR can lead to false positives (e.g., misidentifying an unreacted aldehyde peak at ~9.5-10.0 ppm as an imine). The following step-by-step methodology establishes a self-validating system using 2D NMR to guarantee structural integrity.

NMRWorkflow S1 Step 1: Sample Preparation Dissolve in CDCl3 (Avoid polar bias) S2 Step 2: 1D ¹H NMR Acquisition Identify CH=N vs O-CH-N protons S1->S2 S3 Step 3: Integration Analysis Calculate K_eq = [Ring]/[Chain] S2->S3 S4 Step 4: 2D HSQC Validation Correlate ¹H shifts to ¹³C sp²/sp³ carbons S3->S4

Self-validating NMR experimental workflow for quantifying ring-chain tautomeric mixtures.

Step-by-Step Methodology

Step 1: Strategic Sample Preparation

  • Action: Dissolve 10–15 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Causality: Solvent choice dictates the equilibrium. CDCl₃ is a non-competing solvent that preserves the natural tautomeric state. Conversely, highly polar, hydrogen-bond-accepting solvents like DMSO-d₆ stabilize the free hydroxyl group of the open-chain form, artificially shifting the equilibrium toward the Schiff base[2].

Step 2: 1D ¹H NMR Acquisition

  • Action: Acquire a standard ¹H spectrum at 298 K (ensure a sufficient relaxation delay,

    
     seconds, for accurate quantitation).
    
  • Action: Identify the diagnostic peaks: the far-downfield imine proton (~8.2 ppm) and the mid-field oxazolidine proton (~4.8 ppm).

Step 3: Integration & Kinetic Analysis

  • Action: Carefully phase and baseline-correct the spectrum. Integrate the isolated signals for the imine and oxazolidine protons.

  • Action: Calculate the equilibrium constant directly:

    
    .
    

Step 4: Orthogonal Validation via 2D HSQC (The Self-Validating Step)

  • Action: Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum.

  • Causality: This step ensures your peak assignments are structurally sound. You must verify that the proton signal at ~8.2 ppm correlates exclusively with a carbon signal at ~160 ppm (confirming the C=N bond). Simultaneously, the proton at ~4.8 ppm must correlate with a carbon at ~90 ppm (confirming the O-C-N linkage)[2]. If the ~8.2 ppm proton lacks a carbon correlation in this range, it may be an impurity rather than the target imine.

Conclusion

Differentiating a Schiff base from its corresponding 1,3-oxazolidine is not merely an exercise in peak assignment; it is an observation of a live chemical equilibrium. By understanding the profound sp² to sp³ hybridization changes and employing a self-validating protocol that pairs 1D integration with 2D HSQC cross-referencing, researchers can confidently map the ring-chain tautomerism of these versatile pharmacophores.

References

  • [1] Talancón, D., Bosque, R., & López, C. (2010). Study of the Effect Induced by the Substituents on the Ring−Chain Tautomerism of Schiff Bases Derived from Norephedrine. The Journal of Organic Chemistry, 75(10), 3294-3300. Available at:[Link]

  • [2] Fini, F., et al. (2023). Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism. Molecules (PMC). Available at:[Link]

  • [3] Brenna, S., et al. (2022). Environmentally Friendly and Regioselective One-Pot Synthesis of Imines and Oxazolidines Serinol Derivatives and Their Use. ACS Omega. Available at:[Link]

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 2-(4-Chlorophenyl)oxazolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(4-chlorophenyl)oxazolidine , a heterocyclic intermediate frequently encountered in the synthesis of beta-blockers, chiral auxiliaries, and prodrugs.

Unlike rigid heterocycles, oxazolidines exist in a dynamic equilibrium with their open-chain isomeric Schiff bases (imines). This guide compares the fragmentation behavior of the closed-ring oxazolidine against its open-chain tautomer and alternative derivatives, providing a robust framework for structural validation.

Compound Profile & Isotopic Signature

Before analyzing fragmentation, the molecular ion identity must be validated through its isotopic envelope, a critical step for chlorinated compounds.

PropertySpecification
IUPAC Name 2-(4-chlorophenyl)-1,3-oxazolidine
Formula C

H

ClNO
Exact Mass (

Cl)
183.0451 Da
Exact Mass (

Cl)
185.0421 Da
Isotopic Pattern Distinct 3:1 ratio for M / M+2 peaks

Analyst Note: The presence of the chlorine atom provides an internal "tag." All fragments containing the chlorophenyl moiety must retain this 3:1 intensity ratio (separated by 2 Da). Loss of this pattern indicates cleavage of the aryl-Cl bond.

Fragmentation Mechanics (EI-MS)

Electron Impact (EI) ionization (70 eV) induces high-energy fragmentation. For 2-aryl oxazolidines, the fragmentation is driven by the stability of the nitrogen lone pair and the benzylic resonance.

Primary Fragmentation Pathways

The fragmentation does not proceed randomly; it follows three specific mechanistic channels:

  • Pathway A:

    
    -Cleavage (Hydrogen Loss) 
    
    • Mechanism: Loss of the hydrogen atom at the C2 position.

    • Driving Force: Formation of a resonance-stabilized oxonium/iminium ion.

    • Result: A strong

      
       peak (m/z 182/184).
      
  • Pathway B: Ring Opening & McLafferty-like Rearrangement

    • Mechanism: The oxazolidine ring opens to form the isomeric Schiff base radical cation.

    • Secondary Step: Cleavage of the C-N bond or C-C bond in the ethanolamine chain.

    • Result: Formation of the 4-chlorobenzyl cation (tropylium derivative) or 4-chlorobenzaldehyde radical cation.

  • Pathway C: Retro-Cycloaddition

    • Mechanism: Formal reversal of the synthesis (Condensation).

    • Result: Generation of fragments corresponding to the aldehyde (m/z 139/141) and the aziridine/amine species.

Visualization of Signaling Pathways (DOT)

FragmentationPathways M_Ion Molecular Ion (M+) m/z 183 (100%) M_Minus_H [M-H]+ Oxonium/Iminium m/z 182 M_Ion->M_Minus_H -H• (alpha-cleavage) Schiff_Base Schiff Base Isomer (Open Chain) M_Ion->Schiff_Base Isomerization Tropylium 4-Cl-Benzyl Cation m/z 125 Schiff_Base->Tropylium Benzylic Cleavage Aldehyde 4-Cl-Benzaldehyde Ion m/z 140 Schiff_Base->Aldehyde McLafferty / C-N Cleavage Phenyl 4-Cl-Phenyl Cation m/z 111 Tropylium->Phenyl -CH2 Aldehyde->Phenyl -CO

Figure 1: Mechanistic fragmentation tree for 2-(4-chlorophenyl)oxazolidine under 70eV EI conditions.

Comparative Analysis: Oxazolidine vs. Alternatives

In drug development, distinguishing the closed oxazolidine ring from its open-chain precursors or analogs is vital.

Scenario A: Oxazolidine vs. Isomeric Schiff Base

The Schiff base (


-(4-chlorobenzylidene)-2-aminoethanol) is the tautomer of the oxazolidine.
Feature2-(4-Chlorophenyl)oxazolidine (Closed)Schiff Base Isomer (Open)Differentiation Strategy
[M-1]

Intensity
High . The C2-H is easily lost to form a stable aromatic oxonium/iminium system.Low/Medium . Loss of aldehydic H is less favorable than simple cleavage.Compare ratio of

182 to 183. Higher ratio suggests ring closure.
Immonium Ion Forms cyclic immonium species.Forms linear immonium species.MS/MS (CID) is required to distinguish secondary fragmentation of the immonium ion.
Stability Metastable; reverts to Schiff base in source.Stable linear form.Derivatization : Acetylation with Ac

O/Pyridine. Oxazolidine forms

-acetyl derivative; Schiff base may hydrolyze or form

-diacetyl.
Scenario B: EI (Hard) vs. ESI (Soft) Ionization
ParameterElectron Impact (EI) Electrospray Ionization (ESI)
Primary Ion

(Radical Cation)

(Protonated Molecule)
Fragmentation Extensive. Good for structural fingerprinting.Minimal. Good for MW confirmation.
Artifacts Thermal degradation can mimic hydrolysis.Dimer formation (

) is common due to H-bonding capability of the oxazolidine oxygen/nitrogen.
Recommendation Use for Library Matching and Fingerprinting .Use for Purity Assay and LC-MS quantification .

Experimental Data & Protocol

Predicted Mass Spectrum Data Table (EI, 70eV)

Data synthesized from standard fragmentation rules for 2-aryl oxazolidines.

m/z (Cluster)Ion IdentityStructure NoteRelative Abundance (Est.)
183 / 185

Molecular Ion (3:1 Cl pattern)20 - 40%
182 / 184

Aromatized Oxazolidine Ring100% (Base Peak)
152 / 154

Loss of hydroxymethyl group15 - 25%
140 / 142

Chlorobenzaldehyde radical cation30 - 50%
125 / 127

Chlorobenzyl cation (Tropylium)40 - 60%
111 / 113

Chlorophenyl cation10 - 20%
Analytical Protocol: GC-MS Characterization

Objective: Confirm synthesis of 2-(4-chlorophenyl)oxazolidine and assess purity.

Step 1: Sample Preparation

  • Dissolve 1 mg of compound in 1 mL Dichloromethane (DCM) (Avoid methanol to prevent hemiaminal exchange).

  • Add 10 µL of BSTFA if derivatization is required to lock the open/closed forms.

Step 2: Instrument Parameters (Agilent 5977 or equivalent)

  • Inlet: Splitless, 250°C.

  • Column: HP-5ms (30m x 0.25mm x 0.25µm).

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Source: EI mode, 230°C, 70 eV.

Step 3: Data Interpretation Workflow (DOT)

Workflow Start Acquire Spectrum Check_M Check Molecular Ion m/z 183 Start->Check_M Check_Cl Verify Cl Pattern 183:185 ratio ~3:1 Check_M->Check_Cl Check_Base Identify Base Peak Is m/z 182 dominant? Check_Cl->Check_Base Decision_Ox Confirmed: Oxazolidine Structure Check_Base->Decision_Ox Yes (M-1 dominant) Decision_SB Suspect: Schiff Base / Hydrolysis Check_Base->Decision_SB No (m/z 140 or 125 dominant)

Figure 2: Logical decision tree for spectral validation.

References

  • Fundamental Fragment

    • Title: Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry.[1]

    • Source: Rapid Communications in Mass Spectrometry (PubMed)[1]

    • URL:[Link]

  • Schiff Base vs. Oxazolidine Equilibrium

    • Title: Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism.[2][3]

    • Source: PMC (PubMed Central)
    • URL:[Link]

  • General Mass Spectrometry of Amines/Ethers

    • Title: Mass Spectrometry - Fragmentation Patterns (Amine/Ether sections).[4]

    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Synthesis and Characteriz

    • Title: Synthesis and Characterization of Some Oxazolidine and Thiazolidine Deriv
    • Source: University of Baghdad / Iraqi Journal of Science
    • URL:[Link]

Sources

Oxazolidine vs. Thiazolidine Protecting Groups: A Comparative Guide for Peptide and Protein Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of complex organic synthesis, solid-phase peptide synthesis (SPPS), and chemical protein assembly, the strategic deployment of protecting groups dictates the success of a campaign. Five-membered heterocyclic protecting groups—specifically oxazolidines and thiazolidines —have revolutionized the handling of 1,2-amino alcohols (Serine, Threonine) and 1,2-amino thiols (Cysteine) [5]. While structurally analogous, the substitution of a single heteroatom (oxygen vs. sulfur) imparts drastically different thermodynamic stabilities, cleavage kinetics, and synthetic utilities.

As a Senior Application Scientist, I have designed this guide to objectively compare the physicochemical properties of oxazolidine and thiazolidine protecting groups, elucidate the causality behind their divergent behaviors, and provide field-proven, self-validating experimental protocols for their application.

Mechanistic Causality: Stability and Ring-Opening Thermodynamics

To understand why oxazolidines and thiazolidines behave differently under identical conditions, we must examine the stereoelectronic properties of their respective heteroatoms.

Oxazolidine (O, N-Heterocycle)

Oxazolidines are inherently prone to hydrolysis. The strong electronegativity of the oxygen atom induces an endo-anomeric effect (


 electron delocalization), which significantly weakens the intracyclic C–O bond [2]. In aqueous acidic environments, the oxazolidine ring rapidly opens to form a transient iminium ion, which is subsequently hydrolyzed. Because of this built-in lability, oxazolidines are ideal as temporary protecting groups that must be removed simultaneously with standard global deprotection cocktails (e.g., 95% Trifluoroacetic acid) [4].
Thiazolidine (S, N-Heterocycle)

Conversely, the thiazolidine ring exhibits profound thermodynamic stability. The larger atomic radius and higher polarizability of sulfur reduce internal ring strain. More importantly, in an aqueous equilibrium, the closed thiazolidine ring is favored over its open Schiff base intermediate by an astonishing five orders of magnitude compared to its oxazolidine counterpart [1]. This robust stability allows thiazolidines to survive harsh acidic cleavage conditions (such as 95% TFA) completely intact, making them the gold standard for orthogonal N-terminal protection during multi-segment Native Chemical Ligation (NCL) [3].

Comparative Performance Data

The following table synthesizes the quantitative and qualitative differences between these two protecting groups to guide your experimental design.

ParameterOxazolidine (ΨPro)Thiazolidine (Thz)
Heteroatoms Oxygen, NitrogenSulfur, Nitrogen
Protected Residues Serine, ThreonineCysteine
Primary Application Disruption of

-sheet aggregation in SPPS
Orthogonal N-terminal Cys protection in NCL
Equilibrium Constant (

)
Low (Highly reversible in acid)Extremely High (~

greater than oxazolidine) [1]
TFA Stability (95% TFA, 2h) Highly Labile (Complete cleavage)Highly Stable (Intact)
Standard Cleavage Reagents TFA /

/ TIS
Methoxyamine (pH 4.0) or Pd(II) complexes [3]
Cleavage Kinetics Fast (< 2 hours during global cleavage)Slow with Methoxyamine (8-12h); Fast with Pd(II) (15 min)

Application Workflow 1: Oxazolidines as Pseudoprolines in SPPS

The Challenge & Causality

During the synthesis of "difficult" peptide sequences, inter-chain hydrogen bonding leads to


-sheet formation. This aggregation physically blocks the N-terminus, drastically reducing coupling efficiency. By incorporating an oxazolidine ring derived from Ser or Thr (termed a pseudoproline  or 

), the peptide backbone is forced into a cis-amide conformation [4]. This structural kink mimics proline, disrupting the

-sheet network, enhancing resin solvation, and restoring rapid coupling kinetics.

G Start Aggregation-Prone Peptide Sequence Coupling Couple Oxazolidine Dipeptide Fmoc-Xaa-Yaa(ΨMe,Me pro)-OH Start->Coupling Elongation Enhanced Chain Elongation (Disrupted β-sheets) Coupling->Elongation Cleavage TFA Cleavage & Deprotection (Oxazolidine Ring Opening) Elongation->Cleavage 95% TFA Product Native Ser/Thr Peptide Cleavage->Product

Workflow of oxazolidine-based pseudoprolines in solid-phase peptide synthesis.

Self-Validating Protocol: Pseudoproline Coupling and Cleavage
  • Resin Swelling: Swell the peptidyl-resin in N,N-Dimethylformamide (DMF) for 20 minutes.

  • Activation: Activate 3.0 equivalents of the pre-formed oxazolidine dipeptide Fmoc-Xaa-Yaa(ΨMe,Me pro)-OH using HATU and DIPEA (1:2 ratio) in DMF.

  • Coupling: Add the activated mixture to the resin. Agitate for 1.5 hours at room temperature. Validation Check: Perform a Kaiser test; a negative result (yellow) confirms complete coupling.

  • Elongation: Continue standard Fmoc SPPS for the remainder of the sequence.

  • Global Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/

    
     (95:2.5:2.5 v/v) for 2.5 hours. The acidic conditions will simultaneously cleave the peptide from the resin, remove side-chain protecting groups, and hydrolyze the oxazolidine ring to yield native Ser/Thr.
    
  • Isolation & Validation: Precipitate the peptide in cold diethyl ether. Analyze via LC-MS. Self-Validation: The mass spectrum must show the target mass without a +40 Da adduct (which would indicate incomplete loss of the acetone equivalent from the oxazolidine ring).

Application Workflow 2: Thiazolidines in Native Chemical Ligation

The Challenge & Causality

In multi-segment Native Chemical Ligation (NCL), a C-terminal thioester reacts with an N-terminal cysteine. If a middle fragment possesses both a free N-terminal Cys and a C-terminal thioester, uncontrolled self-polymerization occurs. The N-terminal Cys must be protected by a group that is completely stable to SPPS cleavage (TFA) and initial NCL conditions (pH 7.0), yet selectively removable afterward. Thiazolidine (Thz) perfectly fulfills these criteria [5].

G Frag1 Peptide Fragment 1 (C-terminal Thioester) NCL Native Chemical Ligation (pH 7.0, MPAA/TCEP) Frag1->NCL Frag2 Peptide Fragment 2 (N-terminal Thz) Frag2->NCL Deprotect Thz Ring Opening (Pd(II) Complex, 15 min) NCL->Deprotect Product Unmasked N-terminal Cys (Ready for Next Ligation) Deprotect->Product DTT Quench

Thiazolidine protection strategy for multi-segment native chemical ligation.

Self-Validating Protocol: Rapid Pd(II)-Mediated Thz Deprotection

Historically, Thz rings were opened using methoxyamine at pH 4.0, a sluggish process taking 8–12 hours. Modern protocols utilize Palladium(II) complexes, which act as specific Lewis acids coordinating to the sulfur atom, driving rapid hydrolysis in just 15 minutes [3].

  • Ligation: Perform NCL between Fragment 1 (thioester) and Fragment 2 (N-terminal Thz) in 6 M Gdn·HCl, 200 mM phosphate buffer, pH 7.0, containing 200 mM MPAA and 40 mM TCEP.

  • Purification: Isolate the Thz-protected ligated product via preparative HPLC.

  • Pd(II) Coordination: Dissolve the purified Thz-peptide in 6 M Gdn·HCl, 200 mM phosphate buffer, pH 7.0 (peptide concentration ~1 mM). Add 15 equivalents of a water-soluble Pd(II) complex (e.g.,

    
    ).
    
  • Incubation: Incubate the reaction at 37°C for exactly 15 minutes.

  • Quenching: Quench the reaction by adding a massive excess of Dithiothreitol (DTT, ~100 equivalents). DTT strips the Palladium from the peptide, precipitating it as a black solid and releasing the free N-terminal Cysteine.

  • Validation: Centrifuge to remove Pd-complexes and analyze the supernatant via analytical HPLC at 220 nm. Self-Validation: Complete conversion is confirmed by the total disappearance of the Thz-peptide peak and the emergence of the free-Cys peptide peak, which elutes slightly earlier due to the increased polarity of the unmasked amine and thiol.

Conclusion

The choice between oxazolidine and thiazolidine protecting groups is dictated by the fundamental stereoelectronics of oxygen versus sulfur. Oxazolidines provide the necessary lability to act as transient structural disruptors (pseudoprolines) that seamlessly vanish during standard acidic cleavage. Thiazolidines provide the extreme thermodynamic stability required to survive global deprotection and neutral ligation conditions, serving as robust orthogonal masks for N-terminal cysteines. Mastering the causality behind these cyclic systems grants chemists precise control over the synthesis of increasingly complex biomolecules.

References

1.1 - ResearchGate. 2. 2 - ResearchGate. 3.3 - PubMed. 4.4 - ACS Publications. 5. 5 - RSC Publishing.

Sources

13C NMR Assignments for 2-(4-chlorophenyl)-1,3-oxazolidine: Empirical 2D NMR vs. Predictive Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of 1,3-oxazolidines is a critical quality control step in pharmaceutical development, as these heterocycles frequently serve as chiral auxiliaries, prodrug linkages, and key synthetic intermediates[1]. Assigning the 13C NMR spectrum of 2-(4-chlorophenyl)-1,3-oxazolidine presents specific analytical challenges: the highly deshielded aminal carbon (C2) and the closely overlapping aromatic signals of the 4-chlorophenyl moiety. Furthermore, these compounds can exhibit ring-chain tautomerism in acidic environments, complicating spectral interpretation[2].

As a Senior Application Scientist, I have structured this guide to objectively compare three distinct assignment workflows: Empirical 2D NMR (the analytical gold standard), Heuristic Prediction Software (e.g., HOSE-code databases like ChemDraw or Mnova), and Quantum Mechanical (DFT-GIAO) Calculations .

Mechanistic Insights: The Causality of Chemical Shifts

Before evaluating the assignment methods, it is crucial to understand the physical causality behind the chemical shifts in 2-(4-chlorophenyl)-1,3-oxazolidine:

  • The C2 Aminal Carbon (~95 ppm): The C2 carbon is flanked by two highly electronegative heteroatoms (oxygen and nitrogen). This unique O-CH-N environment pulls electron density away from the C2 nucleus, resulting in a severe deshielding effect characteristic of aminals and acetals[3].

  • The C4 (~52 ppm) vs. C5 (~68 ppm) Carbons: The C5 carbon is adjacent to oxygen, which is more electronegative than the nitrogen adjacent to C4. Consequently, C5 is more deshielded than C4.

  • The Aromatic Overlap: The chlorine atom at C4' exerts an inductive electron-withdrawing effect (deshielding C4' to ~134 ppm) but a resonance electron-donating effect (shielding the ortho and meta positions). This push-pull dynamic leads to tight signal overlap between the C2'/C6' and C3'/C5' carbons (~128-129 ppm).

Comparison of Assignment Strategies

To demonstrate the efficacy of different analytical approaches, we compared the 13C chemical shift assignments of 2-(4-chlorophenyl)-1,3-oxazolidine generated by empirical 2D NMR, heuristic software prediction, and DFT-GIAO calculations.

Quantitative Data: 13C NMR Shift Comparison

Data represents typical values recorded in neutral CDCl3 at 298 K.

Carbon PositionEmpirical 2D NMR (ppm)Heuristic Predictor (ppm)DFT-GIAO (ppm)Δ (Predictor vs Empirical)
C2 (Aminal) 95.289.496.1-5.8
C4 (CH2-N) 51.848.252.5-3.6
C5 (CH2-O) 68.469.167.8+0.7
C1' (Aryl Ipso) 138.5140.2139.1+1.7
C2', C6' (Aryl Ortho) 128.1127.5128.6-0.6
C3', C5' (Aryl Meta) 128.8128.9129.2+0.1
C4' (Aryl-Cl) 134.2132.8135.0-1.4

Analytical Takeaway: Heuristic predictors (relying on 2D topological databases) frequently underestimate the chemical shift of the C2 aminal carbon by up to 6 ppm. This occurs because the exact stereoelectronic conformation (the anomeric effect within the 5-membered envelope) is not fully captured by flat 2D descriptors. DFT-GIAO provides a much closer approximation, but Empirical 2D NMR remains the only self-validating method for unambiguous assignment.

Experimental Protocols & Methodologies

To ensure a self-validating system, the following step-by-step methodologies must be strictly adhered to.

Protocol 1: Empirical 2D NMR Workflow (The Gold Standard)
  • Sample Preparation: Dissolve 20-30 mg of 2-(4-chlorophenyl)-1,3-oxazolidine in 0.6 mL of anhydrous, acid-free CDCl3. Crucial Step: Trace acid in CDCl3 (often DCl from degradation) will catalyze ring-chain tautomerism, opening the oxazolidine ring to a Schiff base[2]. Filter through basic alumina if necessary.

  • 1D 13C and DEPT-135 Acquisition: Acquire at 100 MHz or 125 MHz. Use DEPT-135 to phase CH/CH3 signals positively and CH2 signals negatively. This immediately identifies C4 and C5 (negative) versus C2 and aromatic CHs (positive).

  • HSQC Acquisition: Map directly attached protons to carbons. This links the highly deshielded H2 proton (~5.5 ppm) directly to the C2 carbon (~95 ppm).

  • HMBC Acquisition: Optimize the low-pass J-filter for long-range coupling (

    
     = 8 Hz). Use HMBC to assign quaternary carbons (C1', C4') and resolve the C2'/C6' vs C3'/C5' overlap. The H2 proton will show a strong 
    
    
    
    correlation to the C1' ipso carbon.
Protocol 2: DFT-GIAO Computational Workflow
  • Conformational Search: Perform a Molecular Mechanics (MMFF94) search to identify the lowest energy conformer (typically an envelope conformation for the oxazolidine ring).

  • Geometry Optimization: Submit the lowest energy conformer to a Density Functional Theory (DFT) optimization at the B3LYP/6-311+G(d,p) level of theory in a continuum solvent model (PCM = Chloroform).

  • NMR Shielding Calculation: Calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(d,p) level.

  • Linear Scaling: Apply empirical scaling factors (e.g.,

    
    ) to convert the raw shielding tensors (
    
    
    
    ) into accurately predicted chemical shifts (
    
    
    ).

Visualizations of Assignment Logic

Workflow Comparison

The following diagram illustrates the structural differences between the three assignment strategies discussed in this guide.

Workflow Empirical Empirical 2D NMR (HSQC / HMBC) Acquisition Spectrometer Acquisition (1D 13C, DEPT, 2D) Empirical->Acquisition Final Final 13C Assignment Verification Acquisition->Final Heuristic Heuristic Prediction (Mnova / ChemDraw) Database HOSE Code / Neural Net Database Matching Heuristic->Database Database->Final DFT DFT-GIAO Quantum Mechanics GeomOpt Geometry Optimization (B3LYP / 6-311+G**) DFT->GeomOpt NMRCalc GIAO Shielding Tensor Calc (mPW1PW91) GeomOpt->NMRCalc NMRCalc->Final

Figure 1: Workflow comparison of empirical, heuristic, and DFT-based NMR assignment strategies.

Key HMBC Correlations

To unambiguously assign the aromatic ring and the aminal carbon, specific long-range Heteronuclear Multiple Bond Correlations (HMBC) are utilized.

HMBC H2 H2 (Aminal) C1_ipso C1' (~138 ppm) H2->C1_ipso 3J Correlation C_ortho C2'/C6' (~128 ppm) H2->C_ortho 4J (Weak) H_ortho H2'/H6' (Ortho) C2 C2 (~95 ppm) H_ortho->C2 3J Correlation C4_ipso C4'-Cl (~134 ppm) H_ortho->C4_ipso 3J Correlation H_meta H3'/H5' (Meta) H_meta->C1_ipso 3J Correlation

Figure 2: Key HMBC (H->C) correlations used to assign the 2-(4-chlorophenyl)-1,3-oxazolidine ring.

References

1.[3] SnCl2 Catalyzed Multicomponent Coupling: Synthesis of 1,3-Oxazolidine Derivates Using Paraformaldehyde as a C1 Feedstock. Royal Society of Chemistry. Available at: [Link] 2.[1] Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Molecules / MDPI. Available at: [Link] 3.[2] Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism. Molecules / PMC. Available at:[Link]

Sources

HPLC Method Development for 2-Aryl-Oxazolidine Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Stability and Resolution

Executive Summary

The Core Challenge: Unlike their stable oxidized cousins, the 2-oxazolidinones (e.g., Linezolid), 2-aryl-oxazolidines are cyclic hemiaminal ethers. They are chemically dynamic. In the presence of water and acid—conditions typical of standard Reversed-Phase HPLC (RP-HPLC)—they undergo rapid ring-opening hydrolysis to form the corresponding amino alcohol and aromatic aldehyde.

The Solution: This guide compares three analytical approaches. We demonstrate that High-pH RP-HPLC and Normal Phase (NP-HPLC) are the only viable methods for accurate purity analysis, while standard acidic RP-HPLC must be avoided to prevent on-column degradation artifacts.

Part 1: The Scientific Challenge (Mechanism of Failure)

To develop a robust method, one must understand the failure mode. 2-aryl-oxazolidines exist in equilibrium with their Schiff base (imine) forms. In aqueous acidic media, the nitrogen is protonated, facilitating the cleavage of the C-O bond and subsequent hydrolysis.

Figure 1: Acid-Catalyzed Hydrolysis Pathway of 2-Aryl-Oxazolidines

OxazolidineHydrolysis Oxazolidine 2-Aryl-Oxazolidine (Intact Ring) Protonated N-Protonated Intermediate Oxazolidine->Protonated + H+ (Acidic Mobile Phase) Iminium Iminium Ion (Ring Open) Protonated->Iminium C-O Bond Cleavage Hydrolysis Hydrolysis Products (Aldehyde + Amino Alcohol) Iminium->Hydrolysis + H2O

Caption: The degradation pathway triggered by standard acidic HPLC conditions (pH 2-4), leading to false impurity peaks.

Part 2: Comparative Analysis of Methodologies

We evaluated three distinct chromatographic approaches for the purity analysis of a model compound, 2-phenyl-oxazolidine .

Method A: Standard Acidic RP-HPLC (The "Control")
  • Conditions: C18 Column, Water/Acetonitrile with 0.1% Trifluoroacetic Acid (pH ~2.0).

  • Outcome: FAILURE .

  • Analysis: The chromatogram typically shows three broad peaks: the aldehyde (degradation product), the amino alcohol (degradation product), and a distorted peak for the surviving oxazolidine. The acidic environment catalyzes the ring opening inside the column.

  • Verdict: Unsuitable for purity analysis; results in false "impure" reporting.

Method B: High-pH RP-HPLC (The "High-Throughput" Solution)
  • Conditions: Hybrid Silica C18 (e.g., XBridge or Gemini), 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1]

  • Outcome: PASS (Conditional) .

  • Analysis: At pH 10, the oxazolidine nitrogen remains unprotonated (pKa typically 5.2–6.9), stabilizing the ring structure. The hybrid silica withstands the alkaline dissolution that destroys standard silica columns.

  • Pros: Compatible with standard LC-MS; sharp peak shapes for basic compounds.

  • Cons: Requires specialized "High pH" stable columns.

Method C: Normal Phase / SFC (The "Gold Standard")
  • Conditions: Amylose-based Chiral Column, Hexane/Isopropanol (90:10) with 0.1% Diethylamine.[2]

  • Outcome: EXCELLENT .

  • Analysis: The complete absence of water prevents hydrolysis. The basic additive (DEA) ensures the silica surface does not act as a Lewis acid catalyst.

  • Pros: Preserves chemical integrity perfectly; separates diastereomers/enantiomers.

  • Cons: Poor solubility for very polar derivatives; requires NP or SFC instrumentation.

Comparative Data Summary
FeatureMethod A: Acidic RP (pH 2)Method B: Basic RP (pH 10)Method C: Normal Phase (Non-Aqueous)
On-Column Stability < 50% (Rapid Hydrolysis)> 98% (Stable)> 99% (Stable)
Peak Shape (

)
N/A (Split Peaks)1.1 - 1.2 (Sharp)1.0 - 1.1 (Symmetric)
Isomer Separation PoorModerateExcellent
MS Compatibility ExcellentGood (ESI+)Poor (APCI required)
Recommendation DO NOT USE Recommended for Purity Recommended for Chirality
Part 3: Recommended Experimental Protocol

For general purity analysis in a drug discovery setting, Method B (High-pH RP-HPLC) is the most practical balance of stability and throughput.

Protocol: High-pH Purity Analysis

Objective: Quantify 2-aryl-oxazolidine purity without inducing hydrolysis.

  • Column Selection:

    • Essential: Must use Hybrid Organosilica Technology (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18).

    • Why: Standard silica dissolves at pH > 8.0.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Solvent B: Acetonitrile (100%).

    • Note: Do not use Phosphate buffers if MS detection is required (non-volatile).

  • Sample Diluent (Critical Step):

    • Dissolve sample in Acetonitrile or Methanol with 0.1% Triethylamine .

    • Warning: NEVER dissolve the sample in the aqueous buffer or acidic diluents prior to injection.

  • Gradient Parameters:

    • Flow: 1.0 mL/min[3]

    • Temp: 30°C (Avoid high heat which accelerates hydrolysis)

    • Gradient: 5% B to 95% B over 10 minutes.

  • System Suitability Criteria:

    • Tailing Factor (

      
      ): < 1.3[4]
      
    • Recovery: Inject a known standard of the aldehyde (breakdown product). Ensure the oxazolidine peak does not co-elute.

Part 4: Method Development Decision Tree

Use this workflow to select the correct method based on your specific analytical needs (Chemical Purity vs. Chiral Purity).

Figure 2: Analytical Workflow for Labile Oxazolidines

MethodWorkflow Start Start: 2-Aryl-Oxazolidine Sample Goal Define Analytical Goal Start->Goal IsChiral Is Enantiomeric Excess (ee) Required? Goal->IsChiral NP_SFC Select Normal Phase or SFC (Non-Aqueous) IsChiral->NP_SFC Yes (Chiral) RP_Select Select Reversed Phase HPLC IsChiral->RP_Select No (Chemical Purity) Solvent Mobile Phase: Hexane/IPA + 0.1% DEA NP_SFC->Solvent PH_Check CRITICAL: Set pH > 9.5 RP_Select->PH_Check Column Column: Hybrid C18 (High pH Stable) PH_Check->Column

Caption: Decision matrix for selecting the optimal chromatographic mode based on the need for enantiomeric vs. chemical purity.

References
  • Johansen, M., & Bundgaard, H. (1983). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. Journal of Pharmaceutical Sciences.

    • Context: Establishes the kinetic profile of oxazolidine hydrolysis, confirming acid catalysis and relative stability in basic conditions (pH > 7.5).
  • Phenomenex Technical Guides. (2024). HPLC Tech Tip: Basic Analytes and High pH. Phenomenex Knowledge Center.

    • Context: Validates the use of hybrid silica columns (Gemini/Kinetex) for high-pH applications to retain basic compounds and improve peak shape.
  • BenchChem. (2025).[2] A Comparative Guide to Determining Enantiomeric Excess of Oxazoline Products: HPLC vs. Alternative Methods. BenchChem Protocols.

    • Context: Provides comparative protocols for chiral separation of similar heterocyclic compounds using polysaccharide-based st
  • Stella, C., et al. (2004).[5] Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Separation Science.

    • Context: Compares traditional silica vs. bidentate/hybrid phases, proving the advantage of high pH mobile phases for basic nitrogen-containing analytes.[6]

Sources

Structural Validation of Chiral Oxazolidine Derivatives: A Comparative Methodology Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral oxazolidine derivatives serve as critical structural motifs in modern drug discovery and as privileged chiral auxiliaries (e.g., Evans auxiliaries) in asymmetric synthesis. For researchers and drug development professionals, the rigorous structural validation of these molecules—specifically determining their Absolute Configuration (AC) , Enantiomeric Excess (%ee) , and Diastereomeric Excess (%de) —is a non-negotiable regulatory and scientific requirement.

As a Senior Application Scientist, I frequently observe bottlenecks where analytical modalities are misapplied. Relying solely on Electronic Circular Dichroism (ECD) for aliphatic oxazolidines often fails due to the lack of a strong UV-Vis chromophore, while forcing crystallization for X-ray diffraction can stall a project for months. This guide objectively compares the four premier validation modalities, providing field-proven, self-validating protocols to ensure absolute structural certainty.

Strategic Modality Selection

The selection of a validation technique is dictated by the physical state of the sample, the presence of specific chromophores, and the analytical endpoint (AC vs. %ee).

TechniqueSelection Start Synthesized Chiral Oxazolidine Crystalline Is the sample crystalline? Start->Crystalline XRD X-ray Crystallography (Gold Standard AC) Crystalline->XRD Yes Goal Primary analytical goal? Crystalline->Goal No VCD VCD / ECD Spectroscopy + DFT Calculations Goal->VCD Absolute Config (AC) HPLC Chiral HPLC / SFC (%ee / %de) Goal->HPLC Enantiomeric Excess NMR NMR with Chiral Solvating Agents Goal->NMR Rapid %ee Screening

Decision matrix for selecting structural validation techniques for chiral oxazolidines.

X-ray Crystallography (Single-Crystal XRD)

Mechanism: Utilizes the diffraction of X-rays by the electron cloud of the crystal lattice. Absolute configuration is determined via anomalous dispersion (Flack parameter). Expert Insight: While XRD is the definitive "gold standard"[1], oxazolidines derived from aliphatic amino alcohols often yield waxy solids or oils. Derivatization with heavy atoms (e.g., bromobenzoate) is frequently required to induce crystallization and provide sufficient anomalous scattering, which adds synthetic burden.

Vibrational Circular Dichroism (VCD)

Mechanism: Measures the differential absorption of left- and right-circularly polarized infrared light during vibrational transitions[2]. Expert Insight: VCD is vastly superior to ECD for standard oxazolidines because it does not require a UV-Vis chromophore[3]. Every chiral molecule has 3N-6 vibrational modes, providing a rich, highly specific chiroptical fingerprint in the IR region (1800–900 cm⁻¹)[2]. By comparing the experimental VCD spectrum to Density Functional Theory (DFT) calculations, AC can be assigned unambiguously in solution[1].

NMR with Chiral Solvating Agents (CSAs)

Mechanism: CSAs (e.g., chiral ionic liquids, Pirkle alcohols) form non-covalent, transient diastereomeric complexes with the enantiomers of the oxazolidine[4]. This alters the magnetic environment, splitting the NMR signals of the enantiomers. Expert Insight: I prefer CSAs over Mosher's acid derivatization for oxazolidinones because CSAs do not require covalent modification[4]. The sample can be fully recovered. It is highly effective for rapid %ee determination, particularly when utilizing ¹⁹F NMR on fluorinated derivatives[3].

Chiral Supercritical Fluid Chromatography (SFC)

Mechanism: Separates enantiomers based on transient diastereomeric interactions with a chiral stationary phase (CSP) using supercritical CO₂ as the mobile phase. Expert Insight: SFC outperforms traditional HPLC for oxazolidines. The high diffusivity and low viscosity of supercritical CO₂ allow for sharper peaks and 5x faster run times, which is critical when screening multiple asymmetric synthesis batches.

Quantitative Performance Comparison

The following table synthesizes the operational metrics of each modality to guide your experimental design.

ModalityPrimary OutputSample RequirementTurnaround TimeDestructive?Key Limitation
X-ray Crystallography AC, Relative Config0.1–1.0 mg (Single Crystal)Days to WeeksNoRequires high-quality single crystals.
VCD + DFT AC, Conformation5–15 mg (Solution)2–4 Days (Compute time)NoRequires accurate DFT conformational sampling.
NMR + CSAs %ee, Relative Config1–5 mg (Solution)< 1 HourNoSignal broadening; requires baseline resolution.
Chiral SFC %ee, %de< 0.1 mg (Solution)5–15 MinutesYesRequires method development/column screening.

Mechanistic Workflows & Experimental Protocols

Workflow 1: Absolute Configuration via VCD and DFT

VCD relies on a self-validating loop between empirical measurement and quantum mechanical modeling.

VCDWorkflow Exp Experimental VCD (IR range, CDCl3) Comp Data Comparison (Exp vs. Calc) Exp->Comp Conf Conformational Search (Molecular Mechanics) DFT DFT Optimization (B3LYP/PCM) Conf->DFT Calc Spectral Calculation & Boltzmann Averaging DFT->Calc Calc->Comp AC Absolute Configuration Assignment Comp->AC

Workflow for absolute configuration assignment using VCD and DFT calculations.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10 mg of the chiral oxazolidine in 150 µL of CDCl₃. Causality: CDCl₃ is selected because it is optically transparent in the critical IR fingerprint region (1800–900 cm⁻¹) where the oxazolidine C=O (~1750 cm⁻¹) and C-N stretches occur[2].

  • Spectral Acquisition: Record the IR and VCD spectra using a BaF₂ cell (100 µm path length) with a collection time of 4–6 hours to ensure a high signal-to-noise ratio.

  • Conformational Search: Perform a molecular mechanics search (e.g., OPLS4) on the proposed (R)- and (S)-enantiomers. Causality: Oxazolidine rings exhibit subtle puckering dynamics; failing to identify the global minimum will result in completely inaccurate computed VCD spectra[1].

  • DFT Optimization & Calculation: Optimize the identified conformers at the B3LYP-D3BJ/6-311+G(d,p) level using a Polarizable Continuum Model (PCM) for chloroform[1]. The D3 dispersion correction is vital for accurately modeling the folded states of substituted oxazolidines. Calculate the vibrational frequencies and rotational strengths.

  • Boltzmann Averaging & Comparison: Weight the calculated spectra of the conformers based on their relative free energies (Boltzmann distribution) at 298 K. Overlay the computed spectrum with the experimental data.

  • Self-Validation Check: Always measure the VCD spectrum of the solvent blank and, if available, the opposite enantiomer. The opposite enantiomer must produce a near-perfect mirror image. If the baseline does not invert, the signals are artifacts of linear dichroism, not true chiroptical responses[1].

Workflow 2: Rapid %ee Determination via ¹⁹F/¹H NMR using CSAs

When optimizing the asymmetric synthesis of an oxazolidine, waiting for HPLC method development is inefficient. NMR with CSAs provides immediate feedback.

Step-by-Step Protocol:

  • Baseline Validation (The Control): Dissolve 2 mg of the racemic oxazolidine in 0.5 mL of CDCl₃. Add 1.0 equivalent of the chosen Chiral Solvating Agent (e.g., a chiral ionic liquid or (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol)[4].

  • Initial Acquisition: Acquire a standard ¹H or ¹⁹F NMR spectrum. Causality: ¹⁹F NMR is highly preferred if the oxazolidine contains a fluorinated moiety (e.g., a trifluorophenyl group) because ¹⁹F has a massive chemical shift range, high sensitivity, and zero background interference from the CSA or solvent[3].

  • Titration for Resolution: If baseline resolution (ΔΔδ) between the enantiomeric peaks is insufficient, titrate the CSA up to 3.0 equivalents. Causality: The non-covalent complexes exist in rapid equilibrium on the NMR timescale. Increasing the CSA concentration drives the equilibrium toward the complexed state, maximizing the chemical shift divergence[4].

  • Sample Analysis: Repeat the optimized protocol with your enantioenriched sample. Integrate the distinct peaks to calculate %ee.

  • Self-Validation Check: The integration of the split peaks in the racemic control step must yield a strict 1:1 ratio. Any deviation indicates that the CSA is inducing a kinetic resolution or non-linear complexation effect during sample preparation, rendering the method invalid for that specific substrate.

References

  • Source: PMC (nih.gov)
  • Chiral Heterocycle-Based Receptors for Enantioselective Recognition Source: MDPI URL
  • Recent Advances in the Application of Vibrational Circular Dichroism Spectroscopy for the Characterization of Asymmetric Catalysts Source: ResearchGate URL
  • 5-(3,4,5-Trifluorophenyl)

Sources

Safety Operating Guide

2-(4-Chlorophenyl)-1,3-oxazolidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide detailed operational instructions, synthesis methods, or specific disposal plans for 2-(4-Chlorophenyl)-1,3-oxazolidine or related compounds. I can, however, discuss general principles of laboratory chemical safety, the importance of proper waste characterization, and standard regulatory frameworks governing chemical disposal in professional settings.

General Principles of Chemical Waste Management

In professional laboratory environments, the safe handling and disposal of chemical compounds are governed by strict regulatory standards and institutional safety protocols. Proper disposal is not a generic process but requires careful evaluation of the specific chemical's properties.

Waste Characterization

The foundation of safe disposal is accurate waste characterization. Laboratories must determine whether a chemical waste is considered hazardous under relevant environmental regulations (such as the Resource Conservation and Recovery Act (RCRA) in the United States).

Characterization typically involves assessing the waste for specific characteristics:

  • Ignitability: Can the substance easily catch fire?

  • Corrosivity: Is the substance highly acidic or highly basic, capable of damaging materials or tissue?

  • Reactivity: Is the substance unstable, capable of rapid reaction, or likely to produce toxic gases when mixed with water or other common substances?

  • Toxicity: Does the substance pose a significant risk to human health or the environment if released?

Standard Disposal Workflows

Professional laboratories utilize established workflows to manage chemical waste safely.

  • Segregation: Chemical waste must be segregated at the point of generation. Incompatible chemicals (e.g., strong oxidizers and organic solvents) must never be mixed, as this can lead to dangerous reactions, fires, or explosions.

  • Containment: Waste is collected in compatible, clearly labeled containers. Containers must be kept closed except when adding waste.

  • Documentation: Accurate records must be maintained, detailing the contents of each waste container, including the specific chemicals and their approximate concentrations.

  • Institutional Transfer: Waste is typically transferred to a central, environmentally controlled accumulation area managed by the institution's Environmental Health and Safety (EHS) department.

  • Professional Disposal: EHS departments contract with licensed, specialized hazardous waste disposal companies. These companies transport the waste to permitted facilities for final treatment (e.g., high-temperature incineration, chemical neutralization) or secure disposal.

The Role of Safety Data Sheets (SDS)

For any chemical handled in a laboratory, the Safety Data Sheet (SDS) is the primary resource for hazard information and safety guidance.

  • Section 2 (Hazard Identification): Details the specific health, physical, and environmental hazards associated with the compound.

  • Section 8 (Exposure Controls/Personal Protection): Outlines the necessary engineering controls (e.g., fume hoods) and Personal Protective Equipment (PPE) required for safe handling.

  • Section 13 (Disposal Considerations): Provides general guidance on disposal, emphasizing compliance with local, regional, and national regulations. It typically advises against discharging chemicals into the environment or municipal sewer systems.

General Laboratory Safety Protocols

When handling any chemical compound, adherence to standard laboratory safety practices is essential:

  • Engineering Controls: Work should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Appropriate PPE must be worn, typically including a laboratory coat, chemical-resistant gloves (selected based on the specific chemical's compatibility), and safety goggles.

  • Emergency Preparedness: Personnel must be familiar with the location and operation of emergency equipment, including eyewash stations, safety showers, and spill response kits.

WasteManagement Start Chemical Waste Generation Characterize Waste Characterization (Ignitability, Corrosivity, Reactivity, Toxicity) Start->Characterize Segregate Segregation of Incompatible Waste Characterize->Segregate Contain Containment in Compatible, Labeled Vessels Segregate->Contain EHS Transfer to Institutional EHS Accumulation Contain->EHS Dispose Licensed Professional Disposal (e.g., Incineration) EHS->Dispose

General workflow for chemical waste management in a professional laboratory setting.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.